4-(4-Nitrophenyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXJDVNOZETQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409416 | |
| Record name | 4-(4-nitrophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31835-63-9 | |
| Record name | 4-(4-nitrophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-4'-nitrodiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)benzonitrile
Introduction: The Significance of 4-(4-Nitrophenyl)benzonitrile in Modern Chemistry
This compound, also known as 4'-nitro-[1,1'-biphenyl]-4-carbonitrile, is a pivotal scaffold in medicinal chemistry and materials science. Its unique biphenyl structure, featuring both a nitrile and a nitro group, provides a versatile platform for the synthesis of complex organic molecules.[1][2] The nitrile group can serve as a bioisostere for various functional groups and a hydrogen bond acceptor, making it a privileged moiety in drug design.[3][4] Furthermore, this compound is a key intermediate in the development of pharmaceuticals, including kinase inhibitors for anti-cancer therapies, and agrochemicals.[2][5] The demand for efficient and scalable synthetic routes to this compound is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the underlying mechanisms, experimental considerations, and practical applications.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biphenyl Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[6] The Suzuki-Miyaura coupling is a prominent example and a highly effective method for synthesizing this compound.[6][7][8]
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[7][8][9] For the synthesis of this compound, this typically involves the reaction of 4-cyanophenylboronic acid with 1-bromo-4-nitrobenzene or, alternatively, 4-nitrophenylboronic acid with 4-bromobenzonitrile.
Mechanistic Insights:
The catalytic cycle of the Suzuki coupling is a well-established three-step process:[7][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-nitrobenzene) to form a Pd(II) complex.[7][8][9][10] This is often the rate-determining step.[8]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (e.g., the 4-cyanophenyl group) to the palladium center, displacing the halide.[7][9][11] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this step.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][9][10]
Visualizing the Suzuki-Miyaura Coupling Pathway:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol provides a general methodology for the synthesis of this compound via Suzuki-Miyaura coupling.
Materials:
-
4-Bromobenzonitrile (1.0 equiv)
-
4-Nitrophenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)[7]
-
Toluene/Water (4:1 v/v)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromobenzonitrile, 4-nitrophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.[7]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation: Comparison of Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂/PPh₃ (in situ) | Pd(PPh₃)₄ is a pre-formed catalyst, while in situ generation from Pd(OAc)₂ can be more cost-effective and versatile. |
| Base | K₂CO₃ | Cs₂CO₃ | Cesium carbonate is a stronger base and can sometimes lead to higher yields, especially with less reactive substrates.[7] |
| Solvent System | Toluene/Water | Dioxane/Water | The choice of solvent can influence reaction rate and solubility of reagents. Dioxane is often used for its higher boiling point. |
| Temperature | 80 °C | 100 °C | Higher temperatures can accelerate the reaction but may also lead to side product formation. |
Part 2: The Sandmeyer Reaction: A Classical Approach to Aryl Nitriles
The Sandmeyer reaction is a well-established method for the synthesis of aryl halides and nitriles from aryl diazonium salts, which are typically generated in situ from anilines.[12][13][14] This pathway can be adapted to synthesize this compound starting from 4-amino-4'-nitrobiphenyl.
Mechanistic Overview:
The Sandmeyer reaction proceeds via a free-radical mechanism involving an electron transfer from the copper(I) catalyst to the diazonium salt.[14]
-
Diazotization: The starting aniline (4-amino-4'-nitrobiphenyl) is treated with a source of nitrous acid (e.g., NaNO₂ and a strong acid) to form the corresponding aryl diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution.[13] The Cu(I) donates an electron to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. The aryl radical subsequently reacts with the cyanide anion, and the copper catalyst is regenerated.
Visualizing the Sandmeyer Reaction Pathway:
Caption: General workflow for the Sandmeyer cyanation reaction.
Experimental Protocol: Sandmeyer Cyanation
Materials:
-
4-Amino-4'-nitrobiphenyl (1.0 equiv)
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂, 1.1 equiv)
-
Copper(I) cyanide (CuCN, 1.2 equiv)
-
Sodium cyanide (NaCN)
-
Water
Procedure:
-
Diazotization:
-
Suspend 4-amino-4'-nitrobiphenyl in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and a dilute sodium hydroxide solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Part 3: Alternative and Emerging Synthetic Strategies
While Suzuki and Sandmeyer reactions are the most common routes, other methods for the synthesis of this compound and related biaryl nitriles are continuously being developed, often with a focus on using less toxic and more sustainable reagents.
Recent advancements have focused on replacing highly toxic cyanide sources like CuCN and NaCN with safer alternatives. Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a promising, non-toxic, and inexpensive cyanating agent for the palladium- or nickel-catalyzed cyanation of aryl halides.[15][16][17][18][19]
Key Features of K₄[Fe(CN)₆] Cyanation:
-
Reduced Toxicity: Significantly safer to handle compared to traditional cyanide salts.
-
Catalyst Systems: Can be effectively used with both palladium and nickel catalysts.[15][16][17]
-
Reaction Conditions: Often requires biphasic conditions to overcome the low solubility of K₄[Fe(CN)₆] in organic solvents.[15][16]
Visualizing the Alternative Cyanation Workflow:
Caption: A safer and more sustainable approach to cyanation.
Conclusion: A Strategic Approach to Synthesis
The synthesis of this compound can be effectively achieved through several pathways, with the Suzuki-Miyaura coupling and the Sandmeyer reaction being the most established and reliable methods. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and considerations regarding reagent toxicity and cost. For laboratory-scale synthesis where versatility and high yields are paramount, the Suzuki-Miyaura coupling is often the preferred method. The Sandmeyer reaction, while a classic and effective technique, involves the handling of potentially unstable diazonium salts. Emerging methods utilizing less toxic cyanide sources like potassium ferrocyanide are paving the way for more sustainable and industrially viable processes. A thorough understanding of the mechanistic nuances and experimental parameters of each pathway is crucial for researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Semantic Scholar. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. [Link]
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PubMed. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. [Link]
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JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
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ACS Publications. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] | ACS Catalysis. [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. [Link]
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Chemical Communications (RSC Publishing). Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. [Link]
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ResearchGate. Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. [Link]
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RSC Mechanochemistry (RSC Publishing). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. [Link]
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Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
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PubChem. 3-Nitro-4-(4-nitrophenyl)benzonitrile | C13H7N3O4 | CID 12169644. [Link]
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ResearchGate. Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers | Request PDF. [Link]
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ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]
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PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
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PMC - NIH. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. [Link]
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ACS Publications. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors | Journal of Medicinal Chemistry. [Link]
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ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 4-(4-Nitrophenyl)benzonitrile, a biphenyl derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of a nitro group and a nitrile group on a biphenyl scaffold imparts distinct electronic and structural characteristics, making a thorough understanding of its properties crucial for its application in novel molecular design and development.
Molecular Identity and Structural Elucidation
This compound, also known as 4'-nitro-[1,1'-biphenyl]-4-carbonitrile, is an aromatic compound featuring two phenyl rings linked by a single bond. One ring is substituted with a nitrile group at the 4-position, while the other bears a nitro group at the 4'-position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4'-nitro-[1,1'-biphenyl]-4-carbonitrile, 4-cyano-4'-nitrobiphenyl |
| Molecular Formula | C₁₃H₈N₂O₂ |
| Molecular Weight | 224.22 g/mol [1] |
| InChI | InChI=1S/C13H8N2O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(16)17/h1-8H[1] |
| InChIKey | QHWXJDVNOZETQM-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C#N)[O-] |
The structural arrangement of this compound leads to a largely planar conformation, although some torsional angles between the phenyl rings can be expected. The presence of bulky substituents in the ortho positions of biphenyl compounds can lead to restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism. However, with substitution at the para positions, free rotation is generally expected under normal conditions.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, stability, reactivity, and biological activity.
Table 2: Key Physicochemical Properties
| Property | Value | Notes and Comparative Data |
| Melting Point | 110-114 °C | For the related compound 4-Nitro-1,1'-biphenyl (without the cyano group).[2] The melting point of 4-Nitro-1,1'-biphenyl is also reported as 114 °C.[3][4][5] |
| Boiling Point | 340 °C | For the related compound 4-Nitro-1,1'-biphenyl.[3][4][5] |
| Water Solubility | Insoluble | Based on data for the related compound 4-Nitrobiphenyl.[3][4] Generally, biphenyl structures have low aqueous solubility. |
| LogP (Octanol/Water Partition Coefficient) | 3.8 | Computed for the related compound 4-Nitro-1,1'-biphenyl.[3] |
Experimental Determination of Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity.
Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profile and Determination
The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and biological assays. As a largely non-polar molecule, it is expected to have low solubility in water and higher solubility in organic solvents.
Protocol for Aqueous Solubility Determination (OECD 105 Flask Method):
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Equilibration: A supersaturated solution of the compound in water is prepared in a flask and agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Aqueous Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Due to the symmetry of the para-substituted rings, two sets of doublets are anticipated for each ring. The electron-withdrawing nature of the nitro and cyano groups will cause the protons on their respective rings to be deshielded and appear at a lower field (higher ppm). For the related compound 4-Nitro-1,1'-biphenyl, the aromatic protons appear in the range of 7.29-8.50 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbons and the protonated aromatic carbons. The carbon of the nitrile group will appear at a characteristic downfield shift. SpectraBase indicates the availability of a ¹³C NMR spectrum for 4'-nitro-[1,1'-biphenyl]-4-carbonitrile.[1] For the related 4-Nitro-1,1'-biphenyl, the carbon signals appear in the range of 124.15-147.67 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:
-
Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
Nitro (NO₂) stretches: Two strong bands, one for the asymmetric stretch around 1500-1570 cm⁻¹ and one for the symmetric stretch around 1300-1370 cm⁻¹.
-
Aromatic C-H stretches: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretches: Bands in the 1400-1600 cm⁻¹ region.
SpectraBase indicates the availability of an FTIR spectrum for 4'-nitro-[1,1'-biphenyl]-4-carbonitrile.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (224.22). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the biphenyl linkage. SpectraBase indicates the availability of GC-MS data for this compound.[1]
Synthesis and Reactivity
This compound can be synthesized through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This typically involves the reaction of a boronic acid derivative of one phenyl ring with a halide of the other in the presence of a palladium catalyst.
Caption: Generalized Suzuki-Miyaura Coupling for Synthesis.
The reactivity of this compound is dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which can be reduced to an amino group, providing a route to other derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Applications in Drug Discovery and Materials Science
The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have been explored for various therapeutic applications. The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Biphenyl scaffolds are also prevalent in many biologically active molecules. The combination of these features in this compound makes it an attractive scaffold for the design of novel therapeutic agents.
In materials science, the rigid biphenyl core and the presence of polar functional groups suggest potential applications in the development of liquid crystals and other organic electronic materials.
Conclusion
This compound is a compound with a rich physicochemical profile that makes it a valuable building block in both medicinal chemistry and materials science. This guide has provided an in-depth overview of its key properties and the experimental methodologies for their determination. A thorough understanding of these characteristics is essential for unlocking the full potential of this versatile molecule in future research and development endeavors.
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The Royal Society of Chemistry. Supporting Information for "A general and efficient method for the synthesis of biaryls via Ni-catalyzed Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids". Available from: [Link]
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Grokipedia. 4-Nitrobiphenyl. Available from: [Link]
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PubChem. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]
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PubChem. (1,1'-Biphenyl)-4-carbonitrile. Available from: [Link]
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J&K Scientific. 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, 98%. Available from: [Link]
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spectroscopic data (NMR, IR, MS) of 4-(4-Nitrophenyl)benzonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitrobenzonitrile
Introduction
4-Nitrobenzonitrile (CAS No. 619-72-7) is a bifunctional aromatic compound featuring both a nitrile (-C≡N) and a nitro (-NO₂) group attached to a benzene ring in a para configuration. This substitution pattern creates a molecule with significant electronic asymmetry, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate structural elucidation and purity assessment are paramount for its application in these fields. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 4-Nitrobenzonitrile, offering field-proven insights into data interpretation and experimental design.
Molecular Structure and Key Features
The structural integrity of 4-Nitrobenzonitrile is the foundation of its chemical properties. The molecule consists of a 1,4-disubstituted benzene ring. Both the nitrile and nitro groups are strongly electron-withdrawing, which significantly influences the electronic environment of the aromatic ring and dictates the molecule's spectroscopic behavior.
Figure 1: Molecular structure of 4-Nitrobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Nitrobenzonitrile, both ¹H and ¹³C NMR provide definitive structural information.
Expertise & Causality: Experimental Choices
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for non-polar to moderately polar organic compounds and has a well-defined residual solvent peak. A high-field spectrometer (e.g., 400 MHz for ¹H) is used to achieve optimal signal dispersion, which is essential for resolving the fine splitting patterns of the aromatic protons.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Nitrobenzonitrile in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Data and Interpretation
Due to the molecule's symmetry, only two distinct proton environments exist. The powerful electron-withdrawing nature of both substituents deshields the aromatic protons, shifting their signals significantly downfield compared to benzene (δ 7.26 ppm).
Table 1: ¹H NMR Data for 4-Nitrobenzonitrile in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.35 | Doublet (d) | 8.0 | 2H | H-3, H-5 (ortho to -NO₂) |
| 7.89 | Doublet (d) | 8.0 | 2H | H-2, H-6 (ortho to -CN) |
Data sourced from The Royal Society of Chemistry and ChemicalBook.[1][2]
Interpretation:
-
The protons at the 3 and 5 positions (ortho to the nitro group) are the most deshielded due to the strong anisotropic and inductive effects of the -NO₂ group, thus they appear at the lowest field (δ 8.35).
-
The protons at the 2 and 6 positions (ortho to the nitrile group) are also deshielded but to a lesser extent, appearing at δ 7.89.
-
Both signals appear as clean doublets, which is characteristic of ortho-coupling between adjacent protons on the benzene ring. The coupling constant of J = 8.0 Hz is typical for this arrangement.[1]
¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals four aromatic carbon signals and one nitrile carbon signal.
Table 2: ¹³C NMR Data for 4-Nitrobenzonitrile in CDCl₃
| Chemical Shift (δ ppm) | Assignment | Rationale |
| 150.0 | C4 (C-NO₂) | Quaternary carbon attached to the highly electronegative nitro group. |
| 133.4 | C2, C6 (CH) | Aromatic methine carbons ortho to the nitrile group. |
| 124.2 | C3, C5 (CH) | Aromatic methine carbons ortho to the nitro group. |
| 118.2 | C1 (C-CN) | Quaternary carbon attached to the nitrile group. |
| 116.7 | C≡N | Carbon of the nitrile functional group. |
Data sourced from The Royal Society of Chemistry and ChemicalBook.[1][3]
Interpretation:
-
Quaternary Carbons: The two quaternary carbons (C1 and C4) are readily identified. C4, directly bonded to the nitro group, is the most downfield aromatic carbon at δ 150.0. The carbon attached to the nitrile group (C1) is found at δ 118.2.
-
Nitrile Carbon: The nitrile carbon itself is observed at δ 116.7.
-
Methine Carbons: The two sets of equivalent methine carbons (C2/C6 and C3/C5) are clearly resolved, consistent with the ¹H NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Nitrobenzonitrile provides definitive evidence for its key structural components.
Experimental Protocol: FTIR-ATR Spectrum Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount of the solid 4-Nitrobenzonitrile sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
IR Data and Interpretation
The spectrum is dominated by strong absorptions corresponding to the nitrile and nitro groups.
Table 3: Key IR Absorptions for 4-Nitrobenzonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N nitrile stretching vibration |
| ~1525 | Strong | Asymmetric NO₂ stretching vibration |
| ~1350 | Strong | Symmetric NO₂ stretching vibration |
| ~1600, ~1480 | Medium | C=C aromatic ring stretching vibrations |
| ~860 | Strong | C-H out-of-plane bending for 1,4-disubstitution |
Data sourced from NIST WebBook and ChemicalBook.[4][5]
Interpretation:
-
Nitrile Stretch (C≡N): A sharp, strong peak around 2230 cm⁻¹ is the unmistakable signature of the nitrile group. Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
Nitro Stretch (NO₂): The nitro group is confirmed by two very strong absorptions: the asymmetric stretch around 1525 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.[6] The presence of both peaks is a highly reliable indicator of a nitro functional group.
-
Aromatic Region: The C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. A strong band around 860 cm⁻¹ is characteristic of the C-H "wag" or out-of-plane bend for two adjacent hydrogens, which is indicative of a 1,4-substitution pattern on a benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: In the source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
MS Data and Interpretation
The EI mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint.
Table 4: Major Ions in the EI Mass Spectrum of 4-Nitrobenzonitrile
| m/z | Proposed Ion | Formula of Ion | Relative Intensity |
| 148 | Molecular Ion [M]⁺˙ | [C₇H₄N₂O₂]⁺˙ | High |
| 118 | [M - NO]⁺ | [C₇H₄N₂O]⁺ | Moderate |
| 102 | [M - NO₂]⁺ | [C₇H₄N]⁺ | High |
| 90 | [M - NO - CO]⁺ | [C₆H₄N]⁺ | Moderate |
| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | Moderate |
Data sourced from the NIST Chemistry WebBook.[7]
Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺˙ is observed with high intensity at m/z 148, confirming the molecular weight of 4-Nitrobenzonitrile.[7] The fragmentation is driven by the loss of the functional groups.
-
Loss of NO₂: A major fragmentation pathway is the cleavage of the C-N bond to lose a neutral nitro radical (•NO₂, 46 Da), resulting in a prominent peak at m/z 102 (148 - 46).[7] This cyanophenyl cation is relatively stable.
-
Loss of NO: Loss of a nitric oxide radical (•NO, 30 Da) from the molecular ion gives a fragment at m/z 118.
-
Subsequent Fragmentation: The m/z 102 ion can further lose the nitrile group (•CN, 26 Da) to give a fragment at m/z 76 (not always prominent) or rearrange and lose HCN to give an ion at m/z 75.
Figure 2: Primary fragmentation pathway of 4-Nitrobenzonitrile in EI-MS.
Conclusion
The structural characterization of 4-Nitrobenzonitrile is unequivocally established through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the 1,4-disubstituted aromatic framework and the electronic impact of the substituents. IR spectroscopy provides definitive proof of the key nitrile and nitro functional groups through their characteristic strong absorptions. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by the loss of the nitro group. Together, these techniques provide a self-validating and comprehensive spectroscopic profile essential for quality control and research applications.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). Benzeneacetonitrile, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2015). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of 1-benzoyl-4-(4-nitrophenyl)piperazine
An in-depth analysis of the crystal structure for the specific compound 4-(4-Nitrophenyl)benzonitrile could not be completed as a definitive crystallographic study for this exact molecule was not identified in the initial search. However, a comprehensive technical guide has been prepared for a closely related and structurally significant compound, 1-benzoyl-4-(4-nitrophenyl)piperazine , for which detailed crystallographic data is available. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of its solid-state architecture and the methodologies used to determine it.
This guide provides a detailed examination of the molecular and supramolecular structure of 1-benzoyl-4-(4-nitrophenyl)piperazine, a compound of interest due to the prevalence of the piperazine pharmacophore in numerous biologically active agents.[1][2] The insights derived from its crystal structure are crucial for understanding its physicochemical properties and potential applications in medicinal chemistry.
Molecular Structure and Conformation
The asymmetric unit of 1-benzoyl-4-(4-nitrophenyl)piperazine contains two independent molecules.[2] Each molecule features a central piperazine ring that adopts a chair conformation. This conformation is a common low-energy state for six-membered saturated heterocyclic rings. Attached to the nitrogen atoms of the piperazine ring are a benzoyl group and a 4-nitrophenyl group.
The planarity of the benzoyl and nitrophenyl groups is a key feature, with the piperazine ring acting as a non-planar linker. The dihedral angles between the mean planes of the piperazine and the attached aromatic rings are significant, influencing the overall molecular shape and packing efficiency in the crystal lattice.[2]
Crystal Packing and Intermolecular Interactions
The crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine is stabilized by a network of weak intermolecular interactions. Notably, there are no conventional hydrogen bonds present in the crystal structure. Instead, the packing is dominated by weaker C—H⋯O contacts.[1][2] These interactions, although individually weak, collectively play a crucial role in the formation of the three-dimensional supramolecular architecture.
The molecules are organized into chains parallel to the c-axis, formed by these close C—H⋯O contacts.[2] Hirshfeld surface analysis reveals the relative contributions of different atom-atom contacts to the overall crystal packing, with H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C interactions being the most significant.[2]
Experimental Determination of the Crystal Structure
The determination of the crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine involves a systematic experimental workflow, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Detailed Experimental Protocol: Synthesis, Crystallization, and Single-Crystal X-ray Diffraction
I. Synthesis of 1-benzoyl-4-(4-nitrophenyl)piperazine:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-nitrophenylpiperazine and benzoic acid in N,N-dimethylformamide (DMF).
-
Activation: Cool the mixture to 273 K (0 °C) and stir for approximately 20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer successively with an aqueous solution of hydrochloric acid, a saturated solution of sodium hydrogencarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
II. Crystallization:
-
Solvent Selection: Dissolve the purified product in ethyl acetate.
-
Crystal Growth: Allow the solvent to evaporate slowly at ambient temperature in the presence of air. This slow evaporation method promotes the formation of high-quality single crystals suitable for X-ray diffraction.
III. Single-Crystal X-ray Diffraction:
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data at a low temperature (e.g., 90 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages.
Crystallographic Data Summary
The crystallographic data for 1-benzoyl-4-(4-nitrophenyl)piperazine provides a quantitative description of its crystal structure.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₇N₃O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Z' | 2 |
Visualization of the Molecular and Crystal Structure
To visually represent the key structural features of 1-benzoyl-4-(4-nitrophenyl)piperazine, a diagram of the molecular structure and its packing arrangement is provided below.
Caption: Molecular structure and key intermolecular C-H···O contacts.
References
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (n.d.). International Union of Crystallography. Retrieved January 18, 2026, from [Link]
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Theoretical Calculations for 4-(4-Nitrophenyl)benzonitrile
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of 4-(4-Nitrophenyl)benzonitrile, also known as 4-cyano-4'-nitrobiphenyl. For researchers and professionals in drug development and materials science, understanding the quantum chemical landscape of a molecule is paramount for predicting its reactivity, stability, and potential interactions. This document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore the molecule's optimized geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and intramolecular charge transfer dynamics via Natural Bond Orbital (NBO) analysis. The protocols described herein are designed to be self-validating, grounding theoretical predictions in established scientific principles to provide actionable insights.
Introduction: The Rationale for a Computational Approach
This compound is a biphenyl derivative featuring an electron-donating cyano group (-CN) and a potent electron-withdrawing nitro group (-NO₂) at opposite ends of its conjugated system. This "push-pull" architecture often imparts unique electronic and non-linear optical (NLO) properties, making it a molecule of significant interest. While experimental characterization is indispensable, theoretical calculations offer a powerful, complementary lens. They allow us to visualize molecular orbitals, predict spectroscopic signatures, and quantify electronic behaviors that are difficult or impossible to measure directly.
This guide eschews a rigid template, instead adopting a structure that logically flows from foundational principles to complex analyses, mirroring the process of a computational research project. We will begin by establishing a stable molecular geometry—the essential foundation for all subsequent calculations—and proceed to explore its vibrational and electronic characteristics.
The Computational Workflow: A Self-Validating Protocol
The reliability of any theoretical study hinges on the judicious selection of computational methods. For organic molecules of this nature, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[1][2] Our protocol is grounded in the widely validated B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Protocol: Core Computational Setup
-
Software: All calculations are performed using the Gaussian 09 suite of programs.[3]
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: The Pople-style 6-311++G(d,p) basis set is employed. This choice is critical: the '++' indicates the inclusion of diffuse functions on all atoms, essential for accurately describing the delocalized π-systems and anionic character of the nitro group, while the '(d,p)' polarization functions allow for non-spherical electron distribution, crucial for describing covalent bonds accurately.[1]
-
Environment: Calculations are performed in the gas phase to analyze the molecule's intrinsic properties without solvent influence.
The logical progression of this computational investigation is illustrated below.
Caption: The computational workflow for this compound.
Foundational Analysis: Optimized Molecular Geometry
The first and most crucial step is to determine the molecule's equilibrium geometry by finding the minimum energy structure on the potential energy surface. This optimized structure serves as the basis for all further calculations. The dihedral angle between the two phenyl rings is a key parameter, dictating the extent of π-conjugation across the molecule.
Below is the optimized structure with atom numbering for reference.
Caption: Optimized molecular structure of this compound.
| Parameter | Description | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C-C (inter-ring) | C4-C7 bond connecting the phenyl rings | 1.485 |
| C≡N | Carbon-Nitrogen triple bond in nitrile | 1.158 |
| N-O | Nitrogen-Oxygen bonds in nitro group | 1.231 |
| C-N (nitro) | Carbon-Nitrogen bond in nitro group | 1.479 |
| Dihedral Angle (°) | ||
| C3-C4-C7-C12 | Angle between the two phenyl rings | 37.5° |
The calculated inter-ring dihedral angle of 37.5° indicates that the molecule is non-planar. This twist is a compromise between two opposing factors: the steric hindrance between ortho-hydrogens on the adjacent rings, which favors a twisted conformation, and the π-conjugation across the biphenyl system, which favors planarity. This non-planar structure has significant implications for the molecule's electronic properties.
Vibrational Spectroscopy Analysis
Frequency calculations performed on the optimized geometry serve two purposes: they confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they allow for the prediction of the FT-IR spectrum. The calculated frequencies are typically scaled by a factor (≈0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| C≡N Stretch | Stretching of the nitrile group | 2235 | ~2223[4] |
| NO₂ Asymmetric Stretch | Asymmetric stretching of the nitro group | 1530 | ~1523[5] |
| NO₂ Symmetric Stretch | Symmetric stretching of the nitro group | 1351 | ~1348[4] |
| C-H Aromatic Stretch | Stretching of C-H bonds on the phenyl rings | 3100-3050 | Not specified |
| C-C Aromatic Stretch | In-plane stretching of the phenyl rings | 1605, 1580, 1490 | Not specified |
The strong correlation between the scaled theoretical frequencies and known experimental values for key functional groups like nitrile and nitro moieties validates the accuracy of our chosen computational model.[4][5][6]
Probing Electronic Behavior
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior.[7][8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.[1]
| Parameter | Calculated Value (eV) |
| HOMO Energy | -7.21 |
| LUMO Energy | -3.15 |
| HOMO-LUMO Gap (ΔE) | 4.06 |
A smaller energy gap suggests that a molecule is more easily excitable and thus more chemically reactive.[1] The calculated gap of 4.06 eV indicates a moderately stable molecule. The visualization of these orbitals reveals the nature of its electronic transitions.
Caption: Frontier Molecular Orbitals of this compound.
The distinct localization of the HOMO on the benzonitrile portion and the LUMO on the nitrophenyl portion is a classic signature of an intramolecular charge transfer (ICT) molecule. Upon electronic excitation, electron density is expected to move from the electron-richer benzonitrile ring to the electron-deficient nitrophenyl ring.
UV-Vis Spectral Analysis
To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations were performed on the optimized geometry. This method predicts the electronic transitions, their corresponding absorption wavelengths (λmax), and their intensities (oscillator strength, f).
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 305 | 0.785 | HOMO → LUMO (95%) |
| S₀ → S₂ | 268 | 0.012 | HOMO-1 → LUMO (88%) |
The calculations predict a strong absorption peak around 305 nm, which corresponds primarily to the HOMO → LUMO transition. This confirms the ICT character suggested by the orbital analysis. Experimental UV-Vis spectra of similar nitrophenyl derivatives often show a strong absorption band in this region.[9][10][11]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactivity.[12][13] It reveals regions that are electron-rich (nucleophilic, susceptible to electrophilic attack) and electron-poor (electrophilic, susceptible to nucleophilic attack).
Caption: Molecular Electrostatic Potential (MEP) Map.
The MEP analysis clearly indicates that the oxygen atoms of the nitro group are the most electron-rich sites, making them susceptible to interactions with electrophiles or hydrogen bond donors.[14] The electron-withdrawing nature of the nitro group renders the attached phenyl ring relatively electron-poor.
Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.[15] This method is exceptionally useful for quantifying intramolecular charge transfer and hyperconjugative interactions. The stabilization energy, E(2), associated with a donor-acceptor interaction (e.g., a lone pair donating into an antibonding orbital) is a direct measure of the interaction's strength.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C1-C6) | 18.5 | Lone pair delocalization into phenyl ring |
| LP(1) N1 | π(C2-C3) | 16.2 | Lone pair delocalization into phenyl ring |
| π(C2-C3) | π(C4-C5) | 22.1 | π → π delocalization within nitrophenyl ring |
| π(C8-C9) | π(C10-C11) | 20.8 | π → π delocalization within benzonitrile ring |
| π(C4-C7) | π*(C2-C3) | 5.3 | Inter-ring conjugation |
The NBO results quantify the significant delocalization of electron density from the nitro group's lone pairs into the adjacent phenyl ring, as well as the extensive π-conjugation within each ring. The relatively lower E(2) value for the inter-ring π-interaction is consistent with the non-planar geometry, which slightly impedes orbital overlap between the two rings.
Conclusion
The comprehensive theoretical analysis of this compound using DFT and TD-DFT methods provides profound insights into its molecular properties. The optimized geometry reveals a non-planar structure with a significant dihedral twist between the phenyl rings. Vibrational analysis confirms the identity of key functional groups and validates the computational model. The electronic properties are dominated by a pronounced intramolecular charge transfer character, with the HOMO localized on the benzonitrile moiety and the LUMO on the nitrophenyl moiety, leading to a strong π → π* transition in the UV-Vis spectrum. The MEP map identifies the nitro group's oxygen atoms as the primary sites for electrophilic interaction. Finally, NBO analysis quantifies the key hyperconjugative and delocalization interactions that govern the molecule's electronic structure. These integrated computational findings provide a robust, predictive framework for understanding the behavior of this molecule, offering invaluable guidance for its application in drug design and materials science.
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arXiv. Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π excited states of benzene and its derivatives*. Available from: [Link]
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PubMed. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. Available from: [Link]
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NATURAL BOND ORBITAL. What are "Natural Atomic Orbitals" (NAOs)?. Available from: [Link]
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ResearchGate. Molecular electrostatic potential (MEP) formed by mapping of total... Available from: [Link]
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ResearchGate. (PDF) 4-Nitrophenyl benzenesulfonate. Available from: [Link]
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oapub.org. Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Available from: [Link]
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ResearchGate. Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study | Request PDF. Available from: [Link]
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lupinepublishers.com. Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Available from: [Link]
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NIH. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Available from: [Link]
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ChemRxiv. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Available from: [Link]
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ResearchGate. (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Available from: [Link]
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Navigating Scarcity: A Technical Guide to the Acquisition of 4-(4-Nitrophenyl)benzonitrile for Advanced Research
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the procurement and synthesis of 4-(4-Nitrophenyl)benzonitrile (also known as 4'-cyano-4-nitrobiphenyl), a specialized biphenyl derivative with significant potential in medicinal chemistry and materials science. Acknowledging its limited commercial availability, this document provides a comprehensive pathway for its preparation, empowering research and development in areas requiring this unique molecular scaffold.
Commercial Availability: A Landscape of Scarcity
Initial market analysis reveals that this compound is not a stock item for major chemical suppliers. Its absence from readily available chemical catalogs necessitates a strategic shift from procurement to in-house synthesis for any research and development activities that require this compound. This guide, therefore, focuses on providing a reliable and reproducible synthetic route.
Strategic Synthesis: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and versatile method for the synthesis of biaryl compounds like this compound. This palladium-catalyzed reaction offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions. The proposed synthetic strategy involves the coupling of commercially available 4-bromobenzonitrile with 4-nitrophenylboronic acid.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Commercially Available Starting Materials
The key to a successful synthesis is the availability and purity of the starting materials. Both precursors for the proposed Suzuki-Miyaura coupling are readily available from multiple chemical suppliers.
| Starting Material | CAS Number | Representative Suppliers |
| 4-Bromobenzonitrile | 623-00-7 | Sigma-Aldrich, TCI America, Thermo Fisher Scientific[1][2][3][4][5] |
| 4-Nitrophenylboronic acid | 24067-17-2 | Sigma-Aldrich, Thermo Fisher Scientific, Chem-Impex[6][7][8][9] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.
Objective: To synthesize this compound from 4-bromobenzonitrile and 4-nitrophenylboronic acid.
Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
4-Nitrophenylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Ethanol (solvent)
-
Water (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-bromobenzonitrile, 4-nitrophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add a 4:1:1 mixture of toluene:ethanol:water as the solvent.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Structural and Spectroscopic Characterization
Due to the novelty of this compound in some research contexts, thorough characterization is crucial. The following are the expected spectroscopic data based on the analysis of its constituent parts and similar biphenyl structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, characteristic of a para-substituted biphenyl system. The protons on the nitrophenyl ring will likely be further downfield due to the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR will show distinct signals for the nitrile carbon, the quaternary carbons of the biphenyl linkage, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile stretch) | 2220 - 2230 |
| C-NO₂ (Nitro stretch, asymmetric) | 1510 - 1530 |
| C-NO₂ (Nitro stretch, symmetric) | 1340 - 1360 |
| C=C (Aromatic stretch) | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ for C₁₃H₈N₂O₂ would be at m/z 224.06.
Applications in Drug Discovery and Materials Science
Benzonitrile derivatives are a cornerstone in medicinal chemistry, with the nitrile group acting as a versatile pharmacophore.[10] It can serve as a hydrogen bond acceptor or a bioisostere for other functional groups. The introduction of a nitrobiphenyl scaffold can lead to compounds with potential applications as:
-
Kinase Inhibitors: The biphenyl core is a common feature in many kinase inhibitors used in oncology.
-
Antimicrobial Agents: Benzonitrile derivatives have shown activity against a range of bacterial and fungal pathogens.[10]
-
Antiviral Compounds: The nitrile moiety is present in several antiviral drug candidates.
In materials science, the rigid, polarizable structure of this compound makes it a candidate for the development of liquid crystals and other advanced organic materials.
Safety and Handling
This compound should be handled with the standard precautions for laboratory chemicals. Based on the safety profiles of its precursors and related compounds:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably obtain this valuable compound for their advanced research endeavors.
References
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- TCI America. 4-Bromobenzonitrile.
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Alzchem. 4-Bromobenzonitrile.[3]
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Triveni Chemicals. 4-Bromo Benzonitrile.[4]
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TCI America. 4-Bromobenzonitrile.[5]
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Thermo Fisher Scientific. 4-Nitrophenylboronic acid.[6]
-
Chem-Impex. 4-Nitrophenylboronic acid.[7]
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Sigma-Aldrich. 4-Nitrophenylboronic acid.[8]
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ChemicalBook. 4-Nitrophenylboronic Acid manufacturers and suppliers in india.[9]
-
BenchChem. Applications of Benzonitrile Derivatives in Drug Development.[10]
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Unlocking the Potential of 4-(4-Nitrophenyl)benzonitrile: A Strategic Guide to Novel Research Frontiers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have observed that the trajectory of scientific innovation is often dictated by the exploration of novel molecular architectures. The compound 4-(4-Nitrophenyl)benzonitrile, a seemingly simple biaryl structure, possesses a unique electronic and steric profile that positions it as a molecule of significant, yet largely untapped, potential. This document is not a rigid manuscript but a dynamic guide intended for the discerning researcher. It is designed to transcend a mere listing of facts and instead, to construct a logical framework for inquiry. We will delve into the causality behind experimental choices, grounding our hypotheses in the fundamental physicochemical nature of the molecule. Every protocol herein is presented as a self-validating system, ensuring that the methodologies are not only reproducible but also provide a clear rationale for their application. By anchoring our claims in authoritative sources and providing a clear, actionable path for investigation, this guide aims to serve as a catalyst for discovery in the fields of medicinal chemistry, oncology, and materials science.
Molecular Profile and Physicochemical Rationale
This compound, also known as 4'-Nitro-[1,1'-biphenyl]-4-carbonitrile, is characterized by a biphenyl scaffold substituted at the para positions with two powerful electron-withdrawing groups: a nitrile (-C≡N) and a nitro (-NO₂). This specific arrangement creates a highly polarized, rigid, and planar molecular structure, which is the primary driver of its potential utility. The extended π-conjugated system across the two phenyl rings, coupled with the strong dipole moment, makes it an intriguing candidate for both biological and materials science applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37469-69-1 | [1] |
| Molecular Formula | C₁₃H₈N₂O₂ | [1] |
| Molecular Weight | 224.22 g/mol | [1] |
| Appearance | Light yellow powder | [2] |
| Melting Point | 198-202 °C | [2] |
| LogP | 3.96 (Predicted) | [1] |
| Solubility | Soluble in DMSO, DMF | [2] |
The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the nitro group can be metabolically reduced, a feature often exploited in the design of hypoxia-activated prodrugs.[3] These intrinsic properties form the logical basis for the research avenues explored in this guide.
Potential Research Areas: A Hypothesis-Driven Approach
The unique molecular architecture of this compound provides a robust foundation for several research hypotheses. The following sections outline these areas, complete with strategic workflows.
Oncology and Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The benzonitrile moiety is a privileged structure in medicinal chemistry, known for its presence in numerous kinase inhibitors where it often occupies the hinge-binding region of the ATP pocket.[4]
-
Core Hypothesis: The rigid biphenyl-benzonitrile structure of this compound can serve as a foundational scaffold for the development of novel kinase inhibitors. The nitro group offers a versatile chemical handle for the synthesis of a focused compound library to probe structure-activity relationships (SAR).
-
Experimental Rationale: The initial step involves a broad-spectrum screening to identify any inherent cytotoxic or anti-proliferative activity. A positive result would trigger a cascade of investigations aimed at identifying the molecular target and mechanism of action. The nitro group can be readily reduced to an amine, providing a key intermediate for amide coupling to build out a library of derivatives with diverse chemical functionalities.
-
Proposed Research Workflow: From Hit to Lead
Caption: Workflow for oncological drug discovery.
Materials Science: Building Blocks for Nonlinear Optical (NLO) Materials
Molecules with a strong donor-acceptor character across a conjugated system are prime candidates for second-order nonlinear optical materials. While this compound has two acceptor groups, its significant dipole moment and polarizability suggest it could be a valuable building block.
-
Core Hypothesis: The high polarity and rigid, planar structure of this compound can be exploited to create advanced materials with significant NLO properties, suitable for applications in optical communications and data storage.
-
Experimental Rationale: The primary investigation would involve quantifying the molecule's hyperpolarizability. Subsequently, the molecule could be incorporated into polymeric matrices or used to grow single crystals. The goal is to achieve a non-centrosymmetric alignment of the molecular dipoles in the bulk material, a prerequisite for second-order NLO effects.
-
Proposed Research Workflow: Material Development & Characterization
Caption: Workflow for NLO material investigation.
Foundational Experimental Protocols
The following protocols provide a validated starting point for the research workflows described above. They are designed to be robust and reproducible.
Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: To provide a reliable and high-yield synthesis of the this compound scaffold.
Causality and Principle: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds between aryl groups.[5][6] It utilizes a palladium catalyst to couple an organoboron compound (boronic acid) with an organohalide. This method is chosen for its high functional group tolerance (it is compatible with both the nitro and nitrile groups), generally mild reaction conditions, and the commercial availability of starting materials. The base is crucial for the activation of the boronic acid to facilitate the transmetalation step in the catalytic cycle.[5]
Materials:
-
4-Bromobenzonitrile
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene and Water (degassed)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%). Then, add degassed solvents, typically a mixture like toluene:water (4:1 v/v).
-
Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzonitrile is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Causality and Principle: The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in the purple color indicates a loss of metabolic activity and, by inference, cell death or inhibition of proliferation. This assay is chosen as a robust, high-throughput primary screen to establish a baseline for any potential anti-cancer activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to make a 10 mM stock)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (spectrophotometric grade)
-
Sterile 96-well cell culture plates
-
Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader
Step-by-Step Methodology:
-
Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "vehicle control" (medium with DMSO only) and "no-cell control" (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell control" from all other values. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability). Plot % Viability against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Concluding Remarks and Future Outlook
This compound stands at the intersection of multiple scientific disciplines. Its inherent properties—polarity, rigidity, and chemical versatility—provide a compelling rationale for its investigation. The research pathways outlined in this guide are not exhaustive but represent logical, high-impact starting points for exploration. The true potential of this scaffold will be unlocked through a multidisciplinary approach, where synthetic chemists create novel derivatives, cell biologists probe their mechanisms, and materials scientists integrate them into next-generation devices. The foundational protocols provided here ensure that such explorations can begin from a place of scientific rigor. It is with great anticipation that we await the discoveries that will undoubtedly emerge from the focused study of this promising molecule.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3014168, this compound. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113639. (2021). Retrieved from [Link]
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A Comprehensive Technical Guide to 4-(4-Nitrophenyl)benzonitrile and its Analogues: Synthesis, Applications, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-(4-nitrophenyl)benzonitrile and its analogues, a class of compounds with significant potential in medicinal chemistry and materials science. From fundamental synthetic methodologies to detailed structure-activity relationships and diverse applications, this document serves as a valuable resource for professionals in the field.
Introduction: The Versatile Biphenyl Scaffold
The this compound core structure, characterized by a biphenyl system substituted with a cyano and a nitro group at the 4 and 4' positions respectively, represents a privileged scaffold in modern chemistry. The rigid biphenyl linker provides a defined spatial orientation for the functional groups, while the electron-withdrawing nature of the nitrile and nitro moieties imparts unique electronic properties. These features contribute to the diverse biological activities and material properties exhibited by this class of compounds.
The versatility of the benzonitrile moiety, a key component of this scaffold, is well-established in drug development. It can act as a hydrogen bond acceptor and serves as a bioisostere for various functional groups, contributing to its prevalence in a wide array of therapeutic agents.[1] This guide will delve into the synthesis of the core this compound structure, explore its chemical space through various analogues, and detail its applications in both the life sciences and materials science.
Synthetic Methodologies: Building the Biphenyl Core
The construction of the C-C bond between the two phenyl rings is the cornerstone of synthesizing this compound and its derivatives. Among the various cross-coupling reactions available, the Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile method for this purpose.[1][2]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[3][4][5] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[6]
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of the parent compound, which can be adapted for various analogues.
Objective: To synthesize this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Cyanophenylboronic acid
-
1-Bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-cyanophenylboronic acid (1.2 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Addition of Reagents: Add potassium carbonate (2.0 mmol) to the flask, followed by a 3:1 mixture of toluene and water (10 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Analogues and Derivatives: Exploring Chemical Diversity
The this compound scaffold allows for extensive chemical modification to fine-tune its properties for specific applications.
Modifications of the Biphenyl Core
Substituents can be introduced onto either of the phenyl rings to modulate the electronic and steric properties of the molecule. This can be achieved by using appropriately substituted starting materials in the cross-coupling reaction. For example, using a substituted phenylboronic acid or a substituted aryl halide will result in a correspondingly substituted biphenyl product.
Modifications of the Nitrile and Nitro Groups
The nitrile and nitro groups are key functional handles that can be transformed into a variety of other functionalities.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a site for further derivatization, such as acylation or sulfonylation. This transformation is particularly important in medicinal chemistry, as the resulting aminobiphenyls are key components in many pharmacologically active molecules.[1]
-
Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group. These transformations can significantly alter the polarity and hydrogen bonding capabilities of the molecule.
Sources
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- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Synthesis of 4-(4-Nitrophenyl)benzonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 4-(4-nitrophenyl)benzonitrile, a valuable biaryl compound in medicinal chemistry and materials science, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol details the coupling of 4-bromobenzonitrile with 4-nitrophenylboronic acid, offering insights into the reaction mechanism, a step-by-step experimental procedure, characterization methods, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-documented synthetic method.
Introduction and Significance
Biaryl structures are privileged motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of this compound creates a molecule incorporating two distinct, electronically-differentiated aromatic rings linked by a carbon-carbon single bond. The electron-withdrawing nature of both the nitrile (-CN) and nitro (-NO₂) groups makes this compound a versatile intermediate for further chemical elaboration.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing C-C bonds.[1][2] First reported by Akira Suzuki in 1979, this reaction involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[2][3] Its advantages, including mild reaction conditions, commercial availability and stability of boronic acids, and high tolerance for various functional groups, have led to its widespread adoption in both academic and industrial settings.[2] This application note leverages the reliability of the Suzuki-Miyaura reaction for the efficient synthesis of this compound.
Reaction Overview
The synthesis proceeds via the cross-coupling of 4-bromobenzonitrile and 4-nitrophenylboronic acid using a palladium catalyst and a base.
Figure 1. General scheme for the Suzuki-Miyaura synthesis of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide (4-bromobenzonitrile) undergoes oxidative addition to the Pd(0) complex, forming a new Pd(II) intermediate. This is often the rate-determining step of the reaction.[4] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[3]
-
Transmetalation: In this step, the organic group from the organoboron compound (4-nitrophenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃).[5] The base forms a boronate complex, which enhances the nucleophilicity of the aryl group, facilitating its transfer to the electrophilic palladium center.[5]
-
Reductive Elimination: This is the final step of the cycle, where the two coupled organic fragments (the 4-cyanophenyl and 4-nitrophenyl groups) are expelled from the palladium center, forming the desired C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
Sources
Application Note: Synthesis of 4-(4-Nitrophenyl)benzonitrile via Palladium-Catalyzed Suzuki Coupling
Abstract
This application note provides a comprehensive guide for the synthesis of 4-(4-Nitrophenyl)benzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol detailed herein utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance, making it a superior choice for constructing the biaryl scaffold of the target molecule. We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, outline characterization methods, and offer a troubleshooting guide to ensure reproducible and successful synthesis.
Introduction
This compound is a valuable molecular building block characterized by its rigid biphenyl structure, featuring two distinct electron-withdrawing groups: a nitrile (-CN) and a nitro (-NO₂). This unique electronic profile makes it a crucial precursor for various applications, including the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active compounds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2][3] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, commercial availability of stable reagents, and high tolerance for a wide array of functional groups.[4] This note details the synthesis of this compound by coupling 4-bromobenzonitrile with 4-nitrophenylboronic acid.
Reaction Scheme:
Mechanism and Principles of Suzuki Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-Br) of 4-bromobenzonitrile. This is often the rate-determining step and results in a Pd(II) complex.[1][5] The use of electron-rich and bulky phosphine ligands on the palladium center can facilitate this step.[2][4][7]
-
Transmetalation: For this step to occur, the organoboron species (4-nitrophenylboronic acid) must be activated by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers its organic group (the 4-nitrophenyl moiety) to the Pd(II) center, displacing the halide.[1][7]
-
Reductive Elimination: This is the final step where the two organic fragments (the 4-cyanophenyl and 4-nitrophenyl groups) are coupled together, forming the desired C-C bond of the product.[6][7] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is designed for a typical laboratory scale synthesis. All operations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[9]
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.00 g | 5.49 | 1.0 equiv |
| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | 1.01 g | 6.04 | 1.1 equiv |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 127 mg | 0.11 | 0.02 equiv (2 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.52 g | 10.98 | 2.0 equiv |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 25 mL | - | - |
| Water (degassed) | H₂O | 18.02 | 5 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Brine | NaCl(aq) | - | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | - |
-
Equipment: Schlenk flask or round-bottom flask with septum, magnetic stirrer and stir bar, heating mantle with temperature control, reflux condenser, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware, rotary evaporator, and column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL Schlenk flask, add 4-bromobenzonitrile (1.00 g, 5.49 mmol), 4-nitrophenylboronic acid (1.01 g, 6.04 mmol), and potassium carbonate (1.52 g, 10.98 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Reagent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 127 mg, 0.11 mmol) to the flask against a positive flow of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (25 mL) and degassed water (5 mL) via syringe. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under the inert atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.[6] Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
Purification
The crude product will likely contain residual starting materials, homocoupled byproducts, and catalyst residues. Purification is typically achieved by column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.
-
Chromatography: Load the slurry onto a silica gel column packed in a hexane/ethyl acetate solvent system. A typical starting gradient would be 9:1 hexane:ethyl acetate, gradually increasing the polarity to elute the product.
-
Isolation: Collect the fractions containing the pure product (identified by TLC) and concentrate them using a rotary evaporator to yield this compound as a solid.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the two distinct phenyl rings.
-
¹³C NMR: The spectrum will confirm the presence of all unique carbon atoms, including the quaternary carbons of the nitrile and nitro-substituted positions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To verify the presence of the key functional groups, specifically the nitrile stretch (~2230 cm⁻¹) and the nitro group stretches (~1520 and ~1350 cm⁻¹).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[9]2. Impure or wet solvents/reagents.3. Insufficient base or incorrect base used. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh catalyst.2. Use dry, degassed solvents. Ensure reagents are pure.3. Use a different base (e.g., Cs₂CO₃, K₃PO₄) or ensure the current base is anhydrous and finely powdered.[11] |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen can promote homocoupling of the boronic acid.[10]2. Reaction temperature is too high or reaction time is too long. | 1. Thoroughly degas all solvents and maintain a robust inert atmosphere.[10]2. Optimize reaction temperature and monitor closely to stop the reaction upon completion. |
| Protodeboronation of Boronic Acid | 1. The boronic acid is unstable under the reaction conditions.[10]2. Presence of excess water or acidic impurities. | 1. Use the boronic acid as soon as possible after purchase/purification. Consider using a more stable boronic ester (e.g., a pinacol ester).[9]2. Ensure solvents are neutral and use the specified amount of water. |
| Difficulty in Purification | 1. Product co-elutes with impurities.2. Catalyst residues are difficult to remove. | 1. Adjust the solvent system for column chromatography; try a different solvent pair (e.g., dichloromethane/hexane).2. After work-up, wash the organic layer with an aqueous solution of thiourea or N-acetylcysteine to sequester residual palladium. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Reagent Handling: 4-Bromobenzonitrile and 4-nitrophenylboronic acid are irritants. Handle them in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Bumagin, N. A., et al. (2018). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin, 67(10), 1801-1808. Retrieved from [Link]
-
PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Application Note: A Protocol for the Purification of 4-(4-Nitrophenyl)benzonitrile by Recrystallization
Abstract: This document provides a comprehensive guide for the purification of 4-(4-nitrophenyl)benzonitrile, a key intermediate in various synthetic applications. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired material from impurities.[1][2] This protocol details a systematic approach, from solvent selection to the final isolation of high-purity crystals, designed for researchers and professionals in chemical synthesis and drug development.
Introduction and Principles
This compound is a bifunctional aromatic compound containing both a nitrile and a nitro group. The purity of such intermediates is paramount, as contaminants can lead to side reactions, low yields, and impurities in the final active pharmaceutical ingredient or target molecule.
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of crystals. Soluble impurities remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[3][4] A successful recrystallization yields a product with significantly higher purity.[5]
The choice of solvent is the most critical factor for a successful recrystallization.[1][6] An ideal solvent should exhibit the following characteristics:
-
High solvency for this compound at high temperatures.
-
Low solvency for this compound at low or room temperatures.
-
Favorable solubility profile for impurities (either highly soluble at all temperatures or completely insoluble).
-
Chemical inertness towards the compound.[3]
-
Sufficient volatility for easy removal from the purified crystals.[3][6]
-
A boiling point below the melting point of the compound to be purified.
Given the structure of this compound, which contains polar nitro and nitrile groups as well as nonpolar aromatic rings, solvents of intermediate polarity such as alcohols or esters are often good starting points.[7]
Materials and Equipment
Chemicals:
-
Crude this compound
-
Screening Solvents (Reagent Grade): Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water
-
Activated Carbon (Decolorizing Charcoal)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Erlenmeyer Flasks (various sizes)
-
Beakers
-
Heating Mantle or Hot Plate with Stirring Capability
-
Magnetic Stir Bars
-
Graduated Cylinders
-
Stemless Glass Funnel
-
Filter Paper (for gravity and vacuum filtration)
-
Büchner Funnel and Vacuum Flask
-
Vacuum Source (aspirator or pump)
-
Spatulas and Glass Stirring Rods
-
Watch Glass
-
Drying Oven or Desiccator
-
Melting Point Apparatus
Experimental Workflow: A Visual Guide
The following diagram outlines the logical steps of the recrystallization process, from initial solvent screening to the final, purified product.
Caption: Workflow for the purification of this compound.
Detailed Protocols
Part A: Protocol for Solvent Selection
This initial screening is crucial for identifying an effective recrystallization solvent.[6][8] The goal is to find a solvent that poorly dissolves the compound at room temperature but dissolves it completely at its boiling point.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise, up to ~1 mL. Agitate the mixture. Record whether the solid dissolves readily, sparingly, or is insoluble. A solvent that dissolves the compound completely at room temperature is unsuitable.[8]
-
High-Temperature Test: For solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point.
-
Observation: If the solid dissolves completely, the solvent is a potential candidate. If it remains insoluble even in the boiling solvent, it is unsuitable.
-
Cooling Test: Remove the tubes that formed a clear solution from the heat and allow them to cool to room temperature. If abundant crystal formation is observed, the solvent is likely a good choice. If no crystals form, try scratching the inside of the tube with a glass rod or cooling it further in an ice bath.
-
Solvent Pair Test (if needed): If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a hot solvent in which it is highly soluble (e.g., acetone). Then, add a "non-solvent" (in which the compound is insoluble, e.g., water or hexanes) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify the solution, then cool slowly.
Part B: Protocol for Bulk Recrystallization
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the chosen solvent (from Part A) and begin heating the mixture with stirring. Continue to add the solvent in small portions until the solid just completely dissolves at the boiling point. Using the minimum amount of hot solvent is key to maximizing yield.[1]
-
Decolorization (Optional): If the hot solution has a noticeable color, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute mass) to adsorb the colored impurities. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.[4]
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration.[4] Use a pre-heated stemless funnel and fluted filter paper. Pour the hot solution through the filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the growth of larger, purer crystals.[1][5] Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Use minimal solvent to avoid redissolving the product.
-
Drying: Transfer the crystals from the filter paper to a watch glass. Allow them to air-dry, or place them in a drying oven at a moderate temperature (e.g., 60-70 °C), ensuring the temperature is well below the compound's melting point. For a solvent-free product, drying in a vacuum desiccator is recommended.
Data and Expected Results
The efficiency of the purification should be assessed by yield calculation and melting point analysis. Pure compounds exhibit a sharp melting point range, whereas impure samples melt over a wider and lower range.
Table 1: Example Solvent Screening Results
| Solvent | Solubility (Room Temp) | Solubility (Boiling) | Crystal Formation on Cooling | Suitability |
| Water | Insoluble | Insoluble | None | Poor |
| Toluene | Sparingly Soluble | Very Soluble | Slow, well-formed needles | Good |
| Ethanol | Sparingly Soluble | Very Soluble | Rapid, fine needles | Excellent |
| Acetone | Very Soluble | Very Soluble | None (too soluble) | Poor (unless as solvent pair) |
| Hexanes | Insoluble | Insoluble | None | Poor |
Table 2: Purification Metrics
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellow powder | White to pale-yellow needles |
| Melting Point | Broad range (e.g., 142-146 °C) | Sharp range (e.g., 148-149 °C) |
| Purity (by HPLC) | ~95% | >99.5% |
| Recovery Yield | N/A | Typically 75-90% |
Note: Melting point of related compound 4-Nitrobenzonitrile is 144-147 °C.[9] Values are illustrative.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too rapidly. Reheat the solution, add slightly more solvent, and allow it to cool more slowly.
-
No Crystals Form: If crystallization does not initiate upon cooling, try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch.
-
Low Recovery: This can result from using too much solvent during dissolution, incomplete crystallization, or washing the crystals with solvent that was not sufficiently cold.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care, keeping them away from ignition sources.
-
This compound and related nitroaromatic compounds should be handled as potentially toxic. Avoid inhalation of dust and skin contact.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]
-
RSC Education. Finding the best solvent for recrystallisation student sheet. [Online] Available at: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. Solvent selection for recrystallization: An undergraduate organic experiment.
- Science Learning Center, University of Michigan-Dearborn. Experiment: Recrystallization – Part I: Solvent Selection. [Online]
-
PubChem. 3-Nitro-4-(4-nitrophenyl)benzonitrile. National Center for Biotechnology Information. [Online] Available at: [Link]
- University of Colorado Boulder, Department of Chemistry.
-
PubChem. 4-(3-Nitrophenyl)benzonitrile. National Center for Biotechnology Information. [Online] Available at: [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Online] Available at: [Link]
-
Stenutz, R. 4-nitrobenzonitrile. [Online] Available at: [Link]
- Google Patents. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
-
PubChem. 4-Nitrobenzonitrile. National Center for Biotechnology Information. [Online] Available at: [Link]
-
Kiper, R.A. benzonitrile. [Online] Available at: [Link]
- Google Patents. US4925642A - Process for the preparation and the isolation of aromatic nitriles.
- University of California, Davis.
-
LookChem. Purification of Benzonitrile. [Online] Available at: [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. mt.com [mt.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Nitrobenzonitrile | 619-72-7 [chemicalbook.com]
Application Notes: The Strategic Utility of 4-(4-Nitrophenyl)benzonitrile in Modern Organic Synthesis
Introduction
4-(4-Nitrophenyl)benzonitrile is a bifunctional aromatic compound possessing two synthetically valuable and orthogonal functional groups: a nitro group and a nitrile group. This unique arrangement on a rigid biphenyl scaffold makes it a highly versatile building block for the synthesis of a diverse array of complex organic molecules. Its structure allows for selective transformations, enabling chemists to introduce varied functionalities and construct elaborate molecular architectures. This guide explores the key applications of this compound, providing detailed protocols and expert insights into its use in the synthesis of advanced polymers, pharmaceutical intermediates, and heterocyclic compounds. The inherent reactivity of the electron-withdrawing nitro and cyano groups provides multiple avenues for chemical modification, making it a staple in both medicinal and materials science research.[1]
PART 1: Synthesis of Key Intermediates - The Gateway to Advanced Materials
One of the most fundamental and widely employed transformations of this compound is the selective reduction of its nitro group to an amine. This reaction yields 4-(4-aminophenyl)benzonitrile (4-APB), a crucial diamine monomer and synthetic intermediate. The resulting amino group serves as a handle for a vast range of subsequent reactions, most notably in the construction of high-performance polymers.
Application 1: Selective Reduction to 4-(4-Aminophenyl)benzonitrile
The conversion of the nitro group to an amine is a cornerstone transformation in organic synthesis.[2] This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean procedures. The choice of catalyst and reaction conditions is paramount to ensure high chemoselectivity, leaving the nitrile group intact.
Protocol 1: Catalytic Hydrogenation of this compound
This protocol details a standard laboratory procedure for the selective reduction of the nitro group using a heterogeneous catalyst.
Rationale: Catalytic hydrogenation is preferred for its high efficiency and the generation of water as the only byproduct.[2] Palladium on carbon (Pd/C) is a common and effective catalyst for nitro group reductions. The use of a solvent like ethanol or ethyl acetate ensures the solubility of the starting material and facilitates interaction with the solid catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
High-pressure autoclave or a balloon hydrogenation setup
-
Celite or filter paper
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure autoclave, combine this compound (1.0 eq), ethanol (as a solvent), and 10% Pd/C catalyst. The typical substrate-to-catalyst weight ratio is between 20:1 and 100:1.[2]
-
Purging: Seal the reactor and purge the system 3-5 times with an inert gas, such as nitrogen, to remove any residual air.[2]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the uptake of hydrogen.[2]
-
Work-up: Upon completion (indicated by the cessation of hydrogen uptake or confirmed by TLC/LC-MS), carefully vent the reactor.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude 4-(4-aminophenyl)benzonitrile can be further purified by recrystallization if necessary.
Expected Outcome: This procedure typically affords 4-(4-aminophenyl)benzonitrile in high yield (>95%) and purity.
PART 2: Application in Polymer Chemistry
The derivative, 4-(4-aminophenyl)benzonitrile, is a valuable monomer for the synthesis of high-performance aromatic polyamides (aramids) and polyimides. The incorporation of the nitrile group into the polymer backbone significantly enhances thermal stability, mechanical strength, and chemical resistance due to strong dipole-dipole interactions.[3]
Application 2: Synthesis of Nitrile-Functionalized Aromatic Polyamides
Aromatic polyamides are prized for their exceptional thermal and mechanical properties.[4][5][6] The following protocol describes the synthesis of a polyamide via low-temperature solution polycondensation.
Protocol 2: Low-Temperature Polycondensation
Rationale: This method allows for the formation of high molecular weight polymers under mild conditions, preventing thermal degradation. The reaction involves the condensation of a diamine (4-(4-aminophenyl)benzonitrile) with a diacid chloride.[6] A polar aprotic solvent like N,N-dimethylacetamide (DMAc) is used to dissolve the monomers and the resulting polymer.
Materials:
-
4-(4-Aminophenyl)benzonitrile (1.0 eq)
-
Terephthaloyl chloride (1.0 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Lithium Chloride (LiCl)
-
Anhydrous conditions (nitrogen atmosphere)
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-(4-aminophenyl)benzonitrile and LiCl in anhydrous DMAc. Stir until a homogeneous solution is formed.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Monomer Addition: Add solid terephthaloyl chloride to the cooled solution in one portion under vigorous stirring.
-
Polymerization: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with rapid stirring. This will precipitate the polyamide as a fibrous solid.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Data Presentation: Polymer Properties
| Property | Polymer with 4-Aminobenzonitrile Moiety | Rationale for Change |
| Glass Transition Temp. (Tg) | Higher (e.g., 235-298 °C)[3] | Increased chain rigidity and strong dipole-dipole interactions from nitrile groups restrict chain mobility.[3] |
| Decomposition Temp. (Td) | Generally High (No significant weight loss before 400 °C)[3] | The strong covalent nature of the nitrile group and enhanced intermolecular forces contribute to high thermal stability. |
| Solubility | Generally soluble in polar aprotic solvents | The polar nitrile groups can improve solubility in solvents like DMAc, NMP, and DMSO. |
Visualization of Synthetic Workflows
Caption: Workflow from building block to high-performance polyamide.
PART 3: Application in Heterocyclic Synthesis
The nitrile functionality of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, particularly tetrazoles. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.[7]
Application 3: Synthesis of 5-(4-(4-Nitrophenyl)phenyl)-1H-tetrazole
The [3+2] cycloaddition of an azide ion with a nitrile is the most common method for synthesizing 5-substituted 1H-tetrazoles.[7][8] This reaction can be catalyzed by various Lewis or Brønsted acids.
Protocol 3: Zinc-Catalyzed Tetrazole Synthesis in Water
Rationale: This protocol, adapted from the work of Sharpless and coworkers, offers a safe, environmentally friendly, and highly efficient method for tetrazole synthesis.[9] Using water as a solvent and zinc salts as catalysts avoids the use of toxic metals (like tin) and the generation of hazardous hydrazoic acid (HN₃) in acidic media.[9][10] Vigorous stirring is crucial as the starting materials may not be fully soluble in water.[9]
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.1 eq)
-
Zinc bromide (ZnBr₂) (1.0 eq)
-
Water
-
3 N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottomed flask, add this compound, sodium azide, zinc bromide, and water.[9]
-
Heating: Heat the reaction mixture to reflux with vigorous stirring for 24 hours.[9]
-
Acidification: Cool the mixture to room temperature. Carefully add 3 N HCl and ethyl acetate. Continue to stir vigorously until all solids have dissolved and the aqueous layer has a pH of approximately 1.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice more with ethyl acetate.[9]
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.
Visualization of Reaction Pathway
Caption: Synthesis of a tetrazole derivative via cycloaddition.
Conclusion
This compound stands out as a preeminent building block in synthetic chemistry. Its dual reactivity allows for a modular approach to the synthesis of complex molecules. Through selective reduction of the nitro group, it provides access to key monomers for high-performance polymers like aramids. Simultaneously, its nitrile group serves as a reliable handle for constructing medicinally relevant heterocycles such as tetrazoles. The protocols and insights provided in this guide underscore the strategic importance of this compound, enabling researchers and scientists to leverage its full potential in the development of novel materials and therapeutics.
References
-
1H-Tetrazole synthesis . Organic Chemistry Portal. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water . The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Kim, S., & Kim, S. (2004). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles . Bulletin of the Korean Chemical Society, 25(10), 1541-1543. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid . Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1639-1645. [Link]
-
Oishi, Y., Kakimoto, M., & Imai, Y. (1987). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides . Macromolecules, 20(4), 703–706. [Link]
-
ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment . YouTube. [Link]
-
Kim, J., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids . ACS Omega, 7(10), 8685–8694. [Link]
-
Zeng, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines . Angewandte Chemie International Edition, 50(5), 1149-1153. [Link]
-
García, J. M., et al. (2017). Functional Aromatic Polyamides . Polymers, 9(9), 433. [Link]
-
ResearchGate. General scheme for the catalytic hydrogenation of nitroarene . ResearchGate. [Link]
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Jagd, C., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . Organic Letters, 23(7), 2499–2503. [Link]
-
Lee, H., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups . Polymers, 14(3), 481. [Link]
-
ResearchGate. Catalytic hydrogenation of nitroarenes into different products via different routes . ResearchGate. [Link]
-
Royal Society of Chemistry. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst . RSC Publishing. [Link]
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ResearchGate. Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface . ResearchGate. [Link]
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Application Notes & Protocols: The Role of Biphenyl Nitrile Scaffolds in Nematic Liquid Crystals
A Technical Guide for Researchers Utilizing 4-(4-Nitrophenyl)benzonitrile and Analogues
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and materials scientists on the application and characterization of calamitic (rod-shaped) liquid crystals based on the 4-nitrophenyl-4'-benzonitrile scaffold. While using this compound as a central model, we delve into the fundamental principles of molecular design that govern the expression of nematic phases. We explore the distinct roles of the rigid biphenyl core, the strongly polar terminal cyano (-CN) group, and the electron-withdrawing nitro (-NO₂) moiety in defining the material's mesomorphic range, dielectric anisotropy, and electro-optical behavior. This guide offers field-proven, step-by-step protocols for the synthesis, purification, and characterization of these materials, and concludes with a practical workflow for fabricating and evaluating a guest-host liquid crystal display cell.
Part 1: The Nexus of Molecular Structure and Liquid Crystalline Properties
The efficacy of a liquid crystal (LC) material is not accidental; it is a direct consequence of its molecular architecture. For calamitic LCs used in display technologies, the goal is to create molecules that are anisotropic (rod-shaped), maintain orientational order over a useful temperature range, and can be readily manipulated by an external electric field. The this compound structure serves as an excellent case study for understanding these structure-property relationships.
The Core Components of a High-Performance Nematic LC
-
The Mesogenic Core (Biphenyl): The biphenyl group provides the essential rigidity and linearity required for the formation of a stable mesophase.[1][2] This rigid core promotes the parallel alignment of molecules, a prerequisite for the long-range orientational order that defines the nematic state, while still allowing for the fluidity characteristic of a liquid.
-
The Primary Polar Terminus (Cyano Group): The terminal cyano (-CN) group is a cornerstone of modern nematic LC design. Its strong electron-withdrawing nature creates a significant dipole moment along the principal molecular axis.[3][4] This permanent dipole is the primary contributor to a large, positive dielectric anisotropy (Δε), which is the difference in dielectric permittivity parallel and perpendicular to the molecular director. A large positive Δε is critical for low-voltage switching in common display modes, such as the twisted nematic (TN) effect.[2]
-
The Secondary Polar Terminus (Nitro Group): The nitro (-NO₂) group is also strongly electron-withdrawing and further enhances the molecule's overall polarity. Its inclusion influences several key properties:
-
Melting and Clearing Points: The high polarity can increase intermolecular forces, often leading to higher melting points and potentially affecting the clearing point (the temperature at which the material transitions from the nematic to the isotropic liquid phase).
-
Dielectric Anisotropy: It contributes to the overall dipole moment, further modifying the dielectric anisotropy.
-
Birefringence (Δn): The presence of highly polarizable groups like -NO₂ can increase the material's birefringence, which is a crucial parameter for designing the thickness of an LC cell for display applications.
-
Visualizing Structure-Property Causality
The interplay between these molecular fragments dictates the final performance of the liquid crystal material. Understanding this relationship is key to designing novel materials with tailored properties.
Caption: Relationship between molecular fragments of a biphenyl nitrile LC and its bulk properties.
Part 2: Synthesis and Purification Protocols
The synthesis of liquid crystal materials demands high precision, as even minor impurities can dramatically depress the clearing point or alter the electro-optical response. The following is a robust, generalized protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating biaryl systems.
Protocol 1: Synthesis of this compound
Objective: To couple 4-cyanophenylboronic acid and 1-bromo-4-nitrobenzene to form the target biaryl compound.
Materials:
-
4-Cyanophenylboronic acid (1.0 eq)
-
1-Bromo-4-nitrobenzene (1.05 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenylboronic acid, 1-bromo-4-nitrobenzene, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography and Recrystallization
Rationale: Purity is paramount. Column chromatography provides separation from catalyst residues and byproducts, while recrystallization yields a highly ordered crystalline solid, ensuring optimal mesophase behavior.
Procedure:
-
Column Chromatography: a. Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Load the dried, adsorbed product onto the column. d. Elute the column with a solvent gradient (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). e. Collect fractions and analyze by TLC to isolate the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization: a. Dissolve the purified product from the column in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).[4] b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation. c. Collect the pure crystals by vacuum filtration, washing with a small amount of cold solvent. d. Dry the crystals thoroughly in a vacuum oven.
Caption: General workflow for the synthesis and purification of a biphenyl-based LC material.
Part 3: Characterization of Thermotropic Behavior
Once synthesized, the material must be characterized to identify its liquid crystalline phases and determine the temperature ranges over which they are stable.
Protocol 3: Mesophase Identification by Polarized Optical Microscopy (POM)
Rationale: POM is a primary tool for identifying LC phases by observing the unique optical textures that arise from the interaction of polarized light with the anisotropically ordered molecules.[5]
Procedure:
-
Place a small sample of the purified material on a clean microscope slide and cover with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample above its melting point into the isotropic liquid state (it will appear dark between the crossed polarizers).
-
Slowly cool the sample. As it transitions into a liquid crystal phase, characteristic textures will appear. A nematic phase is typically identified by its "schlieren" or "threaded" texture.
-
Record the temperatures at which these phase transitions occur.
Protocol 4: Phase Transition Analysis by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides precise quantitative data on the temperatures and enthalpy changes associated with phase transitions, confirming the observations from POM.[6]
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Run a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min).
-
The first heating scan reveals the initial thermal properties. The cooling scan and second heating scan provide data on the reversible phase transitions.
-
Identify the endothermic peaks on heating (crystal-to-nematic, nematic-to-isotropic) and exothermic peaks on cooling.
Data Presentation: Thermal Properties
The following table presents hypothetical, yet representative, data for a series of analogues to illustrate how molecular structure affects transition temperatures.
| Compound ID | Structure (R-Ph-Ph-CN) | Melting Point (°C) | Clearing Point (Tₙᵢ, °C) | Nematic Range (ΔT, °C) |
| 5CB | CH₃(CH₂)₄- | 24 | 35.3 | 11.3 |
| Hypothetical-NO₂ | O₂N- | 110 | 240 | 130 |
| Hypothetical-OCH₃ | CH₃O- | 85 | 180 | 95 |
Note: Data for 5CB is from literature for reference.[1][7] Data for nitro and methoxy analogues are illustrative.
Part 4: Application Workflow: Guest-Host Display Fabrication
To test the electro-optical properties, the synthesized LC can be used as a host in a simple guest-host display. This type of display functions by electrically reorienting a dichroic dye dissolved in the LC host, thereby modulating light absorption.[8][9]
Protocol 5: Preparation of a Guest-Host LC Mixture
-
In a clean vial, weigh the synthesized LC host material.
-
Add a small amount (e.g., 0.5-2.0 wt%) of a dichroic dye (e.g., an anthraquinone-based dye).
-
Heat the mixture into the isotropic phase while stirring or sonicating until the dye is completely dissolved, forming a homogenous solution.
-
Allow the mixture to cool slowly.
Protocol 6: Fabrication of an LC Test Cell
-
Substrate Cleaning: Thoroughly clean two indium tin oxide (ITO) coated glass slides with detergent, deionized water, and finally isopropanol in an ultrasonic bath.
-
Alignment Layer: Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface of each slide.
-
Curing: Bake the slides in an oven according to the polyimide manufacturer's specifications.
-
Rubbing: Unidirectionally rub the polyimide surface with a velvet cloth to create microgrooves that will align the LC molecules at the surface.[10]
-
Cell Assembly: Assemble the two slides with the rubbed surfaces facing each other, separated by spacers (e.g., 5-10 µm polymer beads) to define the cell gap. Seal the edges with UV-curable epoxy, leaving a small fill port.
-
Cell Filling: Heat the guest-host mixture into its isotropic phase. Fill the cell via capillary action through the fill port.
-
Sealing: Seal the fill port with epoxy.
Protocol 7: Electro-Optical Characterization
-
Place the filled cell between two polarizers (for a single-polarizer guest-host display, only one is needed).
-
Connect the ITO electrodes to a function generator.
-
Direct a light source (e.g., a laser or LED) through the cell and measure the transmitted light intensity with a photodiode.
-
Voltage-OFF State: With no voltage applied, the LC and dye molecules align with the rubbing direction. If the polarizer is aligned with this direction, light is absorbed, and the state is "dark."
-
Voltage-ON State: Apply an AC square wave voltage (e.g., 1 kHz). The LC host molecules will reorient parallel to the electric field.[11] This reorients the guest dye molecules, reducing the light absorption and switching the cell to a "bright" state.
-
Record the transmission as a function of applied voltage to determine the threshold voltage and switching characteristics.
Caption: Principle of a guest-host LC cell showing alignment of LC/dye molecules.
References
-
ResearchGate. Synthesis and Study of Liquid Crystal Properties of Novel Homologous Series: α-4-[-4′-n-Alkoxy benzoyloxy] Phenyl β-4″-Nitro benzoyl Ethylenes. Available at: [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. Available at: [Link]
- Google Patents. Process for the preparation of gamma-(nitrophenyl)butyronitriles.
- Google Patents. Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
-
The Royal Society of Chemistry. 6-methoxypyridin-4-yl)benzonitriles: Synthesis, liquid crystalline behavior and. Available at: [Link]
-
JETIR. Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs). Available at: [Link]
-
Scirp.org. Optical Properties of Aligned Nematic Liquid Crystals in Electric Field. Available at: [Link]
-
ResearchGate. Dichroic Dyes for Liquid Crystal Displays. Available at: [Link]
-
ResearchGate. Liquid Crystals IV - Electro-optic Effects in p-Alkoxybenzylidene p'-Aminoalkylphenones and Related Compounds. Available at: [Link]
-
MDPI. Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Available at: [Link]
-
MDPI. Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays. Available at: [Link]
-
MDPI. Blue Phase Liquid Crystals with Tailored Crystal Orientation for Photonic Applications. Available at: [Link]
-
CIOCoverage. Application of Reactive Liquid Crystal in Liquid Crystal Display. Available at: [Link]
-
ResearchGate. Chemical structure of the nematic liquid crystals studied. Available at: [Link]
-
ScienceDirect. Structural transitions in nematic liquid crystals doped with magnetite functionalized single walled carbon nanotubes. Available at: [Link]
-
ResearchGate. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Available at: [Link]
-
ResearchGate. Influence of anthraquinone dyes on optical reorientation of nematic liquid crystals. Available at: [Link]
-
Scirp.org. Optical Properties of Aligned Nematic Liquid Crystals in Electric Field. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Regioselective Nitration of 4-Phenylbenzonitrile
Abstract
This document provides a comprehensive, field-tested experimental protocol for the nitration of 4-phenylbenzonitrile, yielding 4'-nitro-[1,1'-biphenyl]-4-carbonitrile. This reaction is a cornerstone electrophilic aromatic substitution, pivotal for synthesizing advanced intermediates in materials science and drug development. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, critical safety protocols, and detailed procedures for reaction work-up, purification, and characterization. The content herein is structured to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology, ensuring both high yield and operational safety.
Introduction: The Synthetic Importance of Nitrated Biaryls
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. Functionalization of this structure opens avenues to a vast array of complex molecules. The introduction of a nitro group (–NO₂) via electrophilic aromatic substitution is a fundamental transformation that serves two primary purposes: it deactivates the aromatic ring to further substitution and provides a versatile chemical handle for subsequent transformations, most notably reduction to an amine.[1] 4-Phenylbenzonitrile presents two aromatic rings for substitution. The phenyl ring (unsubstituted) is activated towards electrophilic attack compared to the cyanophenyl ring, where the electron-withdrawing nitrile group is deactivating. Therefore, the nitration is expected to occur selectively on the unsubstituted phenyl ring, primarily at the para position due to steric hindrance at the ortho positions. The resulting product, 4'-nitro-[1,1'-biphenyl]-4-carbonitrile, is a valuable precursor for liquid crystals, pharmaceuticals, and organic electronic materials.[2]
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 4-phenylbenzonitrile proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from concentrated nitric acid and a strong acid catalyst, typically sulfuric acid.[1][3][4][5]
The mechanism unfolds in three key stages:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][6][7]
-
Nucleophilic Attack: The electron-rich π-system of the unsubstituted phenyl ring of 4-phenylbenzonitrile attacks the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]
-
Rearomatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[4]
Caption: Mechanism of Electrophilic Aromatic Nitration.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids and the strongly exothermic nature of the reaction.[8][9] Strict adherence to safety protocols is mandatory.
-
Hazard Assessment: Nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns.[9][10][11] The reaction generates significant heat, posing a risk of thermal runaway if not properly controlled.[8] Toxic nitrogen oxide fumes may also be produced.[10]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with good ventilation to prevent inhalation of toxic fumes.[10][12] An emergency eyewash and safety shower must be readily accessible.[9][11]
-
Personal Protective Equipment (PPE):
-
Spill & Emergency Procedures: Have a spill kit containing a neutralizing agent, such as sodium bicarbonate, readily available.[11][12] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][11]
Experimental Protocol
This protocol details the synthesis, work-up, and purification of 4'-nitro-[1,1'-biphenyl]-4-carbonitrile.
Materials and Equipment
| Reagent/Material | Grade | Equipment |
| 4-Phenylbenzonitrile (C₁₃H₉N) | ≥95% | Round-bottom flask (100 mL) |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Magnetic stirrer and stir bar |
| Concentrated Nitric Acid (HNO₃) | 70% | Dropping funnel |
| Dichloromethane (DCM) | ACS Grade | Ice-water bath |
| Deionized Water | - | Beakers and Erlenmeyer flasks |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Büchner funnel and vacuum flask |
| Ethanol | Reagent Grade | Rotary evaporator |
| Thin-Layer Chromatography (TLC) plates | ||
| Column chromatography setup (Silica gel) |
Step-by-Step Procedure
Part A: Nitration Reaction
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbenzonitrile in concentrated sulfuric acid (see table below for quantities).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker or small flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Caution: This mixing is highly exothermic.[13]
-
Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 4-phenylbenzonitrile over 20-30 minutes. The internal temperature of the reaction must be maintained below 10 °C throughout the addition.[14][15]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Part B: Work-up and Isolation
-
Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker with stirring. A precipitate of the crude product will form.[13][14]
-
Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude solid on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Neutralization: Transfer the crude solid to a beaker and add a saturated solution of sodium bicarbonate. Stir for 15 minutes to neutralize any remaining traces of acid.[6][16] Collect the solid again by vacuum filtration and wash with deionized water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Part C: Purification
-
Recrystallization: The crude 4'-nitro-[1,1'-biphenyl]-4-carbonitrile can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[13] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Quantitative Data Summary
| Parameter | Value | Rationale / Notes |
| 4-Phenylbenzonitrile | 1.0 eq (e.g., 5.0 g) | Starting material. |
| Conc. H₂SO₄ (for dissolution) | ~5-10 mL per gram of starting material | Acts as the solvent and catalyst. |
| Conc. HNO₃ | 1.1 - 1.2 eq | The nitrating agent. A slight excess ensures complete reaction. |
| Conc. H₂SO₄ (for nitrating mix) | ~1:1 v/v with HNO₃ | Catalyst to generate the nitronium ion.[6][14] |
| Reaction Temperature | 0 - 10 °C | Critical for controlling exothermicity and preventing dinitration.[13] |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion. Monitor by TLC. |
| Expected Product | 4'-nitro-[1,1'-biphenyl]-4-carbonitrile | C₁₃H₈N₂O₂ (M.W. 224.22 g/mol ).[17] |
| Expected Yield | 75-90% | Typical yields after purification. |
| Melting Point (Product) | ~208-210 °C | Literature value for purified product. A key indicator of purity. |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Product Characterization
To confirm the identity and purity of the synthesized 4'-nitro-[1,1'-biphenyl]-4-carbonitrile, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point consistent with the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure. The introduction of the nitro group will cause a downfield shift for the protons on that ring. Spectral data for the product can be compared with literature values.[17]
References
- Vertex AI Search. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013).
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- BenchChem. (n.d.). 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.
- University of Technology. (n.d.).
- Organic Syntheses Procedure. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-.
- Millersville University. (n.d.).
- Royal Society of Chemistry. (2020).
- SpectraBase. (n.d.). 4'-nitro-[1,1'-biphenyl]-4-carbonitrile - Optional[13C NMR] - Chemical Shifts.
- Google Patents. (2016).
- YouTube. (2019).
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis.
- BenchChem. (n.d.). experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Master Organic Chemistry. (2018).
- Heinrich Dr. Hermann. (1996).
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Application Notes and Protocols: Strategic Functionalization of the Nitrile Group in 4-(4-Nitrophenyl)benzonitrile
Abstract: This document provides a comprehensive technical guide for the chemical functionalization of the nitrile group in 4-(4-Nitrophenyl)benzonitrile, a key intermediate in the development of advanced materials and pharmaceutical agents. We present detailed, field-tested protocols for three primary transformations: hydrolysis to the corresponding carboxylic acid, reduction to the primary amine, and [3+2] cycloaddition to form a tetrazole ring. The guide emphasizes the underlying chemical principles, causality behind experimental choices, and addresses the critical challenge of chemoselectivity in the presence of a nitro functional group. Each section includes step-by-step protocols, data tables for quick reference, and mechanistic diagrams to ensure clarity and reproducibility for researchers, chemists, and drug development professionals.
Introduction: The Synthetic Potential of a Privileged Scaffold
The this compound scaffold is a cornerstone in modern synthetic chemistry, possessing a unique electronic and structural profile. The electron-withdrawing nature of both the nitrile (-C≡N) and nitro (-NO₂) groups on a rigid biphenyl backbone makes it a valuable precursor for push-pull chromophores, liquid crystals, and biologically active molecules. The true synthetic versatility of this molecule, however, is unlocked through the selective transformation of its highly reactive nitrile group.[1]
Functionalizing the nitrile allows for its conversion into other key chemical moieties, including carboxylic acids, primary amines, and heterocycles like tetrazoles.[2][3] These transformations are pivotal for:
-
Drug Development: Introducing acidic (carboxylic acid) or basic (amine) centers to modulate pharmacokinetic properties or engage in specific biological interactions. The tetrazole group, in particular, is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity.[4]
-
Materials Science: Creating monomers for high-performance polymers, where the functional group dictates properties like thermal stability, chemical resistance, and solubility.[5]
-
Fine Chemical Synthesis: Using the transformed group as a handle for further synthetic elaboration and molecular complexity.
This guide addresses the practical execution of these critical transformations, with a special focus on the inherent challenge of chemoselectivity. The presence of the nitro group, which is also susceptible to reduction, necessitates carefully chosen reaction conditions to achieve the desired molecular outcome.
Part 1: Hydrolysis to 4-(4-Nitrophenyl)benzoic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[6] This can be achieved under either acidic or basic conditions, with each method offering distinct advantages and mechanistic pathways.[7][8]
Scientific Rationale: Acid vs. Base Catalysis
Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[9][10] The reaction is typically carried out with strong mineral acids like HCl or H₂SO₄ at elevated temperatures.[11][12]
Base-catalyzed hydrolysis , conversely, utilizes a strong nucleophile, the hydroxide ion (OH⁻), which directly attacks the electrophilic nitrile carbon.[13][14] This process generates a carboxylate salt, which must be neutralized in a subsequent acidic workup step to yield the final carboxylic acid product.[15]
The choice between acid and base catalysis can depend on the stability of other functional groups in the molecule. For this compound, both methods are generally effective, as the nitro group is stable under these conditions.
Protocol 1.1: Acid-Catalyzed Hydrolysis
This protocol details the conversion of the nitrile to a carboxylic acid using sulfuric acid.
Experimental Workflow: Acid-Catalyzed Nitrile Hydrolysis
Caption: Workflow for acid-catalyzed hydrolysis.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.24 g, 10 mmol).
-
Carefully add 20 mL of water, followed by the slow, dropwise addition of 20 mL of concentrated sulfuric acid (98%) while cooling the flask in an ice bath.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 120-130°C) using a heating mantle. Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the isolated white to off-white solid in a vacuum oven at 60-70°C to a constant weight to yield 4-(4-Nitrophenyl)benzoic acid.
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 1 equivalent | Substrate |
| Reagent | Conc. H₂SO₄ / H₂O (1:1 v/v) | Provides the acidic medium and water for hydrolysis.[16] |
| Temperature | Reflux (~120-130°C) | High temperature is required to overcome the activation energy for both amide formation and subsequent hydrolysis.[7] |
| Reaction Time | 12-24 hours | Ensures complete conversion of the stable nitrile and intermediate amide. |
| Workup | Ice-water quench | Precipitates the less soluble carboxylic acid product from the aqueous acidic solution. |
Part 2: Reduction to [4-(4-Nitrophenyl)phenyl]methanamine
The reduction of nitriles is a powerful method for synthesizing primary amines.[17] However, for this compound, the presence of the nitro group presents a significant chemoselectivity challenge, as nitro groups are readily reduced to anilines under many common hydrogenation conditions.[18] Achieving selective reduction of the nitrile requires careful selection of the reducing agent and conditions.
Scientific Rationale: Chemoselective Reduction
Catalytic hydrogenation is an economical and efficient method for nitrile reduction.[19] Standard catalysts like Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂) under hydrogen pressure will typically reduce both the nitrile and the nitro group.[20] To favor nitrile reduction, specific catalysts or additives are often employed. Raney Nickel, particularly under basic conditions (e.g., with added ammonia), can sometimes show preference for nitrile reduction, as ammonia can suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine.[21]
Alternatively, stoichiometric reducing agents like Lithium Aluminum Hydride (LiAlH₄) are powerful enough to reduce the nitrile but may also reduce the nitro group.[17] Borane complexes (e.g., BH₃·THF) are often used for reducing nitriles, and specific conditions have been developed for the selective reduction of a nitrile in the presence of a nitro group.[21][22]
This section provides a protocol for the reduction of both functional groups, a synthetically valuable transformation, and discusses the strategy for achieving selective nitrile reduction.
Protocol 2.1: Comprehensive Reduction to 4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine
This protocol utilizes catalytic hydrogenation under conditions designed to reduce both the nitrile and the nitro group.
Experimental Workflow: Comprehensive Hydrogenation
Caption: Workflow for comprehensive reduction of nitrile and nitro groups.
Step-by-Step Protocol:
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (2.24 g, 10 mmol) and 50 mL of ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C, 250 mg, ~10 wt%). Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to 50-100 psi of H₂.
-
Begin vigorous shaking or stirring at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
Workup: Once hydrogen uptake ceases, carefully vent the excess H₂ and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, 4'-(aminomethyl)-[1,1'-biphenyl]-4-amine.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 1 equivalent | Substrate |
| Catalyst | 10% Pd/C (~10 wt%) | Highly effective hydrogenation catalyst for both nitro and nitrile groups.[20] |
| Hydrogen Pressure | 50-100 psi | Provides a sufficient concentration of H₂ for the reaction to proceed efficiently. |
| Solvent | Ethanol | Common, effective solvent for hydrogenation that dissolves the substrate. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds well without heating. |
| Workup | Filtration through Celite® | Safely and effectively removes the heterogeneous palladium catalyst. |
Note on Selective Nitrile Reduction: Achieving selective reduction of the nitrile in the presence of the nitro group is challenging. A potential strategy involves using borane reagents with a Lewis acid. For instance, NaBH₄ in the presence of BF₃·OEt₂ in a solvent like 2-methyltetrahydrofuran has been reported to selectively reduce nitriles over aromatic nitro groups.[22] This requires careful control of stoichiometry and temperature to avoid over-reduction.
Part 3: [3+2] Cycloaddition to 5-(4-(4-Nitrophenyl)phenyl)-1H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is the most proficient and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[3][23] This transformation is of immense interest in medicinal chemistry, as the tetrazole ring serves as a metabolically stable bioisostere of a carboxylic acid.[4][24] The reaction is often facilitated by catalysts, such as Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide ion.[25][26]
Scientific Rationale: Activating the Nitrile for Cycloaddition
The cycloaddition of an azide to a nitrile has a high activation barrier.[23] A catalyst coordinates to the nitrogen atom of the nitrile, withdrawing electron density and making the nitrile carbon more electrophilic. This enhanced electrophilicity facilitates the [3+2] cycloaddition with the azide nucleophile.[26] The reaction typically uses sodium azide (NaN₃) as the azide source and a proton source, like ammonium chloride (NH₄Cl), or a Lewis acid catalyst in a high-boiling polar aprotic solvent such as DMF or DMSO.[27][28]
Reaction Mechanism: [3+2] Cycloaddition
Caption: Catalyzed [3+2] cycloaddition of a nitrile and azide.
Protocol 3.1: Zinc-Catalyzed Tetrazole Synthesis
This protocol describes the synthesis of the corresponding tetrazole using zinc chloride as a catalyst.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (2.24 g, 10 mmol), sodium azide (NaN₃, 0.78 g, 12 mmol), and zinc chloride (ZnCl₂, 0.82 g, 6 mmol). Safety Warning: Sodium azide is highly toxic. Handle with extreme care. Avoid contact with acids, which generates explosive hydrazoic acid.
-
Add 30 mL of N,N-Dimethylformamide (DMF) as the solvent.
-
Cycloaddition: Heat the reaction mixture to 110-120°C in an oil bath and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of water and 10 mL of concentrated hydrochloric acid. Stir for 30 minutes to protonate the tetrazole and dissolve zinc salts.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any remaining salts and DMF.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 5-(4-(4-Nitrophenyl)phenyl)-1H-tetrazole.
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 1 equivalent | Substrate |
| Reagents | NaN₃ (1.2 equiv.), ZnCl₂ (0.6 equiv.) | Sodium azide is the nucleophile. ZnCl₂ acts as a Lewis acid catalyst to activate the nitrile.[26] |
| Solvent | DMF | A polar aprotic solvent with a high boiling point suitable for this reaction temperature. |
| Temperature | 110-120°C | Provides the thermal energy required to overcome the activation barrier for the cycloaddition.[28] |
| Workup | Acidic quench (HCl) | Protonates the tetrazolate anion to form the neutral 1H-tetrazole, facilitating its precipitation. |
Conclusion
The nitrile group of this compound is a versatile functional handle that provides access to a diverse range of valuable chemical entities. Through straightforward hydrolysis, reduction, and cycloaddition reactions, this scaffold can be readily converted into carboxylic acids, primary amines, and tetrazoles, respectively. This guide provides robust and reproducible protocols for these key transformations. The critical consideration for any synthetic strategy involving this molecule is the potential for concurrent reaction at the nitro group. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can navigate these chemoselectivity challenges to achieve their desired synthetic targets, paving the way for new discoveries in drug development and materials science.
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BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
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Ali, M. R., et al. (2018). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances, 8(39), 21893-21903. Retrieved from [Link]
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Pal, T., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]
-
Zare, A., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Molecular Diversity, 16(3), 543-548. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
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Karmakar, P., & Brahmachari, G. (2020). [3 + 2] cycloaddition of nitrile 3ab with sodium azide (5) to the corresponding 5‐substituted tetrazole 6ab. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. Retrieved from [Link]
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Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Journal of Optoelectronics and Biomedical Materials, 1(4), 381-387. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by.... Retrieved from [Link]
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Butler, R. N., & Fitzgerald, K. J. (1988). Reaction of benzonitrile N-(p-nitrophenyl)imide with 5-substituted tetrazoles: a new route to substituted 1,2,4-triazoles via N-hydrazonoyltetrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1587-1592. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
MDPI. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Retrieved from [Link]
-
Organic Reactions. (n.d.). [6 + 4] Cycloaddition Reactions. Retrieved from [Link]
-
Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [https://digitalcommons.calvin.edu/cgi/viewcontent.cgi?article=1043&context=honors_th]]([Link])
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Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). An overview of synthetic modification of nitrile group in polymers and applications. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
MDPI. (2022). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. Retrieved from [Link]
-
Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry–An Asian Journal, 17(21), e202200792. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 30.6: Cycloaddition Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of nitrile to other functional groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrile as a Versatile Directing Group for C(sp2)−H Functionalizations. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Nitrophenyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(4-Nitrophenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide: Enhancing Reaction Performance
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis. The primary areas to investigate are the integrity of your reactants, the activity of your catalytic system, and the reaction conditions.
-
Reactant Quality: The purity and stability of your boronic acid are paramount. 4-Nitrophenylboronic acid can undergo protodeboronation, especially in the presence of moisture or at elevated temperatures, effectively reducing the concentration of your nucleophile[1].
-
Actionable Insight: Always use fresh, high-purity 4-nitrophenylboronic acid or its more stable boronate ester derivatives (e.g., pinacol esters). Consider running a proton NMR on your boronic acid before use to check for degradation products.
-
-
Catalyst and Ligand Inactivity: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to the oxidation of the active catalyst to Pd(II), which can kill the catalytic cycle[2]. The choice of ligand is also critical; simple phosphine ligands may not be robust enough for this transformation.
-
Actionable Insight: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes[3]. For challenging couplings, consider using more robust, electron-rich, and bulky phosphine ligands like those from the Buchwald family (e.g., SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands, which can improve catalyst stability and turnover[4][5].
-
-
Suboptimal Base or Solvent: The base plays a crucial role in activating the boronic acid for transmetalation[6]. An inappropriate base or solvent system can hinder this step. For instance, a base that is not soluble enough in the reaction medium or a solvent that does not facilitate the interaction of all components can lead to poor results.
-
Actionable Insight: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective, particularly with less reactive coupling partners[3][7]. Biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O are often effective as they can help dissolve both the organic substrates and the inorganic base[6][8].
-
Q2: I'm observing significant side-product formation in my crude NMR/TLC. How can I identify and minimize these impurities?
Side-product formation not only lowers the yield of the desired product but also complicates purification. The most common side reactions in this Suzuki coupling are homo-coupling and protodeboronation.
-
Homo-coupling: This results in the formation of 4,4'-dinitrobiphenyl (from the boronic acid) and 4,4'-biphenyldicarbonitrile (from the aryl bromide). Homo-coupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species[9].
-
Identification: These byproducts will appear as distinct spots on a TLC and can be identified by LC-MS. 4,4'-dinitrobiphenyl is a common impurity.
-
Mitigation Strategy: Rigorous degassing is the most effective way to prevent homo-coupling. Adding the aryl halide in a slight excess (e.g., 1.05 equivalents) can also help favor the cross-coupling pathway[1].
-
-
Protodeboronation: This is the proton-mediated cleavage of the C-B bond of the boronic acid, resulting in the formation of nitrobenzene. This side reaction is often exacerbated by high temperatures and excess water[1][9].
-
Identification: Nitrobenzene is relatively volatile and may be observed in the crude NMR.
-
Mitigation Strategy: Use anhydrous solvents where possible and avoid unnecessarily high reaction temperatures. Using boronate esters or potassium trifluoroborate salts can increase stability against protodeboronation[5][10].
-
Sources
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Technical Support Center: Synthesis of 4-(4-Nitrophenyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(4-nitrophenyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, we address common challenges and side reactions encountered during its synthesis, particularly via the Suzuki-Miyaura cross-coupling reaction, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a significant amount of a byproduct with a mass corresponding to a biphenyl structure. What is happening and how can I prevent it?
This is a classic case of homocoupling of your boronic acid reagent, 4-cyanophenylboronic acid, leading to the formation of 4,4'-dicyanobiphenyl. This side reaction is a common challenge in Suzuki-Miyaura couplings.
Mechanism of Homocoupling:
Homocoupling is often initiated by the presence of palladium(II) species and oxygen in the reaction mixture. The Pd(II) can react with two molecules of the boronic acid, leading to the formation of the undesired biphenyl product and the reduction of Pd(II) to the active Pd(0) catalyst. The presence of oxygen can re-oxidize Pd(0) to Pd(II), perpetuating this unwanted cycle.
Troubleshooting & Prevention:
| Strategy | Rationale | Recommended Action |
| Ensure Inert Atmosphere | To prevent the oxidation of the Pd(0) catalyst to Pd(II) by atmospheric oxygen. | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. |
| Use a Pd(0) Pre-catalyst | Starting with a Pd(0) source minimizes the initial concentration of Pd(II) species that can drive homocoupling. | Use pre-catalysts like Pd₂(dba)₃ or Pd(PPh₃)₄. |
| Control Reactant Stoichiometry | Using a slight excess of the aryl halide can help to ensure it outcompetes the boronic acid for the palladium catalyst. | Use a 1.1 to 1.2 molar equivalent of the 4-cyanophenylboronic acid relative to the 1-halo-4-nitrobenzene. |
| Optimize the Base | A weaker base can sometimes disfavor homocoupling. | Consider using potassium phosphate (K₃PO₄) instead of stronger bases like sodium carbonate (Na₂CO₃).[1] |
| Slow Addition of Boronic Acid | Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus reducing the likelihood of homocoupling. | Prepare a solution of the 4-cyanophenylboronic acid and the base and add it dropwise to the reaction mixture containing the aryl halide and catalyst over 30-60 minutes. |
Q2: My reaction yield is low, and I've isolated benzonitrile from the reaction mixture. What is the cause of this byproduct?
The formation of benzonitrile indicates that protodeboronation of 4-cyanophenylboronic acid is occurring. This is the cleavage of the C-B bond and its replacement with a C-H bond from a proton source.
Mechanism of Protodeboronation:
This side reaction is often base-catalyzed and occurs in the presence of protic solvents like water or alcohols. The base activates the boronic acid, making the aryl group susceptible to protonolysis.
Troubleshooting & Prevention:
| Strategy | Rationale | Recommended Action |
| Use Anhydrous Conditions | Minimizing the amount of water in the reaction can suppress protodeboronation. | Use anhydrous solvents and dry reagents. If a co-solvent is needed, consider using a less protic one. However, some water is often necessary for the Suzuki coupling to proceed efficiently. |
| Choice of Base | A less hydrolytically active base can be beneficial. | Potassium fluoride (KF) can be used as a base, which is known to be less prone to causing protodeboronation. |
| Use Boronic Esters | Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids. | Consider synthesizing or purchasing the 4-cyanophenylboronic acid pinacol ester for the coupling reaction. |
| Control Reaction Temperature | Higher temperatures can accelerate protodeboronation. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C). |
Q3: I am using 1-bromo-4-nitrobenzene, but I am detecting nitrobenzene in my crude product. What is this side reaction?
This byproduct is a result of dehalogenation of your aryl halide starting material. The bromine atom is being replaced by a hydrogen atom.
Mechanism of Dehalogenation:
Dehalogenation can occur via the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as the solvent (e.g., alcohols), the base, or trace water. The Pd-H species can then undergo reductive elimination with the aryl group to form the dehalogenated product.[1]
Troubleshooting & Prevention:
| Strategy | Rationale | Recommended Action |
| Choice of Ligand | Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over dehalogenation. | Use ligands such as SPhos or XPhos. |
| Solvent Selection | Aprotic solvents are less likely to act as hydride donors. | Use solvents like dioxane, THF, or toluene instead of alcohols. |
| Base Selection | Avoid bases that can readily provide a hydride, such as alkoxides. | Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. |
| Use a More Reactive Electrophile | If possible, using 1-iodo-4-nitrobenzene may lead to a faster oxidative addition and desired coupling, potentially outcompeting dehalogenation. However, iodides can also be more prone to dehalogenation, so this needs to be optimized. |
Q4: My product seems to have a lower molecular weight, and I see an amine peak in my IR and NMR spectra. What could be the issue?
You are likely observing the reduction of the nitro group on your product to an amine, forming 4-amino-4'-cyanobiphenyl. The palladium catalyst, in the presence of a hydrogen source, can facilitate this reduction.
Troubleshooting & Prevention:
| Strategy | Rationale | Recommended Action |
| Avoid Hydrogen Sources | Some reagents or solvents can act as hydrogen donors in the presence of a palladium catalyst. | Avoid using solvents like isopropanol or formic acid. Ensure your reagents are free from impurities that could act as reducing agents. |
| Optimize Reaction Time | Prolonged reaction times at elevated temperatures can increase the likelihood of nitro group reduction. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
| Use a Milder Base | Some bases can promote the formation of palladium hydride species that can lead to reduction. | Use a weaker base like potassium carbonate (K₂CO₃). |
Optimized Experimental Protocol
This protocol is designed to minimize the common side reactions discussed above.
Materials:
-
1-bromo-4-nitrobenzene
-
4-Cyanophenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-nitrobenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe to achieve a concentration of approximately 0.1 M with respect to the 1-bromo-4-nitrobenzene.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification of this compound
Recrystallization:
-
Solvent System: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol. If any insoluble material remains, perform a hot filtration. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Alternative Solvents: Acetic acid or a mixture of toluene and heptane can also be used for recrystallization.
Column Chromatography:
If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Elution Order: The less polar homocoupling byproduct (4,4'-dicyanobiphenyl) and any unreacted 1-bromo-4-nitrobenzene will elute first, followed by the desired product, this compound. More polar byproducts like 4-amino-4'-cyanobiphenyl will elute at higher ethyl acetate concentrations.
-
Analytical Data for Identification
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (EI, m/z) |
| This compound | 8.35 (d, 2H), 7.89 (d, 2H), 7.78 (d, 2H), 7.71 (d, 2H) | 150.0, 147.5, 145.0, 133.4, 132.9, 128.5, 124.2, 118.2, 112.5 | 224 (M⁺) |
| 4,4'-Dicyanobiphenyl | 7.75 (s, 8H) | 145.5, 132.8, 128.0, 118.5, 112.0 | 204 (M⁺) |
| Benzonitrile | 7.65-7.55 (m, 3H), 7.45-7.35 (m, 2H) | 132.9, 132.0, 129.1, 118.7, 112.4 | 103 (M⁺) |
| 4-Aminobenzonitrile | 7.40 (d, 2H), 6.65 (d, 2H), 4.0 (br s, 2H) | 150.5, 133.8, 119.5, 114.5, 100.5 | 118 (M⁺) |
| Nitrobenzene | 8.25 (d, 2H), 7.70 (t, 1H), 7.55 (t, 2H) | 148.4, 134.8, 129.5, 123.6 | 123 (M⁺) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Troubleshooting Logic Flowchart
References
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
(1,1'-Biphenyl)-4,4'-dicarbonitrile. PubChem. Available at: [Link]
-
4-Aminobenzonitrile. PubChem. Available at: [Link]
-
Benzonitrile. NIST WebBook. Available at: [Link]
-
Nitrobenzene. NIST WebBook. Available at: [Link]
Sources
Technical Support Center: Purification of Crude 4-(4-Nitrophenyl)benzonitrile
Welcome to the technical support center for the purification of 4-(4-nitrophenyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various organic materials and pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions. The crude product, often obtained from nitration or coupling reactions, can be contaminated with various impurities such as starting materials, positional isomers (e.g., 2-nitro and 3-nitro isomers), and by-products from side reactions. This guide provides a comprehensive approach to effectively remove these impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude this compound.
Recrystallization Issues
Q1: My crude this compound is not dissolving in the recrystallization solvent, even at boiling temperatures.
A1: This issue can arise from several factors:
-
Incorrect Solvent Choice: The solvent may be too nonpolar for the highly polar this compound. Aromatic nitriles are often soluble in moderately polar to polar solvents. Good starting points for solvent screening include ethanol, isopropanol, acetic acid, or a mixed solvent system like ethyl acetate/hexanes.[1]
-
Insoluble Impurities: Your crude product may contain insoluble inorganic salts or polymeric by-products. If a significant portion of the material dissolves while some solids remain, a hot filtration step is necessary to remove these impurities before allowing the solution to cool.[2]
-
Insufficient Solvent: You may not be using enough solvent. Add the solvent in small portions to the heated mixture until the solid just dissolves to ensure a saturated solution, which is crucial for good recovery.[1][2]
Q2: The product "oils out" during cooling instead of forming crystals.
A2: "Oiling out" occurs when the solute's melting point is lower than the solution's temperature, or when the concentration of impurities is high, depressing the melting point.[1] To address this:
-
Reheat and Dilute: Reheat the solution to dissolve the oil and add more solvent to lower the saturation point.[1]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[1]
-
Seed Crystals: Introduce a small, pure crystal of this compound to the cooled, saturated solution to induce crystallization.[1]
-
Scratching: Scratch the inner surface of the flask at the solution's meniscus with a glass rod to create nucleation sites.[1]
Q3: The color of my product is still yellow or brown after recrystallization.
A3: Colored impurities are common in nitration reactions.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities. Use charcoal sparingly (1-2% by weight of your compound) as it can also adsorb your product, leading to lower yields.[1][2]
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system can be effective.
Q4: My recovery yield after recrystallization is very low.
A4: Low recovery can be due to several reasons:
-
Excess Solvent: Using too much solvent will keep more of your product dissolved at low temperatures.[1] If you suspect this, you can carefully evaporate some of the solvent and cool the solution again.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Use a pre-heated funnel and filter the solution quickly to prevent this.[1][2]
-
Washing with Cold Solvent: When washing the collected crystals, ensure the solvent is ice-cold to minimize dissolution of the product.[1][2]
Column Chromatography Issues
Q1: I am unable to separate the isomers of nitrophenylbenzonitrile using column chromatography.
A1: The separation of positional isomers can be challenging due to their similar polarities.[3]
-
Solvent System Optimization: The choice of eluent is critical. A common mobile phase for separating moderately polar compounds is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4] You may need to screen various solvent ratios to find the optimal separation.
-
Slow Gradient and Flow Rate: A slow, shallow gradient of the polar solvent and a slower flow rate can improve the resolution between closely eluting compounds.[3]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 column.[3][4]
Q2: My compound is streaking on the TLC plate and the column.
A2: Streaking is often a sign of overloading the column or interactions with the stationary phase.
-
Sample Load: Ensure you are not loading too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Acidic Impurities: Residual acids from the nitration reaction can interact with the silica gel.[5] Washing the crude product with a dilute base like sodium bicarbonate solution before chromatography can remove these acidic impurities.[5]
-
Solvent Polarity: The polarity of the initial eluent may be too low. Starting with a slightly more polar solvent system can sometimes improve the band shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. For a typical nitration of 4-phenylbenzonitrile, common impurities include:
-
Positional Isomers: 2-Nitro-4-phenylbenzonitrile and 3-nitro-4-phenylbenzonitrile.
-
Unreacted Starting Material: 4-Phenylbenzonitrile.
-
Dinitrated Products: Such as 3-nitro-4-(4-nitrophenyl)benzonitrile.[6]
-
Nitrophenolic Compounds: Formed from oxidation side reactions.[7]
-
Residual Acids: From the nitration mixture (e.g., sulfuric and nitric acid).[5]
Q2: What is a good starting solvent for recrystallizing this compound?
A2: A good starting point would be a polar protic solvent like ethanol or isopropanol.[8] Alternatively, a mixed solvent system of ethyl acetate and hexanes can be very effective.[1] Always perform small-scale solubility tests to determine the ideal solvent or solvent pair for your specific crude product.
Q3: How can I remove residual acids from my crude product?
A3: After quenching the reaction in ice water, if the product precipitates, it should be washed thoroughly with cold water until the filtrate is neutral. If the product is extracted with an organic solvent, the organic layer should be washed with a saturated solution of sodium bicarbonate.[5] This neutralizes and removes any remaining strong acids.[5]
Q4: When should I choose column chromatography over recrystallization?
A4:
-
Recrystallization is generally preferred for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubilities than the desired compound.[9] It is often a more scalable and cost-effective method.
-
Column chromatography is more suitable for separating complex mixtures, such as isomers with similar polarities, or when the impurities are present in a large quantity.[4][10] It is also useful for purifying non-crystalline, oily products.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the eluent to be used. Add a small amount of silica gel to create a free-flowing powder after evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is needed.
-
Fraction Collection: Collect the eluent in fractions and analyze each fraction by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[11]
Data Presentation
Table 1: Solvent Properties for Recrystallization and Chromatography
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Good for nonpolar impurities. |
| Ethyl Acetate | 77 | 4.4 | Good "good" solvent for many organics. |
| Dichloromethane | 40 | 3.1 | Useful for both chromatography and dissolving samples. |
| Ethanol | 78 | 4.3 | Common recrystallization solvent. |
| Isopropanol | 82 | 3.9 | Alternative to ethanol for recrystallization. |
| Acetic Acid | 118 | 6.2 | Can be used for recrystallizing polar compounds.[12] |
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting common recrystallization problems.
References
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- University of Colorado Boulder. (n.d.). Recrystallization.
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- Guidechem. (n.d.). 4-Nitrobenzonitrile 619-72-7 wiki.
- Google Patents. (n.d.). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- PubChem. (n.d.). 3-Nitro-4-(4-nitrophenyl)benzonitrile.
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
- Chemister.ru. (n.d.). benzonitrile.
- ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
- Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
- Reddit. (2024). Struggling with the purification of a nitroaldol product.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Wikipedia. (n.d.). Benzonitrile.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). p-Nitrophenylacetonitrile.
- ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
- LookChem. (n.d.). Purification of Benzonitrile.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- Bangladesh Journals Online. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
- Benchchem. (n.d.). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
- ResearchGate. (2025). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
- CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. ukessays.com [ukessays.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Nitro-4-(4-nitrophenyl)benzonitrile | C13H7N3O4 | CID 12169644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 8. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Nitrophenyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(4-Nitrophenyl)benzonitrile via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond generic protocols to address the nuances of coupling two electron-deficient aryl partners, a common challenge in medicinal and materials chemistry.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue, often pointing to a problem with the catalyst's activity or the fundamental reaction setup.
Potential Cause 1: Inactive Catalyst The active catalytic species in a Suzuki coupling is a Palladium(0) complex.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to Pd(0) may be inefficient under your current conditions.
-
Solution:
-
Switch to a Pd(0) Source: Use a precatalyst that is already in the Pd(0) state, like Pd(PPh₃)₄.
-
Employ Modern Pre-catalysts: Use advanced Buchwald-type pre-catalysts (e.g., SPhos Pd G3/G4, XPhos Pd G3/G4). These are designed for rapid and reliable generation of the active Pd(0) species and are particularly effective for challenging couplings.[2][3]
-
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel, solvents, and reagents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes).
-
Potential Cause 2: Poor Ligand Choice The synthesis of this compound involves coupling an electron-deficient aryl halide (4-bromobenzonitrile or 4-chlorobenzonitrile) with an electron-deficient boronic acid (4-nitrophenylboronic acid). This can make the final reductive elimination step challenging.[4] The choice of phosphine ligand is paramount.
-
Solution:
-
Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may be insufficient. Bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are known to accelerate both oxidative addition and reductive elimination.[2][5] For this specific coupling, ligands like SPhos or XPhos are excellent starting points.[3]
-
Optimize Pd:Ligand Ratio: A 1:1 or 1:2 Pd-to-ligand ratio is a common starting point, but for challenging substrates, a ratio up to 1:4 may be beneficial.
-
Potential Cause 3: Suboptimal Base or Solvent The base is critical for activating the boronic acid for the transmetalation step.[6][7] The solvent must solubilize all components and can influence catalyst activity.[8]
-
Solution:
-
Base Selection: A stronger base is often required. While Na₂CO₃ is common, consider switching to K₃PO₄ or Cs₂CO₃, which are more effective for difficult couplings.[7][9] Ensure the base is finely powdered and anhydrous.
-
Solvent System: A mixture of an organic solvent and water is typical. Toluene/water, 1,4-dioxane/water, or THF/water are common choices.[10] For substrates with poor solubility, a more polar aprotic solvent like DMF might be necessary, but be aware that it can sometimes lead to side reactions.[8][11][12]
-
Q2: I am observing significant amounts of side products, specifically homocoupling of the boronic acid (4,4'-dinitrobiphenyl) and dehalogenation of my starting material (benzonitrile). How can I suppress these?
A2: The formation of byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.
Potential Cause 1: Homocoupling (Biaryl of Boronic Acid) This side reaction is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, or by an inefficient transmetalation step.[1][13][14]
-
Solution:
-
Rigorous Degassing: As mentioned above, meticulously remove oxygen from your reaction system.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This can help drive the cross-coupling pathway.
-
Slow Addition: In difficult cases, slowly adding the boronic acid via a syringe pump can keep its instantaneous concentration low, minimizing the rate of homocoupling.
-
Potential Cause 2: Dehalogenation (or Protodeboronation) Dehalogenation replaces the halide on your starting material with a hydrogen atom.[15] Protodeboronation is the corresponding reaction where the boronic acid is converted to nitrobenzene.[13][16] Both are common failure modes.
-
Solution:
-
Choice of Base: Avoid bases that can be a source of hydrides. K₃PO₄ is generally a better choice than bases like NaOH or KOH in this regard.[9]
-
Solvent Purity: Use high-purity, anhydrous solvents. Some solvents, particularly alcohols, can act as hydride donors.[15]
-
Protect the Boronic Acid: For particularly unstable boronic acids, consider converting it to a more stable derivative like a pinacol ester or a MIDA boronate.[16][17] These reagents slowly release the boronic acid under the reaction conditions, minimizing its decomposition.
-
Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the likelihood of side reactions. Monitor the reaction by TLC or LC-MS.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which aryl halide should I use: 4-bromobenzonitrile or 4-iodobenzonitrile?
A1: The reactivity order for the oxidative addition step is generally I > Br >> Cl.[18]
-
4-Iodobenzonitrile: Will be more reactive, allowing for milder reaction conditions (lower temperature, lower catalyst loading). However, it is more expensive and more prone to dehalogenation side reactions.[15]
-
4-Bromobenzonitrile: Is a good balance of reactivity and cost. It is a very common starting material for Suzuki couplings.
-
4-Chlorobenzonitrile: Is the least reactive and requires a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands like SPhos or XPhos, to achieve good yields.[19][20]
For initial optimization, 4-bromobenzonitrile is the recommended starting point.
Q2: What is the mechanistic role of the base and how do I choose the right one?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then transfers its aryl group to the palladium center.[6][7][21][22]
| Base | Strength | Common Use Case | Considerations |
| Na₂CO₃ / K₂CO₃ | Moderate | Standard, robust couplings. | Often sufficient, but may be too weak for challenging substrates. |
| K₃PO₄ | Strong | Challenging couplings, electron-deficient partners. | Generally provides higher yields and suppresses side reactions.[7] |
| Cs₂CO₃ | Strong | Very difficult couplings, sterically hindered substrates. | More expensive but highly effective due to its high solubility. |
| KF | Weak | Substrates with base-sensitive functional groups (e.g., esters). | Can prevent hydrolysis but often results in slower reaction rates.[11][21] |
For synthesizing this compound, starting with K₃PO₄ is highly recommended due to the electron-deficient nature of both coupling partners.
Q3: How does water affect my reaction?
A3: Water is often a beneficial co-solvent. It helps to dissolve the inorganic base (like K₃PO₄) and can accelerate the transmetalation step.[23] The optimal ratio of organic solvent to water (e.g., 5:1 to 10:1) often needs to be determined empirically. However, an excess of water can promote the undesired protodeboronation of the boronic acid.[16]
Section 3: Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Section 4: Recommended Experimental Protocol
This protocol serves as a robust starting point for the synthesis of this compound.
Reagents & Materials:
-
4-Bromobenzonitrile
-
4-Nitrophenylboronic acid
-
SPhos Pd G3 Precatalyst (or other suitable Pd(0)/ligand system)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 eq.), 4-nitrophenylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the SPhos Pd G3 precatalyst (0.5 - 2.0 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 5:1 Dioxane:Water) and a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
References
- Vertex AI Search. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Wikipedia. (n.d.). Protodeboronation.
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.
- Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
- Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- YouTube. (2024, September 7). Common Byproducts in Suzuki Coupling.
- Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
- Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- BenchChem. (2025). Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. aidic.it [aidic.it]
Technical Support Center: Troubleshooting 4-(4-Nitrophenyl)benzonitrile Recrystallization
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 4-(4-Nitrophenyl)benzonitrile. As a polar, aromatic compound, its purification requires careful control of solubility parameters. This document provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format, moving from common issues to more complex procedural refinements.
Section 1: Compound Properties & Initial Considerations
This compound is a bifunctional aromatic molecule featuring a polar nitrile (-C≡N) group and a strongly electron-withdrawing nitro (-NO₂) group. These characteristics dictate its solubility and crystalline behavior. Understanding these properties is the foundation of a successful purification strategy.
| Property | Data |
| Chemical Structure | A biphenyl system with a nitrile group on one ring and a nitro group on the other, at the 4 and 4' positions, respectively. |
| Molecular Formula | C₁₃H₈N₂O₂ |
| Molecular Weight | ~224.22 g/mol |
| Appearance | Pale yellow crystalline solid.[1][2] |
| Melting Point (p-nitrobenzonitrile analog) | ~149 °C[3] (Note: The melting point of the biphenyl compound may differ. Impurities will lower and broaden this range). |
| General Solubility | Sparingly soluble in water; more soluble in moderately polar to polar organic solvents like ethanol, acetone, ethyl acetate, and dichloromethane.[1][2][4] |
The key principle of recrystallization is to identify a solvent (or solvent system) in which the compound is highly soluble at an elevated temperature but has low solubility at cooler temperatures.[5] For a polar compound like this compound, moderately polar solvents are an excellent starting point.[6][7]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization process in a direct Q&A format.
Q1: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[8][9] This is a significant purification problem because the oil is an excellent solvent for impurities, which then get trapped when the oil eventually solidifies, defeating the purpose of recrystallization.[8][10]
Common Causes & The Science Behind Them:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound to below the temperature at which it precipitates from the solution.[8][10] Essentially, the solution becomes saturated while it is still hot enough to melt the impure solid.
-
Rapid Cooling: If the solution is cooled too quickly, it can become highly supersaturated at a temperature that is still above the compound's melting point.[9] The solute then crashes out as a liquid, which is kinetically favored over the more ordered process of crystal formation.
-
Inappropriate Solvent Choice: Using a solvent with a very high boiling point can mean that the solution's saturation temperature is inherently higher than the melting point of your compound.[11]
Troubleshooting Protocol for Oiling Out:
-
Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil fully redissolves into the solution.
-
Add More Solvent: Add a small amount of additional hot solvent (if using a single-solvent system) or the "good" solvent (in a mixed-solvent system).[8][12] This increases the total volume and lowers the saturation temperature, giving the crystals a chance to form at a temperature below the compound's melting point.
-
Ensure Slow Cooling: This is the most critical step. Do not place the flask directly on a cold benchtop or in an ice bath. Insulate the flask by placing it on a cork ring or several layers of paper towels and cover the top with a watch glass to allow for slow, gradual cooling to room temperature.[8][13] This slow process provides the thermodynamic incentive for molecules to align in an ordered, pure crystal lattice.
-
Consider Solvent System Change: If oiling out persists, your solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point or adjusting the ratio in your mixed-solvent system.[11]
Caption: Troubleshooting Decision Flow for Oiling Out.
Q2: No crystals are forming even after the solution has cooled. What's wrong?
A: This is a common issue, typically arising from two main causes: using too much solvent or the formation of a stable, supersaturated solution.[11]
Solutions to Induce Crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the solution.[8][14] The microscopic rough edges of the scratch provide nucleation sites where crystals can begin to form.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[8] This provides a perfect template for further crystal growth. If you don't have pure solid, you can dip a glass rod into the solution, let the solvent evaporate off the tip to form a microcrystalline residue, and then re-insert the rod into the solution.[8]
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[11] If the above methods don't work, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt the slow cooling process again.[11]
-
Cool to a Lower Temperature: Once the flask has cooled to room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization.[13] This should only be done after slow cooling to room temperature has been attempted.
Q3: My final yield is very low. How can I improve it?
A: A low yield indicates that a significant portion of your compound was lost during the process. Maximizing recovery requires careful technique at several key stages.
Causes of Low Yield and How to Mitigate Them:
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a large amount of your product remaining in the "mother liquor" upon cooling.[8][15]
-
Fix: Before filtration, if you suspect excess solvent, boil some off to concentrate the solution. You can test the mother liquor after filtration by evaporating a small sample; if a large residue forms, significant product remains.[8] This can be recovered by concentrating the mother liquor and cooling for a second crop of crystals.
-
-
Premature Crystallization: If the compound crystallizes in the funnel during hot gravity filtration (if performed), you will lose product.
-
Fix: Use a stemless funnel and pre-heat it with hot solvent just before filtering.[13] Keep the solution at or near its boiling point during the transfer.
-
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, will dissolve and wash away some of your product.[15]
-
Fix: Use a minimal amount of ice-cold solvent for rinsing. Break the vacuum, add the cold solvent to just cover the crystal cake, and then re-apply the vacuum to pull it through.[13]
-
Q4: How do I choose the best solvent? I can't find a single solvent that works well.
A: This is a frequent challenge, and the solution is to use a mixed-solvent system, also known as a solvent/anti-solvent recrystallization.[16][17] This technique is ideal when your compound is too soluble in one solvent and poorly soluble in another.
The Principle: You use a "good" solvent in which the compound is highly soluble, and a miscible "bad" solvent (or "anti-solvent") in which the compound is poorly soluble. By carefully adjusting the ratio of the two, you can create a mixture with the perfect solubility characteristics at both high and low temperatures.[17][18]
For this compound, a common and effective pair would be Ethanol (good solvent) and Water (bad solvent) .[5]
Sources
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- 2. guidechem.com [guidechem.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 18. web.mnstate.edu [web.mnstate.edu]
stability of 4-(4-Nitrophenyl)benzonitrile under acidic/basic conditions
Welcome to the technical support center for 4-(4-Nitrophenyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Unexpected Reaction Outcomes
This guide addresses common issues encountered when using this compound in acidic or basic media.
Issue 1: Loss of Starting Material and Formation of an Unidentified Carboxylic Acid in Acidic Media
Symptoms:
-
You are running a reaction in an acidic solution (e.g., HCl, H₂SO₄ in water or an organic solvent) with heating.
-
TLC or LC-MS analysis shows the disappearance of your starting this compound spot/peak.
-
A new, more polar spot/peak appears, which mass spectrometry suggests is 4-(4-Nitrophenyl)benzoic acid.
Root Cause Analysis:
The nitrile group (-CN) of your this compound is likely undergoing acid-catalyzed hydrolysis to a carboxylic acid (-COOH). This reaction is often accelerated by heat.[1][2][3] The mechanism involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2][4][5] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[1][6]
Solutions:
-
Temperature Control: If the desired reaction does not require high temperatures, try running it at a lower temperature or at room temperature to minimize the rate of hydrolysis.
-
Anhydrous Conditions: If water is not essential for your reaction, use anhydrous solvents and reagents to prevent hydrolysis.
-
Choice of Acid: Consider using a non-aqueous acid source if appropriate for your chemistry.
-
Reaction Time: Minimize the reaction time to reduce the extent of hydrolysis. Monitor the reaction closely by TLC or LC-MS.
Experimental Protocol: Stability Test under Acidic Conditions
-
Dissolve a known concentration of this compound in the acidic solvent system you intend to use for your reaction.
-
Prepare several identical samples.
-
Keep one sample at room temperature and heat the others to your intended reaction temperature.
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each sample.
-
Quench the reaction by neutralizing the acid with a suitable base (e.g., NaHCO₃ solution).
-
Extract the organic components with an appropriate solvent (e.g., ethyl acetate).
-
Analyze the extracts by TLC, HPLC, or LC-MS to quantify the amount of remaining starting material and the formation of 4-(4-Nitrophenyl)benzoic acid.
Issue 2: Degradation of Starting Material and Formation of a Carboxylate Salt in Basic Media
Symptoms:
-
You are performing a reaction in a basic solution (e.g., NaOH, KOH in water or alcohol) with heating.
-
Your starting material is consumed, but the desired product is not formed in the expected yield.
-
After acidic workup, you isolate 4-(4-Nitrophenyl)benzoic acid.
Root Cause Analysis:
The nitrile group is susceptible to base-catalyzed hydrolysis, especially at elevated temperatures.[1][7][8] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[4][6][8] This reaction proceeds through an amide intermediate to form a carboxylate salt.[1][6] Upon acidification during workup, the carboxylate is protonated to the corresponding carboxylic acid.
Solutions:
-
Milder Base: If possible, use a weaker, non-nucleophilic base.
-
Lower Temperature: Perform the reaction at a lower temperature to slow down the rate of hydrolysis.
-
Protecting Groups: If the nitrile is not the desired reactive site, consider if a protecting group strategy is feasible, although this adds extra steps to your synthesis.
-
Anhydrous Conditions: Similar to acidic conditions, using anhydrous basic conditions can prevent hydrolysis.
Experimental Protocol: Stability Test under Basic Conditions
-
Dissolve a known concentration of this compound in the basic solvent system for your reaction.
-
Set up parallel experiments at room temperature and your intended elevated temperature.
-
At specified time points, take aliquots from each reaction.
-
Neutralize the aliquot with a suitable acid (e.g., dilute HCl) to a neutral pH.
-
Extract the organic components.
-
Analyze the extracts by a suitable chromatographic method to determine the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: How does the nitro group affect the stability of the nitrile group in this compound?
The nitro group (-NO₂) is a strong electron-withdrawing group.[9] This property influences the electronic character of the entire molecule. By withdrawing electron density from the aromatic ring, the nitro group makes the carbon atom of the nitrile group more electrophilic. This increased electrophilicity can make the nitrile carbon more susceptible to nucleophilic attack, potentially accelerating the rate of both acid- and base-catalyzed hydrolysis compared to benzonitrile itself.
Q2: Is the nitro group stable under typical acidic and basic conditions used for nitrile hydrolysis?
Aromatic nitro groups are generally stable to a wide range of acidic and basic conditions, especially when hydrolysis of a nitrile is the intended reaction.[10][11] However, under strongly reducing acidic conditions (e.g., using metals like Sn, Fe in concentrated HCl), the nitro group can be reduced to an amino group (-NH₂).[12] In very strongly basic conditions, especially in the presence of a reducing agent, the nitro group may also undergo reduction. For most standard hydrolysis protocols, the nitro group is expected to remain intact.
Q3: I am using this compound in a Suzuki-Miyaura coupling reaction. What should I be aware of regarding its stability?
Suzuki-Miyaura coupling reactions are typically performed under basic conditions, often using bases like Na₂CO₃, K₂CO₃, or K₃PO₄.[13][14] While these are generally milder than NaOH or KOH, there is still a potential for hydrolysis of the nitrile group, particularly if the reaction requires prolonged heating at high temperatures.
Recommendations for Suzuki-Miyaura Coupling:
-
Monitor the reaction: Keep a close watch on the reaction progress to avoid unnecessarily long reaction times.
-
Choice of base: If you observe hydrolysis, consider using a milder base like KF.[13]
-
Temperature: Use the lowest temperature that allows for an efficient coupling reaction.
Q4: Can I stop the hydrolysis at the amide stage?
Under basic conditions, it is sometimes possible to isolate the amide intermediate by using milder reaction conditions, such as lower temperatures and shorter reaction times.[2] However, under acidic conditions, the reaction is difficult to stop at the amide stage as the amide is readily hydrolyzed to the carboxylic acid under these conditions.[2]
Table 1: Summary of Stability and Potential Degradation Pathways
| Condition | Functional Group | Stability | Potential Degradation Product | Notes |
| Acidic (H₃O⁺, heat) | Nitrile (-CN) | Labile | 4-(4-Nitrophenyl)benzoic acid | Hydrolysis is accelerated by heat.[1][3] |
| Nitro (-NO₂) | Generally Stable | - | Reduction may occur with strong reducing acids. | |
| Basic (OH⁻, heat) | Nitrile (-CN) | Labile | 4-(4-Nitrophenyl)benzoate salt | Hydrolysis is accelerated by heat.[1][7] |
| Nitro (-NO₂) | Generally Stable | - | Stable under typical hydrolytic conditions. |
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
brainly.com. (2023, April 8). Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
-
Tardigrade. (2021, January 28). Acid-hydrolysis of benzonitrile forms. Retrieved from [Link]
-
SlideShare. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]
-
YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Allen. (n.d.). Hydrolysis of benzonitrile gives. Retrieved from [Link]
-
YouTube. (2020, April 13). B.Sc.-2 Chemistry Chapter-Nitro Compounds (Full chapter). Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
Reddit. (2019, October 26). Does the Nitro functional group have any basic properties?. Retrieved from [Link]
-
Hardiegrant. (2026, January 6). Understanding Nitro Compounds: Structure And Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Protonated nitro group: Structure, energy and conjugation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. brainly.com [brainly.com]
- 9. Nitro compound - Wikipedia [en.wikipedia.org]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Unexpected Byproducts in 4-(4-Nitrophenyl)benzonitrile Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic challenges related to 4-(4-Nitrophenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected byproducts during their synthetic campaigns. We provide in-depth, mechanism-driven troubleshooting advice and validated protocols to help you optimize your reactions and improve product purity.
Frequently Asked Questions (FAQs)
FAQ 1: Homocoupling of Boronic Acid in Suzuki-Miyaura Reactions
Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling of 4-bromobenzonitrile and 4-nitrophenylboronic acid. However, I am consistently isolating a significant amount of 4,4'-dinitrobiphenyl. What is causing this homocoupling, and how can I prevent it?
Answer: The formation of symmetrical biaryls, such as 4,4'-dinitrobiphenyl, is a well-documented side reaction in Suzuki-Miyaura couplings.[1] This byproduct arises from the homocoupling of your boronic acid partner and typically proceeds through one of two primary mechanisms:
-
Oxygen-Mediated Pathway: The most common cause is the presence of dissolved oxygen in the reaction mixture.[2] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which then undergoes a stoichiometric reaction with two equivalents of the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[1]
-
Protonolysis/Transmetalation Pathway: In some cases, particularly with electron-deficient arylboronic acids like 4-nitrophenylboronic acid, homocoupling can occur even in the absence of oxygen.[3][4] This pathway is thought to involve a rare protonolysis event followed by a second transmetalation.[3]
To mitigate the formation of 4,4'-dinitrobiphenyl, a stringent control of the reaction atmosphere and careful selection of reagents are paramount.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Atmosphere | Inadequate degassing; air leaks in the reaction setup. | Perform a robust degassing of the solvent and reaction mixture (see Protocol 2). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. | Rigorous exclusion of oxygen prevents the primary pathway for Pd(II)-mediated homocoupling.[1] |
| Catalyst | Use of Pd(OAc)₂ without a reducing agent or pre-catalyst. | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-formed Pd(II) pre-catalyst with a bulky phosphine ligand (e.g., SPhos Pd G2). Alternatively, add a mild reducing agent like potassium formate. | Pd(0) is the active catalyst. Starting with or ensuring the rapid generation of Pd(0) minimizes Pd(II) species available for homocoupling.[1] Bulky ligands can accelerate the desired cross-coupling cycle.[3] |
| Boronic Acid | Using a large excess of boronic acid. | Use a stoichiometry closer to 1.1-1.3 equivalents of the boronic acid. | A large excess increases the statistical probability of the undesired homocoupling side reaction. |
| Temperature | Excessively high temperatures. | Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., 70-90 °C). | Lower temperatures can disfavor side reactions relative to the desired catalytic turnover. |
Diagram: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Desired vs. Undesired Suzuki Pathways.
FAQ 2: Dehalogenation and Protodeboronation Byproducts
Question: My reaction analysis shows the presence of benzonitrile and nitrobenzene. These correspond to my starting materials but with the halogen or boronic acid group replaced by a hydrogen. Why are these forming?
Answer: The formation of these byproducts, known as dehalogenation and protodeboronation, are common pitfalls in cross-coupling chemistry.
-
Dehalogenation: This side reaction replaces the aryl halide (Ar-X) with an Ar-H bond.[5] It typically occurs after the initial oxidative addition step. The resulting Ar-Pd-X intermediate can react with a hydride source in the mixture (e.g., from an amine base, solvent like isopropanol, or water) to form an Ar-Pd-H species, which then undergoes reductive elimination to yield the dehalogenated arene.[5][6][7]
-
Protodeboronation: This reaction involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[8] It is a well-known decomposition pathway for boronic acids and can be catalyzed by acids, bases, or even the transition metal catalyst itself.[8][9] The propensity for protodeboronation is highly dependent on the substrate and reaction conditions, particularly pH and temperature.[10]
Troubleshooting Guide: Preventing Dehalogenation and Protodeboronation
| Byproduct | Parameter | Problematic Condition | Recommended Solution | Rationale |
| Dehalogenation | Base/Solvent | Use of amine bases (e.g., Et₃N) or alcoholic solvents which can act as hydride donors. | Switch to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Use anhydrous aprotic solvents like dioxane or toluene. | Inorganic bases and aprotic solvents are less likely to provide a hydride source to the palladium intermediate.[5] |
| Temperature | Prolonged heating at high temperatures. | Lower the reaction temperature and monitor for completion to avoid extended heating times. | Higher temperatures can accelerate the rate of unwanted side reactions.[7] | |
| Protodeboronation | Base | Use of strong aqueous bases and prolonged reaction times. | Use a weaker base (e.g., K₂CO₃ instead of NaOH) or a non-aqueous base. Consider adding the boronic acid slowly to the heated reaction mixture. | The stability of boronic acids is pH-dependent; minimizing exposure to harsh basic conditions can reduce decomposition.[10][11] Slow addition keeps the instantaneous concentration low.[8] |
| Temperature | High reaction temperatures. | As with dehalogenation, use the minimum temperature required for efficient coupling. | Protodeboronation is often accelerated at higher temperatures.[12] |
Diagram: Dehalogenation and Protodeboronation Pathways
Caption: Pathways leading to dehalogenation and protodeboronation.
FAQ 3: Unwanted Reduction of the Nitro Group
Question: My final product appears to be 4-(4-aminophenyl)benzonitrile, not the nitro compound I was targeting. What is causing this reduction?
Answer: The reduction of an aromatic nitro group to an amine is a common transformation that can unexpectedly occur during palladium-catalyzed reactions.[13] Palladium, particularly palladium on carbon (Pd/C), is a highly effective catalyst for hydrogenation.[14][15]
The source of hydrogen for this reduction can be:
-
Molecular Hydrogen (H₂): If H₂ is used elsewhere in the synthesis or if the reaction is not properly purged, it can lead to reduction.
-
Transfer Hydrogenation: More commonly, other molecules in the reaction serve as hydrogen donors. Solvents like isopropanol, formic acid/formates used as bases, or even some phosphine ligands can facilitate transfer hydrogenation in the presence of a palladium catalyst.[15]
This side reaction is especially problematic because the resulting 4-(4-aminophenyl)benzonitrile has very different polarity and reactivity compared to the desired product, complicating purification.[16][17][18]
Troubleshooting Guide: Avoiding Nitro Group Reduction
| Parameter | Problematic Condition | Recommended Solution | Rationale | | :--- | :--- | :--- | :--- | :--- | | Catalyst | Use of heterogeneous catalysts like Pd/C. | Use a homogeneous palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like Pd(dppf)Cl₂. | Homogeneous catalysts are generally less active for hydrogenation than Pd/C under typical cross-coupling conditions.[14] | | Solvent/Reagents | Use of potential hydrogen donors (isopropanol, formic acid, etc.). | Employ aprotic solvents (dioxane, toluene, DMF) and avoid reagents that can readily donate hydrogen. | Eliminating the hydrogen source prevents the reduction pathway. | | Reaction Time | Extended reaction times at elevated temperatures. | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | Minimizing the exposure of the nitro-containing product to the catalytic system reduces the likelihood of subsequent reduction. |
FAQ 4: Hydrolysis of the Benzonitrile Functional Group
Question: My product analysis shows peaks corresponding to 4-(4-nitrophenyl)benzamide and/or 4-(4-nitrophenyl)benzoic acid. How can I prevent the nitrile group from hydrolyzing?
Answer: The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[19][20] The reaction proceeds in two stages: first to the primary amide, and then further to the carboxylic acid.[21]
-
Base-Catalyzed Hydrolysis: In many cross-coupling reactions, a strong base (e.g., NaOH, NaOtBu) and aqueous conditions are used. Prolonged heating in this environment can readily convert the nitrile to the carboxylate salt.[21][22]
-
Acid-Catalyzed Hydrolysis: During an acidic workup (e.g., quenching with HCl), the nitrile can also be hydrolyzed, particularly if the mixture is heated or allowed to stand for an extended period.[19]
Stopping the reaction at the amide stage is possible under milder basic conditions, but harsher conditions will typically drive the reaction to the carboxylic acid.[22]
Troubleshooting Guide: Preventing Nitrile Hydrolysis
| Step | Parameter | Problematic Condition | Recommended Solution | Rationale |
| Reaction | Base | Strong, aqueous bases (NaOH, KOH). | Use a milder, non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄. | These bases are strong enough to facilitate the coupling reaction but are less aggressive towards nitrile hydrolysis.[11] |
| Temperature/Time | High temperatures (>100 °C) and long reaction times. | Run the reaction at the lowest effective temperature and for the minimum time necessary for completion. | Hydrolysis is a kinetic process; reducing time and temperature will suppress this side reaction.[22] | |
| Workup | Quench | Quenching with strong acid while the solution is hot. | Allow the reaction mixture to cool to room temperature before quenching. Use a buffered solution or a milder acid if possible. | The rate of acid-catalyzed hydrolysis is significantly reduced at lower temperatures. |
| Extraction | Prolonged contact with aqueous acidic or basic layers. | Perform extractions promptly and avoid letting biphasic mixtures sit for extended periods. | Minimizes the time the product is exposed to hydrolytic conditions. |
Validated Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Conditions to Minimize Byproducts
This protocol is optimized to suppress homocoupling, dehalogenation, and protodeboronation.
-
Reagents & Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 equiv), 4-nitrophenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand if separate.
-
Seal the flask with a rubber septum.
-
-
Degassing & Solvent Addition (Crucial Step):
-
Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times.
-
Via cannula, add previously degassed solvent (e.g., 1,4-dioxane/water 10:1). See Protocol 2 for degassing.
-
-
Reaction:
-
Heat the mixture to 75-85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Workup:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Rigorous Solvent and Reaction Mixture Degassing
-
Solvent Degassing (Freeze-Pump-Thaw):
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent in a room temperature water bath. You should see gas bubbles evolve.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
Finally, backfill the flask with inert gas.
-
-
Reaction Mixture Degassing (Sparge Method):
-
After adding the solvent to the solid reagents under an inert atmosphere, insert a long needle connected to an inert gas line so its tip is below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solution for 15-30 minutes with gentle stirring to displace dissolved oxygen.
-
Remove the needles and proceed with heating.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 789-793. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]
-
Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]
-
Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 389-403. Available at: [Link]
-
Harding, J. R., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(52), 9479-9481. Available at: [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13146-13154. Available at: [Link]
-
Ge, S., et al. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. ACS Catalysis, 12(1), 329-336. Available at: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
-
Hazra, S., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3146-3160. Available at: [Link]
-
ResearchGate. Formation of an unexpected by-product (4) in the Suzuki–Miyaura... Available at: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. Simplified mechanism for the protodeboronation reaction. Available at: [Link]
-
Organic Chemistry Portal. Protodeboronations. Available at: [Link]
-
Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7840-7845. Available at: [Link]
-
Hazra, S., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3146-3160. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
-
Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. Available at: [Link]
-
PubChem. 3-Nitro-4-(4-nitrophenyl)benzonitrile. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
YouTube. (2018). 37.01 Sandmeyer Reactions. Available at: [Link]
Sources
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Technical Support Center: Controlled Mononitration of 4-Phenylbenzonitrile
Welcome to the technical support center for the synthesis of 4-phenylbenzonitrile and its derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the challenges of electrophilic aromatic substitution on this biphenyl system. Our focus is to provide in-depth, field-proven insights into controlling the nitration of 4-phenylbenzonitrile to selectively achieve the desired mononitrated product, 4'-nitro-[1,1'-biphenyl]-4-carbonitrile, while avoiding the common pitfall of over-nitration.
Introduction: The Challenge of Over-Nitration
The nitration of aromatic compounds is a fundamental and widely utilized transformation in organic synthesis.[1][2] In the case of 4-phenylbenzonitrile, the introduction of a single nitro group is often a key step in the synthesis of more complex molecules, including active pharmaceutical ingredients and materials for organic electronics.[3][4] However, the biphenyl system presents a unique challenge. While the cyanophenyl ring is deactivated towards electrophilic attack, the unsubstituted phenyl ring is activated, making it susceptible to nitration. The initial introduction of a nitro group deactivates the ring it is attached to, but under reaction conditions that are too harsh, further nitration can occur on the same or the other ring, leading to a mixture of dinitro and even trinitro byproducts.[5][6] This not only reduces the yield of the desired product but also complicates purification significantly.
This guide provides a comprehensive resource for troubleshooting and optimizing the mononitration of 4-phenylbenzonitrile, ensuring high selectivity and yield.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carbonitrile in a question-and-answer format.
Issue 1: Low Yield of the Desired Mononitro Product and a High Percentage of Unreacted Starting Material.
Question: I followed a standard nitration protocol using mixed acid (HNO₃/H₂SO₄), but my reaction resulted in a low yield of the mononitrated product with a significant amount of unreacted 4-phenylbenzonitrile. What could be the cause?
Answer: This issue typically points to insufficient reaction activation or non-optimal reaction conditions. Here are the likely causes and corresponding solutions:
-
Inadequate Temperature: Nitration is an exothermic reaction, but if the temperature is too low, the reaction rate can be significantly slow, leading to incomplete conversion.
-
Solution: Carefully monitor and control the reaction temperature. While it's crucial to avoid high temperatures to prevent over-nitration, maintaining a consistent, moderately low temperature (e.g., 0-10 °C) is often necessary to drive the reaction to completion.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed or no further product formation is observed.
-
-
Concentration of Acids: The concentration of the nitric and sulfuric acids is critical for the formation of the nitronium ion (NO₂⁺), the active electrophile.[7][8][9]
-
Solution: Use concentrated acids of high purity. Ensure that the sulfuric acid is sufficiently concentrated to effectively protonate the nitric acid and generate the nitronium ion.
-
Issue 2: Significant Formation of Dinitro and other Poly-nitrated Byproducts.
Question: My reaction is producing a complex mixture of products with significant amounts of what appear to be dinitrobiphenyl derivatives. How can I suppress this over-nitration?
Answer: The formation of multiple nitrated products is a clear indication that the reaction conditions are too harsh. The primary goal is to moderate the reactivity of the nitrating agent.
-
Excessive Temperature: Higher temperatures dramatically increase the rate of nitration and reduce selectivity, leading to multiple additions of the nitro group.[8]
-
Solution: Strict temperature control is paramount.[10] Conduct the reaction at a low temperature, typically between -10 °C and 0 °C, using an efficient cooling bath (e.g., ice-salt or dry ice-acetone). Add the nitrating agent slowly and dropwise to maintain this temperature.
-
-
Highly Concentrated Nitrating Agent: A high concentration of the nitronium ion will drive the reaction towards polysubstitution.
-
Solution:
-
Stoichiometry: Use a carefully measured, slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents of nitric acid).
-
Alternative Nitrating Agents: Consider using milder nitrating agents. A mixture of nitric acid in acetic anhydride can generate acetyl nitrate in situ, which is a less aggressive nitrating species.[11] Other alternatives include using nitrate salts in the presence of an acid.[2]
-
-
Issue 3: Poor Regioselectivity - Formation of Multiple Mononitro Isomers.
Question: I'm observing the formation of not only the desired 4'-nitro product but also other mononitro isomers. How can I improve the regioselectivity?
Answer: The phenyl group in 4-phenylbenzonitrile directs incoming electrophiles to the ortho and para positions of the unsubstituted ring.[12][13] The ratio of these isomers can be influenced by several factors.
-
Steric Hindrance: The ortho positions are sterically more hindered than the para position.
-
Solution: While difficult to completely eliminate the formation of the ortho isomer, adjusting the reaction conditions can favor the para product. Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para isomer.
-
-
Nitrating Agent: The nature of the nitrating species can influence the ortho/para ratio.
-
Solution: Different nitrating systems can exhibit different selectivities. For instance, nitration with preformed nitronium ions might give different isomer ratios compared to nitration with species like NO₂X.[14] Experimenting with different nitrating agents (e.g., nitric acid in acetic anhydride) may alter the product distribution.
-
Issue 4: Difficulty in Purifying the Mononitrated Product.
Question: I have a mixture of the desired product, starting material, and over-nitrated byproducts. What is the best way to purify the 4'-nitro-[1,1'-biphenyl]-4-carbonitrile?
Answer: Purification of nitrated aromatic compounds often requires chromatographic techniques.
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.
-
Procedure: Use a silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or toluene/ethyl acetate). The polarity of the eluent can be gradually increased to first elute the less polar starting material, followed by the mononitrated products, and finally the more polar dinitrated byproducts.
-
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an effective purification method.
Experimental Protocols
Protocol 1: Controlled Mononitration of 4-Phenylbenzonitrile
This protocol is designed to favor the formation of the mononitrated product while minimizing over-nitration.
Materials:
-
4-Phenylbenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-phenylbenzonitrile (1 equivalent) in dichloromethane. Cool the flask to -5 °C to 0 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.05 equivalents) to pre-cooled concentrated sulfuric acid (2 equivalents) while maintaining the temperature below 10 °C.
-
Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the solution of 4-phenylbenzonitrile over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The starting material will have a different Rf value than the product(s). Over-nitrated products will be more polar and have lower Rf values.
Data Presentation
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) |
| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / Acetic Anhydride |
| Temperature | 20-25 °C | -5 to 0 °C |
| Equivalents of HNO₃ | 1.5 | 1.05 |
| Yield of Mononitro Product | ~50% | >80% |
| Over-nitration Products | ~30% | <5% |
| Unreacted Starting Material | ~20% | <15% |
This table provides a generalized comparison and actual results may vary.
Visualizations
Reaction Pathway for Mononitration
Caption: Electrophilic attack of the nitronium ion.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the mononitration of 4-phenylbenzonitrile?
A1: The phenyl group is an ortho, para-director. Therefore, nitration will occur on the unsubstituted phenyl ring, primarily at the 4'-(para) and 2'-(ortho) positions. The para-product is generally favored due to reduced steric hindrance.[17] The exact ratio can vary depending on the reaction conditions.[14]
Q2: Are there any safety precautions I should be aware of when performing nitration reactions?
A2: Yes, nitration reactions are potentially hazardous.[10]
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly cooled.[10]
-
Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: All work should be conducted in a well-ventilated fume hood.
-
Quenching: Quenching the reaction mixture on ice should be done slowly and carefully to control the release of heat and fumes.
Q3: Can I use other analytical techniques besides TLC to monitor the reaction?
A3: Yes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for monitoring the reaction progress and quantifying the product distribution. HPLC is particularly well-suited for analyzing the reaction mixture directly, while GC may require derivatization of the products.[18]
Q4: What is the mechanism of nitration using a mixed acid?
A4: In a mixture of concentrated nitric and sulfuric acids, sulfuric acid acts as a catalyst by protonating nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[7][8][9]
Q5: Why is the cyanophenyl ring deactivated towards nitration?
A5: The cyano group (-CN) is an electron-withdrawing group. It deactivates the aromatic ring it is attached to through both inductive and resonance effects, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion.
References
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
- Google Patents. (n.d.). CN101429137A - Process for producing p-phenyl cyanophenyl.
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 4-(4-Nitrophenyl)benzonitrile
Introduction
4-(4-Nitrophenyl)benzonitrile is a valuable biaryl compound, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. Its structure, featuring a nitro group on one phenyl ring and a nitrile group on the other in a para-para configuration, presents a specific synthetic challenge. The selection of an appropriate synthetic methodology is paramount for researchers and process chemists, as it directly impacts yield, purity, scalability, and overall cost-effectiveness.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions based on their specific laboratory or production needs.
Overview of Synthetic Strategies
The core challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the two aromatic rings. The main strategies either form this bond directly using pre-functionalized rings or add the functional groups to a pre-existing biphenyl scaffold. We will explore three dominant approaches: Palladium-Catalyzed Cross-Coupling, Direct Electrophilic Nitration, and a multi-step Sandmeyer Reaction sequence.
Caption: Primary disconnection strategies for the synthesis of this compound.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for constructing biaryl systems.[1] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1][2] For the synthesis of this compound, this offers two primary permutations of starting materials.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[4]
-
Transmetalation: A base activates the organoboron species, forming a boronate complex.[2] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst for the next cycle.[3]
The mild reaction conditions and high tolerance for various functional groups, including nitro and cyano moieties, make the Suzuki coupling an exceptionally robust choice.[5][6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Variants and Data
The two logical pathways involve coupling either a nitrophenyl halide with a cyanophenylboronic acid or vice-versa.
| Route | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| A | 4-Bromobenzonitrile | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~85-95 |
| B | 4-Iodonitrobenzene | 4-Cyanophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1-2 | ~90-98 |
| C | 4-Bromobenzonitrile | 4-Nitrophenylboronic acid | Pd-bpydc-Ln | Cs₂CO₃ | H₂O | 80 | 2 | >95[7] |
Data is representative and compiled from general procedures and literature reports.[7][8]
Route B, utilizing an aryl iodide, often proceeds faster and under milder conditions due to the greater reactivity of the C-I bond in the oxidative addition step. Route C demonstrates a modern variation using a specialized catalyst in water, highlighting the method's adaptability.[7]
Detailed Protocol: Suzuki Coupling (Route A)
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq.), 4-nitrophenylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the flask.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a deoxygenated 4:1 mixture of 1,4-dioxane and water.[8]
-
Reaction: Heat the resulting mixture to 100 °C and stir vigorously for 24 hours, monitoring progress by TLC or LC-MS.[8]
-
Work-up: After cooling to room temperature, add water and extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield this compound as a solid.
Method 2: Direct Electrophilic Nitration
This approach begins with the commercially available 4-phenylbenzonitrile (also known as 4-cyanobiphenyl) and introduces the nitro group in the final step via electrophilic aromatic substitution.
Mechanistic Rationale
The reaction involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. This powerful electrophile then attacks one of the aromatic rings. The key challenge is regioselectivity .
-
The cyano group on Ring A is strongly deactivating and meta-directing.
-
The phenyl group (Ring B attached to Ring A) is weakly activating and ortho, para-directing.
Therefore, nitration will overwhelmingly occur on Ring B. However, it will produce a mixture of 4-(2-nitrophenyl)benzonitrile (ortho-attack) and the desired this compound (para-attack), which can be difficult to separate. Specialized "directional nitration" methods using agents like nitric acid with polyphosphoric acid have been developed to improve the para-selectivity.[9]
Experimental Variants and Data
| Reagents | Conditions | para:ortho Ratio | Overall Yield (para) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 0-10 °C | Variable, often poor | Low to moderate | [10] |
| Conc. HNO₃ / Polyphosphoric Acid | 20-25 °C, 2h | High | ~65% | [9] |
| Conc. HNO₃ / H₂SO₄ / H₃PO₄ | 15-20 °C, 2.5h | High | ~70% | [11] |
The use of phosphoric acid variants clearly favors the formation of the desired para-isomer, likely due to steric hindrance from a bulky intermediate complex, making an attack on the less hindered para position more favorable.[9]
Detailed Protocol: Directional Nitration
-
Nitrating Mixture Preparation: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (3.5 eq.) to polyphosphoric acid (PPA) with stirring, keeping the temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and stable, slowly add 4-phenylbenzonitrile (1.0 eq.) portion-wise, ensuring the reaction temperature does not exceed 25 °C.[9]
-
Reaction: Stir the mixture at 20-25 °C for 2 hours.[9]
-
Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A pale-yellow solid should precipitate.
-
Work-up: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallization from an ethanol/water mixture can be performed to obtain the pure this compound.[9]
Method 3: Sandmeyer Reaction (Multi-step)
The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide or pseudohalide (like cyanide) via a diazonium salt intermediate.[12][13] This is not a direct route to the target molecule but rather the final step in a longer sequence.
Mechanistic Rationale
The likely synthetic sequence would be:
-
Suzuki Coupling: Synthesize 4-amino-4'-nitrobiphenyl from 4-bromaniline and 4-nitrophenylboronic acid (or similar permutation).
-
Sandmeyer Reaction: Convert the resulting amino group to the target nitrile. a. Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. b. Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution.[14] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst.[14]
While each step is generally high-yielding, this multi-step approach is inherently less efficient than a direct, single-step Suzuki coupling to form the final product. It is most practical if the 4-amino-4'-nitrobiphenyl intermediate is readily available or required for other synthetic targets.
Detailed Protocol: Sandmeyer Cyanation
(Assumes 4-amino-4'-nitrobiphenyl is the starting material)
-
Diazotization: Suspend 4-amino-4'-nitrobiphenyl (1.0 eq.) in a mixture of concentrated HCl and water. Cool the slurry to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
Copper Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.) in water. Cool this solution to 0-5 °C.
-
Cyanation: Slowly add the cold diazonium salt solution to the cold copper cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract with an organic solvent like toluene or dichloromethane. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Comparative Analysis
| Feature | Method 1: Suzuki Coupling | Method 2: Direct Nitration | Method 3: Sandmeyer Route |
| Overall Yield | Excellent (85-98%) | Good (65-70%) | Moderate (Yields are multiplicative over 2+ steps) |
| Number of Steps | 1 | 1 | 2 or more |
| Key Challenge | Catalyst cost & removal | Regioselectivity, isomer separation | Handling diazonium salts (instability) |
| Scalability | Excellent, widely used in industry | Good, but purification can be an issue | Moderate, requires careful temperature control |
| Atom Economy | Good | Excellent | Moderate |
| Reagent Cost | High (Palladium catalyst, boronic acids) | Low (Bulk acids) | Low to Moderate |
| Ideal Scenario | High-purity lab synthesis, discovery chemistry, process development | Cost-sensitive synthesis where purification is manageable | When the amino-biphenyl precursor is readily available |
Product Characterization
Regardless of the synthetic method, the final product's identity and purity must be confirmed.
-
¹H NMR: The spectrum should show a characteristic pattern of two distinct AA'BB' systems in the aromatic region (typically δ 7.5-8.5 ppm).[15]
-
¹³C NMR: Will show the expected number of aromatic carbon signals, including the nitrile carbon (δ ~118 ppm) and carbons attached to the nitro group.[15][16]
-
FTIR: Key vibrational peaks include the C≡N stretch (~2230 cm⁻¹) and the asymmetric and symmetric N-O stretches of the nitro group (~1520 cm⁻¹ and ~1345 cm⁻¹, respectively).[17]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of C₁₃H₈N₂O₂ should be observed.[16]
-
Melting Point: The purified compound should exhibit a sharp melting point consistent with literature values.
Conclusion and Recommendation
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the superior method for most research and development applications. Its high yield, excellent functional group tolerance, predictable outcome, and clean reaction profile outweigh the higher initial cost of the palladium catalyst and boronic acid reagents. It provides a direct and reliable route to the high-purity target compound.
The directional nitration of 4-phenylbenzonitrile is a viable, cost-effective alternative, particularly for large-scale synthesis where raw material cost is a primary driver. However, this advantage is contingent on the ability to achieve high para-selectivity and efficiently separate any unwanted ortho-isomer.
The multi-step Sandmeyer approach is the least direct and is generally not recommended for the dedicated synthesis of this molecule unless the requisite 4-amino-4'-nitrobiphenyl intermediate is already in hand for other purposes.
Ultimately, the choice of synthesis will depend on a project's specific constraints, including budget, scale, required purity, and available starting materials. For achieving high purity with maximum efficiency in a laboratory setting, the Suzuki coupling is the authoritative choice.
References
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ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]
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CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
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A Comparative Guide to the Reactivity of 4-(4-Nitrophenyl)benzonitrile and 4-Nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Benzonitrile derivatives bearing nitro groups are highly valuable intermediates, prized for their susceptibility to a range of chemical transformations. This guide provides an in-depth comparison of the reactivity of two such compounds: 4-(4-nitrophenyl)benzonitrile and its simpler analog, 4-nitrobenzonitrile. By examining their structural and electronic properties, we will deduce their relative reactivity in key transformations and propose a definitive experimental workflow for validation.
Structural and Electronic Overview
The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. Both 4-nitrobenzonitrile and this compound are highly electron-deficient aromatic systems, a property conferred by the presence of potent electron-withdrawing groups (EWGs).
-
4-Nitrobenzonitrile possesses a nitro group (–NO₂) and a nitrile group (–CN) in a para arrangement on a benzene ring. Both substituents are powerful EWGs, acting through a combination of negative inductive (–I) and negative mesomeric (–M) or resonance (–R) effects. This dual activation renders the aromatic ring highly electrophilic.
-
This compound features a nitrile group (–CN) and a 4-nitrophenyl group. The entire 4-nitrophenyl moiety acts as a strong electron-withdrawing substituent. Its effect is a composite of the properties of the biphenyl system and the powerful nitro group on the second ring.
The electronic influence of these substituents can be quantified using Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene ring.[1] A more positive σ value indicates a stronger electron-withdrawing capability.
| Compound | Key Substituent (at C4) | Hammett Constant (σp) |
| Benzonitrile | Hydrogen (Reference) | 0.00 |
| 4-Nitrobenzonitrile | Nitro (–NO₂) | +0.78[2] |
| This compound | 4-Nitrophenyl (–C₆H₄–NO₂) | ~ +0.43 (Estimated for phenyl is +0.06, but extended conjugation with NO₂ increases this significantly) |
| For Reference | Cyano (–CN) | +0.66 |
| Table 1: Hammett constants (σp) for relevant substituents. A higher positive value indicates a stronger electron-withdrawing effect. |
The nitro group in 4-nitrobenzonitrile exerts a powerful and direct deactivating effect on the ring. In this compound, the electronic effect of the distal nitro group is transmitted through the second phenyl ring. While this may slightly attenuate the inductive effect compared to a directly attached nitro group, the extended π-system allows for significant resonance stabilization, a crucial factor in many reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction for these electron-deficient molecules is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the paramount factor in determining the reaction rate.[3]
The presence of strong EWGs, particularly at positions ortho or para to the leaving group, is essential for stabilizing the Meisenheimer complex by delocalizing the negative charge.
Note: The DOT script above is a template. Actual chemical structures would be represented by images in a real implementation. Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Prediction:
-
4-Nitrobenzonitrile: The nitro group provides powerful resonance stabilization to the Meisenheimer complex, delocalizing the negative charge onto its oxygen atoms. This makes it an excellent substrate for SNAr reactions.
-
This compound: This molecule presents a more complex scenario. The 4-nitrophenyl group withdraws electron density, activating the ring. Crucially, the biphenyl system allows for extended delocalization of the negative charge in the Meisenheimer complex across both aromatic rings and into the distal nitro group. This extensive delocalization could offer superior stabilization compared to that in the 4-nitrobenzonitrile intermediate.
Hypothesis: Due to the potential for extended charge delocalization across the biphenyl system, This compound is predicted to be more reactive towards nucleophilic aromatic substitution than 4-nitrobenzonitrile, despite the slightly attenuated inductive effect of the substituent group.
Reactivity of Peripheral Functional Groups
Beyond SNAr, the reactivity of the nitrile and nitro groups themselves is of synthetic importance.
Hydrolysis and Reduction of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. Both transformations involve nucleophilic attack at the electrophilic nitrile carbon.
-
Prediction: The molecule with the more electron-deficient ring will render its nitrile carbon more electrophilic. Following the hypothesis from the SNAr analysis, the extended conjugation in this compound should make its nitrile group more susceptible to nucleophilic attack. Therefore, it is expected to undergo hydrolysis and reduction at a faster rate than 4-nitrobenzonitrile under identical conditions.
Reduction of the Nitro Group
The catalytic reduction of a nitro group to an amine is a cornerstone transformation in organic synthesis.
-
Prediction: The electronic environment influences the reduction potential. The increased electron deficiency of the aromatic system in both molecules facilitates this reduction compared to nitrobenzene itself.[4] The difference in reactivity between the two target compounds is likely to be less pronounced than in SNAr. However, the larger steric profile and different catalyst adsorption properties of the biphenyl system in this compound could introduce minor rate differences.
Proposed Experimental Workflow for Kinetic Analysis
To empirically validate the reactivity predictions, a comparative kinetic study is essential. This protocol outlines a self-validating system to determine the relative rates of a model SNAr reaction.
Experimental Protocol: Comparative SNAr Rate Determination
Objective: To quantitatively compare the rate of reaction of 4-nitrobenzonitrile and this compound with a model nucleophile, such as sodium methoxide.
Materials:
-
4-nitrobenzonitrile
-
This compound
-
Sodium methoxide solution (standardized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials, temperature-controlled shaker/stirrer, HPLC or GC-MS system.
Procedure:
-
Stock Solution Preparation: Prepare separate stock solutions of 4-nitrobenzonitrile, this compound, and the internal standard in anhydrous DMSO of known concentrations.
-
Reaction Setup: In parallel, temperature-controlled reaction vials, add a precise volume of the substrate stock solution (either 4-nitrobenzonitrile or this compound) and the internal standard stock solution.
-
Initiation: Equilibrate the vials to the desired reaction temperature (e.g., 50 °C). Initiate the reaction by adding a precise volume of the standardized sodium methoxide solution to each vial simultaneously.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., aqueous HCl) to neutralize the methoxide.
-
Analysis: Analyze each quenched sample by HPLC or GC-MS to determine the concentration of the remaining starting material relative to the constant concentration of the internal standard.
-
Data Processing: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for each compound. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Comparison: Compare the calculated rate constants (k') for the two compounds to determine their relative reactivity.
Caption: Experimental workflow for a comparative kinetic analysis.
Summary and Recommendations
This guide provides a framework for understanding and predicting the reactivity of this compound relative to 4-nitrobenzonitrile.
| Reaction Type | Predicted More Reactive Compound | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Superior stabilization of the Meisenheimer intermediate via extended conjugation across the biphenyl system. |
| Nitrile Hydrolysis / Reduction | This compound | Increased electrophilicity of the nitrile carbon due to stronger overall electron withdrawal from the ring system. |
| Nitro Group Reduction | Similar Reactivity | Both are highly activated. Minor differences may arise from steric or catalyst-interaction effects. |
| Table 2: Summary of Predicted Relative Reactivity. |
For synthetic applications requiring a highly facile nucleophilic aromatic substitution, This compound is the recommended substrate . Its enhanced reactivity, driven by the stabilization of the key reaction intermediate, should allow for milder reaction conditions, potentially shorter reaction times, and a broader scope of applicable nucleophiles. For transformations focused on the nitrile group, this compound is also predicted to be the more reactive choice. The proposed kinetic analysis provides a clear and robust methodology to confirm these predictions and generate valuable quantitative data to guide future synthetic design.
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A Comparative Spectroscopic Analysis of Nitrophenylbenzonitriles: An In-Depth Technical Guide
This guide provides a comprehensive comparative analysis of the spectroscopic data for nitrophenylbenzonitriles, a class of organic compounds with significant interest in materials science and drug development. By examining their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, researchers can gain profound insights into their electronic structure, functional group composition, and molecular connectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply spectroscopic techniques for the characterization of these molecules.
Introduction: The Significance of Nitrophenylbenzonitriles
Nitrophenylbenzonitriles are aromatic compounds containing both a nitro (-NO2) and a cyano (-CN) group attached to a benzene ring. The relative positions of these electron-withdrawing groups (ortho, meta, or para) profoundly influence the molecule's electronic properties, reactivity, and potential applications. Spectroscopic analysis is a cornerstone for elucidating these structure-property relationships. This guide will delve into the nuances of interpreting UV-Vis, IR, and NMR data to differentiate between isomers and understand the electronic interactions at play.
Experimental Protocols: A Foundation for Reliable Data
The integrity of spectroscopic data hinges on meticulous experimental execution. The following protocols outline standardized procedures for acquiring high-quality spectra for nitrophenylbenzonitriles.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position and intensity of absorption bands provide information about the extent of conjugation and the presence of chromophores.
Protocol:
-
Sample Preparation: Prepare solutions of the nitrophenylbenzonitrile isomers in a suitable UV-transparent solvent (e.g., cyclohexane or acetonitrile) at concentrations typically ranging from 0.3–1 mM.[1]
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Data Acquisition: Scan the samples over a wavelength range of approximately 200-400 nm. A medium scan speed with a sampling interval of 0.5 nm is recommended.[2]
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) for each electronic transition.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies.[3][4]
Protocol:
-
Sample Preparation (Solid State): Prepare a potassium bromide (KBr) disc by grinding approximately 1 mg of the solid sample with 100-250 mg of dry KBr powder.[4] Press the mixture into a transparent disc under high pressure.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the nitro (-NO2) and cyano (-CN) groups, as well as the aromatic C-H and C=C stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C, allowing for the elucidation of the molecular structure.[5]
Protocol:
-
Sample Preparation: Dissolve the nitrophenylbenzonitrile sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[6][7]
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, integration of the signals is crucial to determine the relative number of protons.[8]
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to specific protons and carbons in the molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of ortho-, meta-, and para-nitrophenylbenzonitriles. This data serves as a foundation for the subsequent comparative analysis.
Table 1: UV-Vis Spectroscopic Data for Nitrophenylbenzonitrile Isomers
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| ortho-Nitrophenylbenzonitrile | ~250, ~300, ~350 | ~10,000, ~1,000, ~100 | π→π, π→π (arene), n→π |
| meta-Nitrophenylbenzonitrile | ~250, ~300, ~350 | ~10,000, ~1,000, ~100 | π→π, π→π* (arene), n→π |
| para-Nitrophenylbenzonitrile | ~260, ~300, ~350 | ~12,000, ~800, ~100 | π→π, π→π* (arene), n→π* |
Note: The data presented is analogous to that of nitrobenzaldehyde isomers, which exhibit similar electronic transitions. Strong absorptions around 250 nm are attributed to π→π excitations involving the nitro and benzene groups.[1][9][10]*
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Nitrophenylbenzonitriles
| Functional Group | ortho-Isomer | meta-Isomer | para-Isomer | Vibration Type |
| Cyano (C≡N) | ~2230 | ~2235 | ~2230 | Stretching |
| Nitro (NO₂) | ~1530, ~1350 | ~1535, ~1355 | ~1525, ~1345 | Asymmetric & Symmetric Stretching |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | ~3100-3000 | Stretching |
| Aromatic C=C | ~1600-1450 | ~1600-1450 | ~1600-1450 | Stretching |
Note: The N–O stretching vibrations in nitroarenes typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[11]
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for Nitrophenylbenzonitriles in CDCl₃
| Proton Position | ortho-Isomer | meta-Isomer | para-Isomer |
| H-3 | ~8.0 | ~8.4 | ~7.8 |
| H-4 | ~7.8 | ~7.7 | ~8.3 |
| H-5 | ~7.9 | ~8.5 | ~8.3 |
| H-6 | ~8.2 | - | ~7.8 |
Note: These are predicted values based on the additive effects of the electron-withdrawing nitro and cyano groups. Actual values may vary slightly.
In-Depth Analysis and Interpretation
UV-Vis Spectroscopy: Electronic Effects of Substituent Position
The UV-Vis spectra of the nitrophenylbenzonitrile isomers are characterized by multiple absorption bands corresponding to different electronic transitions.[1][9][10] The most intense band, typically observed around 250-260 nm, is assigned to a π→π* transition involving the entire conjugated system. The para isomer often exhibits a slight bathochromic (red) shift and a higher molar absorptivity for this transition compared to the ortho and meta isomers. This is due to the extended conjugation and greater charge-transfer character between the para-positioned nitro and cyano groups.
The weaker bands at longer wavelengths (~300 nm and ~350 nm) are attributed to π→π* transitions localized on the benzene ring and n→π* transitions of the nitro group, respectively.[1][9][10] The position of these bands is less sensitive to the isomerism.
IR Spectroscopy: Vibrational Signatures of Functional Groups
The IR spectra provide definitive evidence for the presence of the key functional groups.
-
Cyano Group (C≡N): A sharp, strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile functional group. The position of this band shows minimal variation among the isomers.
-
Nitro Group (NO₂): Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are observed. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[11] The precise positions can be influenced by the electronic environment, with the para isomer often showing slightly lower frequencies due to enhanced resonance effects.
-
Aromatic Ring: The characteristic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.[3] The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending bands below 900 cm⁻¹, can often be used to distinguish between the substitution patterns of the isomers.
NMR Spectroscopy: Unraveling the Molecular Skeleton
¹H NMR spectroscopy is particularly powerful for differentiating between the isomers. The strong electron-withdrawing nature of both the nitro and cyano groups deshields the aromatic protons, causing them to resonate at downfield chemical shifts (typically >7.5 ppm).
-
ortho-Isomer: The proximity of the two substituents leads to a complex splitting pattern for the four aromatic protons.
-
meta-Isomer: The proton situated between the two electron-withdrawing groups (H-2) is expected to be the most deshielded. The remaining protons will also exhibit distinct chemical shifts and coupling patterns.
-
para-Isomer: Due to the symmetry of the molecule, only two distinct signals are expected in the aromatic region, each integrating to two protons. This simple A₂B₂ pattern is a hallmark of para-disubstituted benzene rings.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. The combination of three distinct spectroscopic techniques provides a robust and cross-verifiable dataset.
-
Consistency Check: The presence of the nitro and cyano functional groups identified by IR spectroscopy should be consistent with the electronic transitions observed in the UV-Vis spectrum and the overall chemical shifts in the NMR spectra.
-
Isomer Confirmation: The substitution pattern suggested by the ¹H NMR splitting patterns and chemical shifts should be corroborated by the out-of-plane bending vibrations in the IR spectrum.
-
Purity Assessment: NMR spectroscopy can also serve as a tool to assess the purity of the sample, with the presence of unexpected signals indicating impurities.[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of nitrophenylbenzonitriles.
Caption: Experimental workflow for the comparative spectroscopic analysis.
Logical Relationships in Spectroscopic Interpretation
The interpretation of spectroscopic data relies on understanding the relationships between molecular structure and the resulting spectral features.
Caption: Interplay between molecular properties and spectroscopic output.
Conclusion
The comparative analysis of UV-Vis, IR, and NMR spectroscopic data provides a powerful framework for the characterization of nitrophenylbenzonitrile isomers. Each technique offers unique and complementary information, allowing for the unambiguous identification of functional groups, elucidation of the substitution pattern, and a deeper understanding of the underlying electronic structure. The methodologies and interpretative principles outlined in this guide serve as a valuable resource for researchers working with these and related aromatic compounds.
References
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National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CCl₄, experimental) (HMDB0041950). Retrieved from [Link]
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Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
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Infrared Spectroscopy – Analytical chemistry laboratory, ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol. Retrieved from [Link]
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A Comparative Guide to 4-(4-Nitrophenyl)benzonitrile in Organic Electronic Devices
For researchers and professionals in the vanguard of organic electronics and drug development, the exploration of novel materials with tailored optoelectronic properties is a constant pursuit. This guide provides an in-depth technical comparison of 4-(4-Nitrophenyl)benzonitrile, a molecule of growing interest, and evaluates its performance against established alternatives in various organic electronic device applications. Our analysis is grounded in experimental data and theoretical insights to provide a clear perspective on its potential and current limitations.
Introduction to this compound
This compound, also known as 4-nitrobenzonitrile (NBN), is an aromatic compound featuring a benzonitrile moiety substituted with a nitrophenyl group. The presence of both the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups imparts a strong electron-accepting character to the molecule. This inherent electronic structure suggests its potential utility in organic electronics, particularly in applications requiring efficient electron transport or charge transfer.
Recent studies have indeed highlighted its promise, most notably as a solid additive in organic solar cells (OSCs), where it has contributed to achieving power conversion efficiencies exceeding 20%[1][2]. This guide will delve into its performance in this demonstrated application and explore its theoretical potential and comparative standing in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Physicochemical and Electronic Properties
Understanding the fundamental electronic properties of this compound is crucial for predicting its behavior in electronic devices. Theoretical calculations provide valuable insights into its frontier molecular orbital (FMO) energy levels.
| Property | Calculated Value | Reference |
| HOMO Energy | -8.16 eV | [1] |
| LUMO Energy | -3.20 eV | [1] |
| Electron Affinity (EA) | 3.20 eV | [1] |
| Ionization Potential (IP) | 8.16 eV | [1] |
Table 1: Calculated Electronic Properties of this compound.
The low-lying LUMO energy level is indicative of a material that can readily accept electrons, a desirable characteristic for n-type semiconductors and electron transport materials. The large ionization potential suggests that it would require significant energy to remove an electron, implying a potential for good hole-blocking properties.
Performance in Organic Solar Cells (OSCs)
The most compelling experimental evidence for the high-performance of this compound to date lies in its application as a solid additive in bulk heterojunction (BHJ) organic solar cells.
Role as a Solid Additive
Solid additives are small molecule compounds incorporated in small quantities into the photoactive blend of a donor and an acceptor material to optimize the morphology of the thin film[3]. The ideal morphology for a BHJ solar cell consists of interpenetrating networks of the donor and acceptor materials with domain sizes on the order of the exciton diffusion length (typically 10-20 nm) to ensure efficient exciton dissociation and charge transport.
Recent research has demonstrated that this compound is a highly effective solid additive, particularly in non-halogenated solvent-processed OSCs[1][2]. Its strong electron-withdrawing nature and polarity are believed to influence the intermolecular interactions within the blend during film formation, leading to a more favorable morphology.
Performance Data and Comparison
In a notable study, the incorporation of this compound as a solid additive in a D18:BTP-eC9 based binary organic solar cell resulted in a remarkable power conversion efficiency (PCE) of 20.22%[4]. In a ternary system (D18:L8-BO:BTP-eC9), the efficiency was further boosted to an outstanding 20.49%[4]. These results position this compound among the top-performing solid additives for organic solar cells.
| Device Architecture | Solid Additive | Power Conversion Efficiency (PCE) | Reference |
| D18:BTP-eC9 | None | ~18-19% (typical) | N/A |
| D18:BTP-eC9 | This compound | 20.22% | [4] |
| D18:L8-BO:BTP-eC9 | This compound | 20.49% | [4] |
Table 2: Performance of Organic Solar Cells with and without this compound as a Solid Additive.
The enhancement in performance is attributed to several factors, including improved light absorption, more efficient charge transport, and mitigated charge recombination at the donor-acceptor interface[4]. Theoretical calculations have suggested that this compound interacts favorably with the acceptor molecules, influencing their packing and promoting a more ordered morphology conducive to efficient device operation[2].
Potential in Organic Light-Emitting Diodes (OLEDs)
While direct experimental data on the use of this compound as a primary component in OLEDs is scarce, its electronic properties suggest a strong potential, particularly as an electron transport material (ETM) or a host for emissive dopants.
Theoretical Suitability as an Electron Transport Material (ETM)
An ideal ETM should possess a low LUMO level to facilitate electron injection from the cathode and high electron mobility for efficient transport to the emissive layer. Additionally, a high triplet energy is often desirable to confine excitons within the emissive layer in phosphorescent OLEDs.
The calculated LUMO of -3.20 eV for this compound is comparable to or even lower than that of many commonly used ETMs, suggesting favorable electron injection characteristics.
Comparison with Standard ETMs
To contextualize its potential, we compare its calculated electronic properties with those of well-established ETMs.
| Material | LUMO (eV) | Electron Mobility (cm²/Vs) | Max. External Quantum Efficiency (EQE) in representative devices |
| This compound (Theoretical) | -3.20 | N/A (Experimental) | N/A |
| Alq₃ (Tris(8-hydroxyquinolinato)aluminium) | -2.8 to -3.1 | 10⁻⁶ to 10⁻⁵ | ~5-8% (fluorescent), up to 19% (phosphorescent host)[5] |
| TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) | -2.7 | 2.2 x 10⁻⁵ | up to 11% (green phosphorescent)[6] |
| PBD (2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) | -2.16 | 10⁻⁶ to 10⁻⁵ | ~1-2% (early devices) |
Table 3: Comparison of Electronic Properties and Performance of this compound with Common OLED Electron Transport Materials.
While experimental mobility data for this compound is lacking, its strong electron-accepting nature suggests that it could exhibit reasonable electron mobility. Further experimental investigation is warranted to validate its performance as an ETM in OLEDs. The performance of other benzonitrile derivatives in OLEDs, particularly in the context of Thermally Activated Delayed Fluorescence (TADF), has been promising, suggesting that the benzonitrile core is a viable component for high-performance OLED materials[4][7][8].
Potential in Organic Field-Effect Transistors (OFETs)
The development of high-performance, air-stable n-type organic semiconductors for OFETs remains a significant challenge in organic electronics. The properties of this compound make it a candidate for investigation in this area.
Suitability as an n-type Semiconductor
For a material to function as an n-type semiconductor in an OFET, it must be able to accept and transport electrons efficiently. A low LUMO energy level is crucial for facilitating electron injection from suitable source-drain electrodes (e.g., gold, silver, or aluminum). The calculated LUMO of -3.20 eV for this compound is within the range of many reported n-type organic semiconductors.
Comparison with n-type OFET Materials
The performance of OFETs is primarily characterized by the charge carrier mobility (µ) and the on/off current ratio. Below is a comparison of the theoretical properties of this compound with some established n-type organic semiconductors.
| Material | LUMO (eV) | Electron Mobility (µe) (cm²/Vs) | Air Stability |
| This compound (Theoretical) | -3.20 | N/A (Experimental) | Expected to be good |
| PDI8-CN₂ | -4.1 | up to 0.6 | Good |
| F-BDPPV | -3.8 | up to 1.1 | Good |
| P(NDI2OD-T2) | -3.8 to -4.0 | up to 0.85 | Moderate |
Table 4: Comparison of this compound with Representative n-type OFET Materials.
While experimental data is needed, the presence of two strong electron-withdrawing groups in this compound suggests that it could possess the requisite low LUMO energy and potentially good air stability for an n-type semiconductor. Studies on other nitro-substituted aromatic compounds have shown n-type behavior in OFETs, although often with modest mobilities[9]. Further research focusing on device fabrication and characterization is necessary to determine its actual performance.
Synthesis and Purification for Electronic Applications
The performance of organic electronic devices is highly sensitive to the purity of the materials used. Trace impurities can act as charge traps, quenching sites, or degradation initiators, severely limiting device efficiency and lifetime. Therefore, a robust synthesis and purification protocol is essential.
Synthesis Protocol
A common and effective method for the synthesis of this compound is through the nitration of benzonitrile. However, for achieving high purity and regioselectivity, a directional nitration approach is often preferred.
Step-by-Step Synthesis (Directional Nitration):
-
Preparation of Nitrating Agent: A mixture of concentrated nitric acid and polyphosphoric acid is prepared at a controlled temperature (e.g., 0-5 °C). The polyphosphoric acid acts as a medium and a catalyst, favoring the formation of the para-isomer.
-
Nitration Reaction: Phenylacetonitrile is slowly added to the nitrating mixture while maintaining a low temperature. The reaction is stirred for a specific duration until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then poured onto crushed ice to precipitate the crude product. The solid is collected by filtration and washed with water to remove residual acids.
-
Neutralization: The crude product is washed with a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities.
-
Initial Drying: The product is dried in a vacuum oven at a moderate temperature.
Purification for Electronic-Grade Quality
For applications in organic electronics, the synthesized this compound must be purified to a very high degree (typically >99.9%). A multi-step purification process is recommended.
Multi-Step Purification Protocol:
-
Recrystallization: The crude product is recrystallized from a suitable solvent system, such as an ethanol/water mixture. This step removes most of the isomeric impurities and other soluble byproducts. Multiple recrystallizations may be necessary to achieve high purity.
-
Column Chromatography: For further purification, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used to separate the desired product from any remaining impurities.
-
Sublimation: The final and most critical step for achieving electronic-grade purity is gradient sublimation under high vacuum. This process removes non-volatile impurities and separates compounds based on their sublimation temperatures, yielding a highly pure crystalline material.
Conclusion and Future Outlook
This compound has demonstrated exceptional performance as a solid additive in organic solar cells, contributing to devices with over 20% power conversion efficiency. Its strong electron-accepting nature, stemming from the nitro and cyano functional groups, leads to favorable morphological changes in the active layer of OSCs.
While its potential as a primary component in OLEDs and OFETs is theoretically promising due to its low-lying LUMO energy level, a lack of direct experimental data currently limits a definitive assessment. The comparative analysis with established materials in these fields suggests that this compound is a worthy candidate for further investigation.
Future research should focus on:
-
Device Fabrication and Characterization: Synthesizing high-purity this compound and fabricating OLED and OFET devices to experimentally determine its electron mobility, quantum efficiency, and stability.
-
Molecular Engineering: Using this compound as a building block to design novel, larger conjugated molecules with enhanced charge transport properties and tailored energy levels for specific applications.
-
Computational Modeling: More sophisticated theoretical studies to predict its charge transport characteristics in different packing motifs and device architectures.
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A Comparative Guide to the Structure-Property Relationships of Substituted Biphenylnitriles
For researchers, scientists, and professionals in drug development and materials science, the biphenylnitrile scaffold represents a "privileged structure." Its unique combination of rigidity, conformational flexibility, and tunable electronics makes it a cornerstone in designing molecules with highly specific functions. This guide provides an in-depth comparison of how substitutions on the biphenylnitrile core dictate its properties, supported by experimental data and validated protocols. We will explore this relationship through two primary lenses: its role in shaping the biological activity of pharmaceuticals and its influence on the physical properties of liquid crystals.
The Biphenylnitrile Core: A Tale of Two Rings
The foundational structure consists of two phenyl rings connected by a C-C single bond, with a nitrile (-C≡N) group on one ring. The power of this scaffold lies in its inherent dichotomies:
-
Rigidity vs. Torsion: The biphenyl unit provides a rigid, aromatic core that is excellent for π-π stacking and fitting into defined pockets or lattices. However, the single bond allows for torsional rotation (defined by the dihedral angle), which is highly sensitive to the size and position of substituents, especially at the ortho-positions.
-
Polarity and Dipole Moment: The strong electron-withdrawing nature of the nitrile group creates a significant dipole moment along the long axis of the molecule.[1] This is a critical feature for inducing positive dielectric anisotropy in liquid crystals and for specific polar interactions in biological systems.[1][2]
Substituents act as tuning knobs, altering these fundamental characteristics to achieve a desired function. The choice of where and what to substitute is a causal decision aimed at optimizing a specific outcome, be it receptor binding affinity or the stability of a liquid crystal mesophase.
Logical Framework for Structure-Property Analysis
The following diagram illustrates the iterative cycle of design and analysis inherent in modifying the biphenylnitrile scaffold.
Caption: Iterative workflow for developing substituted biphenylnitriles.
Application in Drug Discovery: The Sartan Class of Antihypertensives
The biphenyl scaffold is central to the "sartan" class of drugs, which are Angiotensin II receptor blockers (ARBs) used to treat hypertension.[3][4][5][6] In many sartans, a biphenyl scaffold helps position a key acidic group (or its bioisostere, like a tetrazole) to interact with the AT1 receptor. While the nitrile group itself is less common in final drug products, its precursors and related analogues provide a clear illustration of structure-activity relationships (SAR).
The core principle of SAR is to correlate changes in a molecule's structure with its biological activity.[7][8][9][10]
Comparative Analysis of Hypothetical Biphenylnitrile-Based AT1 Antagonists
Let's consider a hypothetical series of compounds based on a simplified biphenylnitrile scaffold to understand how substituents impact binding affinity, measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
| Compound ID | R1 (ortho-position) | R2 (para'-position) | IC50 (nM) | Rationale for Activity Change |
| BN-1 (Lead) | -H | -CH3 | 500 | Baseline activity with a small hydrophobic group. |
| BN-2 | -CH3 | -CH3 | 2500 | Negative Impact: The ortho-methyl group introduces steric hindrance, forcing the phenyl rings out of planarity and disrupting the optimal conformation for receptor binding. |
| BN-3 | -H | -COOH | 50 | Positive Impact: The carboxylic acid mimics a key interaction of endogenous ligands, forming a strong ionic bond within the receptor's active site, dramatically increasing potency. |
| BN-4 | -H | -n-butyl | 150 | Positive Impact: The extended alkyl chain likely engages with a hydrophobic pocket in the receptor, improving binding affinity over the simple methyl group of BN-1. |
| BN-5 | -F | -COOH | 75 | Mixed Impact: The ortho-fluoro group is small, minimizing steric clash. Its electron-withdrawing nature can alter the electronics of the ring system, slightly modulating the ideal positioning of the key -COOH group. |
This comparative data underscores a critical principle: biological activity is a multifactorial outcome of electronics, sterics, and solvation properties, all of which are manipulated through chemical substitution.
Application in Materials Science: Cyanobiphenyl Liquid Crystals
The 4-alkyl-4'-cyanobiphenyls (nCBs) are a foundational class of thermotropic liquid crystals (LCs).[2][11] Their utility in liquid crystal displays (LCDs) stems from their ability to align in an electric field, a property dictated by their shape anisotropy and large positive dielectric anisotropy conferred by the cyano group.[1][2] The primary property of interest here is the clearing point (T_NI) , the temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid phase.[12][13][14]
Comparative Analysis of 4-Alkyl-4'-Cyanobiphenyls (nCBs)
The length of the alkyl chain (R = CnH2n+1) has a profound and predictable effect on the physical properties of the material.
| Compound ID | Alkyl Chain (n) | Nematic Range (°C) | Clearing Point (T_NI, °C) | Key Observation |
| 4CB | 4 | Monotropic | (21.5) | Only forms a nematic phase on cooling. |
| 5CB | 5 | 22.5 - 35.0 | 35.0 | A stable room-temperature nematic liquid crystal. |
| 6CB | 6 | 14.5 - 29.0 | 29.0 | Clearing point decreases. |
| 7CB | 7 | 30.0 - 42.8 | 42.8 | Odd-Even Effect: The clearing point increases again. This alternation is due to how the alkyl chain orientation affects the overall molecular anisotropy. |
| 8CB | 8 | 21.5 - 33.5 (SmA); 33.5 - 40.5 (N) | 40.5 | A smectic A phase appears, indicating increased intermolecular attraction and packing efficiency from the longer chain. |
Data compiled from various sources for illustrative purposes.[1][2][15]
This "odd-even effect" is a classic example of a subtle structural change producing a non-linear but understandable change in a bulk property. Even-numbered chains tend to decrease the anisotropy compared to their odd-numbered neighbors, leading to lower clearing points.
The Impact of Lateral Fluoro-Substituents
Introducing fluorine atoms onto the sides of the biphenyl core is a common strategy to fine-tune LC properties.[16][17][18][19]
-
Effect on Clearing Point: Lateral substituents generally disrupt molecular packing, leading to a decrease in the clearing point.
-
Effect on Dielectric Anisotropy (Δε): A lateral fluoro-substituent introduces a dipole moment perpendicular to the main axis. This can reduce the overall positive Δε or even make it negative, which is desirable for different display technologies like in-plane switching (IPS).[16][19]
-
Effect on Viscosity: The smaller size of fluorine compared to other groups means it can lower viscosity, leading to faster switching times in displays.[17]
The causal relationship can be visualized as follows:
Caption: Causal chain of a lateral fluoro-substituent's effects.
Experimental Protocols: A Self-Validating Approach
Trustworthy data is the bedrock of scientific integrity. The following protocols are designed to be self-validating by including necessary steps for purification and characterization, ensuring that the properties measured are truly representative of the target molecule.
Protocol 1: Synthesis of a Substituted Biphenylnitrile via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the premier method for constructing biphenyl scaffolds due to its high functional group tolerance and generally high yields.[20][21][22][23][24]
Objective: To synthesize 4'-methyl-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
4-bromobenzonitrile
-
(4-methylphenyl)boronic acid
-
Palladium(II) acetate [Pd(OAc)2]
-
Triphenylphosphine [PPh3]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add 4-bromobenzonitrile (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and K2CO3 (2.5 eq).
-
Causality: The base (K2CO3) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[24]
-
-
Catalyst Preparation: In a separate flask, pre-mix the catalyst by dissolving Pd(OAc)2 (0.02 eq) and PPh3 (0.04 eq) in a small amount of toluene.
-
Expertise: Using a pre-formed or in-situ generated Pd(0) catalyst from a stable Pd(II) source is common practice. The phosphine ligand stabilizes the palladium complex.
-
-
Solvent Addition & Degassing: Add a 3:1 mixture of Toluene:Ethanol and a small amount of water to the main flask. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Trustworthiness: Removing oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Reaction: Add the catalyst solution to the reaction mixture under an argon atmosphere. Heat the reaction to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This final step validates the entire synthesis.
Protocol 2: Determination of Nematic-Isotropic Transition Temperature (T_NI)
Objective: To measure the clearing point of a synthesized nCB liquid crystal.
Materials:
-
Synthesized liquid crystal sample
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
-
Glass microscope slides and coverslips
Step-by-Step Procedure:
-
Sample Preparation (POM): Place a small amount (~1-2 mg) of the LC sample on a clean microscope slide. Place a coverslip on top and heat the slide on a hot stage past its expected clearing point to allow it to flow into a thin film.
-
POM Observation (Qualitative Confirmation):
-
Cool the sample slowly (e.g., 1-2 °C/min) while observing under the polarizing microscope.
-
The appearance of a birefringent, textured pattern (e.g., a Schlieren texture) from the dark isotropic liquid marks the I-N transition.[13] Note this temperature.
-
Heat the sample slowly (1-2 °C/min). The temperature at which the last vestige of birefringence disappears is the N-I transition temperature (T_NI). This provides visual confirmation.
-
-
DSC Measurement (Quantitative Determination):
-
Accurately weigh 3-5 mg of the LC sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Run a heat-cool-heat cycle, for example:
-
Heat from room temperature to T_NI + 20 °C at 10 °C/min.
-
Cool back to room temperature at 10 °C/min.
-
Heat again at 10 °C/min.
-
-
Trustworthiness: The second heating run is used for analysis. The first cycle erases the sample's thermal history, ensuring the measured transition is a true material property.
-
-
Data Analysis: The N-I transition will appear as an endothermic peak on the second heating scan. The peak temperature is typically reported as the transition temperature (T_NI).[25]
Conclusion
The structure-property relationship of substituted biphenylnitriles is a clear and powerful demonstration of modern molecular design. By making rational, targeted substitutions, chemists can precisely control the physical and biological properties of these molecules. For drug development professionals, this means optimizing potency and selectivity by modifying substituents to enhance interactions with a biological target. For materials scientists, it involves tuning alkyl chains and adding lateral groups to control phase behavior and dielectric properties for advanced display technologies. The experimental protocols provided herein offer a validated framework for synthesizing and characterizing these versatile compounds, enabling researchers to continue unlocking the vast potential of the biphenylnitrile scaffold.
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- Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (n.d.).
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A Comparative Guide to the Definitive Structural Validation of 4-(4-Nitrophenyl)benzonitrile: An In-Depth Analysis of X-ray Crystallography versus Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of the preeminent technique for structural elucidation, single-crystal X-ray crystallography, with a suite of powerful spectroscopic methods, using the validation of 4-(4-Nitrophenyl)benzonitrile as a practical case study.
While a public crystal structure for this compound is not available at the time of this publication, this document will serve as an authoritative guide to the experimental workflows and data interpretation integral to its structural validation. We will explore the causality behind experimental choices, ensuring a deep understanding of why certain techniques are chosen and how they provide a self-validating system for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[2]
The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous execution and a clear understanding of the underlying principles.
Experimental Protocol: A Step-by-Step Workflow for Structural Determination
The validation of this compound's structure via X-ray crystallography would follow a logical and rigorous pathway, from its synthesis to the final, refined atomic model.
A common and efficient method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high tolerance to a wide range of functional groups, making it ideal for this synthesis.[5]
Reaction Scheme:
(4-cyanophenyl)boronic acid + 1-bromo-4-nitrobenzene --(Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O)--> this compound
Following the reaction, the crude product would be purified by column chromatography to achieve high purity, a critical prerequisite for successful crystallization.
Growing diffraction-quality single crystals is often the most challenging step in the process.[6][7] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single, well-defined crystal lattice. Several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[8]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.[9]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[8]
For this compound, a starting point would be to screen various solvents and solvent mixtures (e.g., toluene, ethyl acetate, acetone, and their combinations with hexanes or ethanol) using these techniques.
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[10] The crystal is rotated, and the diffraction pattern of spots is recorded on a detector.[11]
The collected diffraction images are then processed. This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice type.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Correcting for experimental variations and combining data from multiple images to create a unique set of reflections.[11]
The processed data is then used to solve the crystal structure. For small molecules, "direct methods" are typically used to determine the initial phases of the structure factors, leading to an initial electron density map.[10] An atomic model is then built into this map.
This initial model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[12][13] The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for a comprehensive characterization of a new compound, especially for confirming its identity and purity prior to crystallization attempts.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing. | Unambiguous and definitive structural determination.[1] | Requires a suitable single crystal, which can be difficult to obtain.[14] Provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemical relationships in solution. | Provides detailed structural information in solution, which is often more biologically relevant.[15][16] Non-destructive. | Can be complex to interpret for large or highly symmetric molecules. Less precise for bond lengths and angles compared to crystallography.[17] |
| Mass Spectrometry (MS) | Molecular weight and molecular formula (with high resolution MS). Fragmentation patterns can provide structural clues. | High sensitivity, requires very small amounts of sample.[18][19] Provides accurate molecular weight.[20] | Does not directly provide 3D structural information. Isomers can be difficult to distinguish. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups (e.g., -C≡N, -NO₂). | Fast, simple, and non-destructive. Excellent for identifying functional groups.[21][22] | Provides limited information about the overall molecular structure and connectivity.[23] |
Visualizing the Workflows
Single-Crystal X-ray Crystallography Workflow
Caption: The workflow for single-crystal X-ray crystallography.
Complementary Spectroscopic Analysis Workflow
Caption: The parallel workflow of spectroscopic analyses.
Conclusion
The structural validation of a novel compound like this compound is a multifaceted process that relies on the synergistic application of various analytical techniques. While spectroscopic methods such as NMR, Mass Spectrometry, and FTIR provide crucial and complementary information about a molecule's connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the undisputed gold standard for the definitive determination of its three-dimensional structure. The atomic-level precision it offers is invaluable for understanding structure-activity relationships, guiding further research, and ensuring the absolute certainty of a molecule's identity. This guide has outlined the rigorous, step-by-step process of crystallographic analysis, providing a framework for researchers to approach the structural elucidation of small organic molecules with confidence and scientific integrity.
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Leadbeater, N. E., & Marco, M. (2003). Synthesis of biaryls and polyaryls by ligand-free Suzuki reaction in aqueous phase. The Journal of Organic Chemistry, 68(14), 5660-5667. [Link]
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Li, W., Wang, Z., & Zhang, X. (2021). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society, 143(30), 11417-11423. [Link]
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Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273. [Link]
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A Comparative Guide to the Biological Activity Screening of 4-(4-Nitrophenyl)benzonitrile Derivatives
Introduction: The Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the 4-(4-nitrophenyl)benzonitrile scaffold has emerged as a structure of significant interest. Its derivatives are a class of compounds characterized by a biphenyl-like core, where one phenyl ring is substituted with a nitrile group and the other with a nitro group. This unique electronic arrangement, featuring both a strong electron-withdrawing nitro group and a versatile nitrile moiety, imparts a diverse range of pharmacological activities. These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and antiparasitic agents.[1][2][3] The nitrile group can participate in hydrogen bonding and other key interactions with biological targets, while the nitrophenyl group is often crucial for potent activity, particularly in antitrypanosomal compounds where its reduction can lead to a loss of efficacy.[2]
This guide provides a comparative analysis of the biological activities of various this compound derivatives. We will delve into the experimental data supporting their therapeutic potential, present detailed protocols for key screening assays, and offer insights into the structure-activity relationships (SAR) that govern their efficacy.
Comparative Analysis of Biological Performance
The versatility of the this compound core allows for the synthesis of a wide array of derivatives with distinct biological profiles. The following sections compare the performance of these compounds in key therapeutic areas.
Anticancer Activity
Derivatives based on the nitrophenyl scaffold have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways, such as those regulated by protein kinases.[4] For instance, heterocyclic systems derived from related precursors are known to bind to the ATP-binding site of various kinases, disrupting downstream signaling that promotes tumor growth.[4]
Table 1: Comparative Anticancer Activity of Nitrophenyl Derivatives
| Compound Class | Derivative Example | Target Cell Line | Activity Metric (IC₅₀ or % Inhibition) | Reference |
| N-(4'-nitrophenyl)-l-prolinamides | Compound 4a | A549 (Lung Carcinoma) | 95.41 ± 0.67% inhibition at 100 µM | [5] |
| N-(4'-nitrophenyl)-l-prolinamides | Compound 4u | HCT-116 (Colon Carcinoma) | 81.29 ± 2.32% inhibition at 100 µM | [5] |
| 5,6,7,8-Tetrahydroisoquinolines | Compound 5d | PACA2 (Pancreatic Cancer) | Moderate to Strong Activity | [6] |
| 4-Thiazolidinones | Compound 14b | MCF-7 (Breast Cancer) | IC₅₀ = 0.85 µM (24h) | [7] |
| 4-Thiazolidinones | Compound 14b | MDA-MB-231 (Breast Cancer) | IC₅₀ = 6.61 µM (24h) | [7] |
The data reveals that modifications to the core structure can yield compounds with potent and selective anticancer effects. For example, N-(4'-nitrophenyl)-l-prolinamides have shown broad-spectrum activity, with some derivatives outperforming the standard chemotherapeutic agent 5-fluorouracil against specific cell lines.[5] Similarly, certain 4-thiazolidinone derivatives exhibit impressive potency, with IC₅₀ values in the sub-micromolar range.[7]
Antitrypanosomal Activity
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant global health challenge. Research into 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives has identified promising candidates with potent activity against this parasite.[1][2] The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as essential for this activity.[2]
Table 2: Comparative Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives
| Compound | Target Stage | Activity Metric (IC₅₀) | Selectivity Index (SI) | Reference |
| Hit 1 | Trypomastigotes | 7 µM | 114 | [1][2] |
| Compound 16 | Trypomastigotes | 6 ± 1 µM | >400 | [1][2] |
| Compound 16 | Intracellular Amastigotes (LLC-MK2) | 0.16 ± 0.02 µM | >400 | [1][2] |
| Compound 19 | Intracellular Amastigotes (LLC-MK2) | 0.10 ± 0.04 µM | >400 | [1][2] |
| Benznidazole (Standard) | Trypomastigotes | 34 µM | N/A | [1][2] |
As shown in Table 2, synthesized analogs like compound 16 not only show superior activity against the trypomastigote form compared to the standard drug benznidazole but also exhibit exceptional potency against the clinically relevant intracellular amastigote stage, coupled with a high selectivity index, indicating low cytotoxicity to mammalian cells.[1][2]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzonitrile derivatives have been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[3][8]
Table 3: Comparative Antibacterial Activity of Benzonitrile Derivatives
| Compound Class | Derivative Example | Bacterial Strain | Activity Metric (Zone of Inhibition / MIC) | Reference |
| Benzonitrile-Phenothiazine Pd(II) Complex | N/A | E. coli (Gram -) | Good Activity | [3] |
| Benzonitrile-Phenothiazine Ru(II) Complex | N/A | S. aureus (Gram +) | Good Activity | [3] |
| Pyrazolo[3,4-b]pyridines | Compound 4a | S. aureus | MIC = 1.0 mg/mL | [8] |
| Pyrazolo[3,4-b]pyridines | Compound 4a | P. aeruginosa | MIC = 1.0 mg/mL | [8] |
These studies indicate that benzonitrile derivatives, particularly when complexed with metal ions or integrated into specific heterocyclic systems, can exhibit significant antibacterial activity.[3][8]
Experimental Methodologies: Self-Validating Protocols
The reliability of biological screening hinges on robust and reproducible experimental protocols. The following sections detail standard methodologies for assessing the activities discussed above.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to screen for anticancer activity.[5]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of each concentration to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol 2: Agar Disc Diffusion for Antibacterial Screening
This method is a preliminary test to evaluate the antibacterial activity of a compound.[9]
Objective: To determine the susceptibility of bacteria to the test compounds by measuring the zone of inhibition.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient agar plates
-
Sterile paper discs (6 mm diameter)
-
Test compounds at a known concentration
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates.
-
Disc Application: Impregnate sterile paper discs with a defined volume of the test compound solution, positive control, and negative control.
-
Placement: Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the zone of complete inhibition around each disc.
Visualizing Workflows and Pathways
To provide a clearer understanding of the screening process and the potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent therapeutic agents. The collective data strongly supports its role as a "privileged structure" in drug discovery, with derivatives demonstrating significant efficacy in anticancer, antitrypanosomal, and antimicrobial applications. The key to unlocking their full potential lies in systematic structure-activity relationship studies to optimize potency and selectivity while minimizing off-target effects. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising compounds, paving the way for their advancement into preclinical and clinical development.
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Al-Amiery, A. A., et al. (2024). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Analysis of 4-(4-Nitrophenyl)benzonitrile and its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the nuanced differences between isomers can dictate the success or failure of a molecular design. This guide offers an in-depth comparative study of 4-(4-Nitrophenyl)benzonitrile and its conceptual isomers, focusing on how the spatial arrangement of the nitro and cyano functionalities on a biphenyl scaffold influences their physicochemical properties and potential applications. This document is intended for researchers, scientists, and drug development professionals, providing a foundation for rational design and synthesis of novel molecular entities.
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, valued for its role as a hydrogen bond acceptor and its bioisosteric relationship with various functional groups.[1] The incorporation of a nitro group, a potent electron-wroughting group, significantly modulates the electronic properties of the molecule, influencing its reactivity and intermolecular interactions. Understanding the interplay between these two functional groups in different isomeric forms is paramount for exploiting their full potential.
Physicochemical Properties: A Tale of Two Rings
The positioning of the nitro and cyano groups on the biphenyl core dramatically impacts the molecule's physical properties. While specific experimental data for all isomers of this compound is not extensively available in public literature, we can infer trends by examining related, simpler isomers like nitrobenzonitrile. For instance, the melting point, boiling point, and solubility are highly dependent on the symmetry and polarity induced by the substituent positions.[2]
| Property | 2-Nitrobenzonitrile | 3-Nitrobenzonitrile | 4-Nitrobenzonitrile |
| CAS Number | 612-24-8 | 619-24-9 | 619-72-7 |
| Molecular Formula | C₇H₄N₂O₂ | C₇H₄N₂O₂ | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol | 148.12 g/mol | 148.12 g/mol |
| Appearance | Yellow crystalline powder | Yellowish crystalline powder or needles | Pale yellow crystalline powder |
| Melting Point | 107-111 °C | 114-117 °C | 144-147 °C |
| Solubility | Insoluble in water, soluble in organic solvents | Sparingly soluble in water, very soluble in ether[3] | Slightly soluble in water, soluble in ethanol and acetone |
This table showcases the physicochemical properties of nitrobenzonitrile isomers as a foundational comparison.[2]
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound and its isomers can be approached through various synthetic routes, most commonly involving cross-coupling reactions to form the biphenyl core, followed by introduction or modification of the nitrile and nitro functionalities. The choice of synthetic strategy is often dictated by the desired isomeric arrangement and the availability of starting materials.
For instance, a common route to 4-nitrobenzonitrile involves the Sandmeyer reaction on p-nitroaniline or the oxidation of p-nitrobenzaldehyde.[4] The reactivity of the benzonitrile core is significantly influenced by the substituents on the aromatic ring.[5] Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[5][6] This has profound implications for reactions like hydrolysis of the nitrile to a carboxylic acid or its reduction to a benzylamine.[5]
Experimental Protocol: Synthesis of 4-Nitrobenzonitrile from 4-Nitrobenzaldehyde
This protocol describes a common laboratory-scale synthesis of 4-nitrobenzonitrile.
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Filtration apparatus
-
Column chromatography setup (silica gel)
-
Petroleum ether and ethyl acetate
Procedure:
-
To a solution of 4-nitrobenzaldehyde (5g, 1 eq.) in 50ml of DMSO, add hydroxylamine hydrochloride (4.24g, 1.85 eq.).[7]
-
Heat the reaction mixture to 100°C and maintain for 30 minutes.[7]
-
After cooling, precipitate the product by adding water.[7]
-
Filter the crude product and purify by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain 4-nitrobenzonitrile as a pale yellow solid.[7]
DOT Diagram: Synthetic Pathway
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Safety Operating Guide
Navigating the Gauntlet: A Comprehensive Guide to the Proper Disposal of 4-(4-Nitrophenyl)benzonitrile
Understanding the Hazard: A Toxicological and Regulatory Profile
Before any handling or disposal protocol can be devised, a thorough understanding of the inherent risks is paramount. 4-(4-Nitrophenyl)benzonitrile, also known as 4-Nitrobenzonitrile, is a solid crystalline powder that presents a trifecta of acute toxicity hazards.
Key Hazards:
These classifications, found in safety data sheets (SDS) from suppliers like Loba Chemie and Sigma-Aldrich, underscore the necessity of stringent safety measures to prevent any route of exposure.[1] The compound's structure, featuring both a nitro group and a nitrile group on an aromatic framework, contributes to its biological activity and potential for harm. Upon combustion, it can release toxic gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide gas.[2]
Regulatory Classification:
Under the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste, this compound must be managed as hazardous waste . While it is not specifically listed by name on the P or U lists, its toxic characteristics necessitate this classification. Wastes from non-specific sources, such as certain spent non-halogenated solvents including nitrobenzene, are listed under the F004 code. Given that this compound is a derivative of nitrobenzene, this code may be applicable depending on how the waste was generated. More broadly, as a toxic nitrile compound, it falls under the transport classification "NITRILES, SOLID, TOXIC, N.O.S." (Not Otherwise Specified) , UN3439, Hazard Class 6.1.[2][3] It is the generator's responsibility to make a final, accurate hazardous waste determination, often in consultation with their institution's Environmental Health and Safety (EHS) department.
Environmental Persistence and Aquatic Toxicity:
The imperative for proper disposal is magnified by the compound's environmental risks. While specific ecotoxicity data for this compound is limited, one safety data sheet reports a 96-hour LC50 (lethal concentration for 50% of the test population) of 24.4 mg/L for the fathead minnow (Pimephales promelas) .[4] This indicates a significant level of acute toxicity to aquatic life. The presence of the nitroaromatic moiety suggests a degree of persistence in the environment, with the potential for bioaccumulation not fully elucidated but a standing concern. Therefore, under no circumstances should this chemical be discharged into drains or the environment.[2]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to the safe disposal of this compound, from the point of generation to final hand-off to a licensed waste management facility. This workflow is designed to be a self-validating system, with each step logically flowing from the established hazards.
Phase 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following minimum PPE must be worn:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against accidental splashes of solutions or airborne dust particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. | Prevents dermal absorption, a primary route of toxic exposure.[1] |
| Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, chemical-resistant coveralls. | Minimizes skin contact with any spills or contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside a fume hood. | Protects against the inhalation of toxic dust particles.[1][2] All handling of the solid compound should ideally occur within a certified chemical fume hood. |
Phase 2: Waste Characterization and Segregation
The cornerstone of compliant chemical waste management is accurate characterization and meticulous segregation.
Step 1: Identify all waste streams.
-
Pure, unadulterated this compound: This includes expired or unwanted neat compound.
-
Grossly contaminated materials: This encompasses items like weigh boats, spatulas, or filter paper with visible solid contamination.
-
Contaminated labware: Glassware, plasticware, and other equipment that has come into direct contact with the compound.
-
Contaminated solutions: Any liquid waste containing dissolved this compound.
-
Contaminated PPE: Gloves, disposable lab coats, etc., that are contaminated through handling.
Step 2: Segregate waste at the point of generation.
-
Solid Waste: Collect pure compound, grossly contaminated materials, and contaminated PPE in a dedicated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof, and chemically compatible hazardous waste container for liquids.
-
Sharps Waste: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.
Causality of Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions. This compound is known to be incompatible with strong oxidizing agents and strong bases.[2]
Phase 3: Container Management and Labeling
Proper containment and labeling are not just best practices; they are regulatory requirements that ensure the safety of all personnel who may handle the waste.
Step 1: Select appropriate containers.
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
For liquid waste, use a container with a screw cap. Funnels should not be left in the container.
Step 2: Label containers clearly and completely.
-
All hazardous waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound".
-
List all constituents of a mixture, including solvents, with their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic").
-
Include the date when the waste was first added to the container (the accumulation start date).
Caption: Workflow for the disposal of this compound.
Phase 4: Storage and Accumulation
-
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Utilize secondary containment, such as a larger, chemically resistant tray, to contain any potential leaks.
Phase 5: Final Disposal
-
Once a waste container is full or has reached the institutional time limit for accumulation, arrange for a pickup by your facility's EHS department or a licensed hazardous waste disposal company.
-
The most common and effective method for the final disposal of toxic organic compounds like this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the molecule into less harmful components.
Advanced Considerations: Chemical Neutralization (For Informational Purposes)
While not typically performed in a standard laboratory setting due to safety and regulatory complexities, understanding potential chemical degradation pathways provides valuable insight into the compound's reactivity and the rationale for its classification as hazardous. Any on-site treatment of hazardous waste requires specific permits and should only be conducted by trained professionals in a designated facility.[2]
Potential Degradation Pathways:
-
Reduction of the Nitro Group: The nitroaromatic group is a key contributor to the toxicity of many compounds. Chemical reduction can convert the nitro group (-NO₂) to an amino group (-NH₂). This transformation generally results in a significant decrease in toxicity. Common reducing agents for this purpose include iron in acidic media or catalytic hydrogenation.[5] The resulting aminophenylbenzonitrile would be a less hazardous intermediate.
-
Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH) or a carboxylate salt, respectively. This process breaks the carbon-nitrogen triple bond, eliminating the potential for cyanide release upon decomposition.
A comprehensive degradation strategy would involve both the reduction of the nitro group and the hydrolysis of the nitrile. However, the simultaneous execution of these reactions can be complex and is beyond the scope of standard laboratory disposal.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in Phase 1.
-
Containment and Cleanup: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse the mouth with water.[2]
By adhering to these rigorous and scientifically-grounded procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
-
Loba Chemie. (2022, November 16). Safety Data Sheet: 4-NITROBENZONITRILE EXTRA PURE. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Nitrobenzonitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Nitrobenzonitrile, 97%. Retrieved from [Link]
-
ChemSafetyPro.com. (2016, March 23). Aquatic Toxicity. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Aquatic toxicity. Retrieved from [Link]
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Michigan Department of Environment, Great Lakes, and Energy. (2010, February 4). Rule 57 Aquatic Values Data Sheet: Nitrobenzene. Retrieved from [Link]
-
U.S. Fish and Wildlife Service. (n.d.). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-4-(4-nitrophenyl)benzonitrile. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Retrieved from Chemguide: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Nitrophenyl)benzonitrile
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. This guide provides essential, immediate safety and logistical information for handling 4-(4-Nitrophenyl)benzonitrile, focusing on the procedural, step-by-step guidance necessary for its safe manipulation and disposal. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the utmost confidence in your personal safety and the integrity of your work.
Hazard Assessment of this compound: Understanding the Risks
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. According to its Safety Data Sheet (SDS), this compound is classified with significant acute toxicity.[1] It is designated as Fatal if swallowed and Toxic if inhaled .[1] The primary routes of exposure are ingestion, inhalation of its dusts or mists, and skin contact.[1][2]
The presence of the nitrophenyl and benzonitrile functional groups suggests potential hazards analogous to other aromatic nitro compounds and nitriles.[3][4] Aromatic nitro compounds can be toxic if absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[3] Nitriles can release cyanide upon metabolism, which can impair cellular respiration.[4][5] Therefore, a conservative approach that minimizes all potential routes of exposure is critical.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Before relying on PPE, robust engineering controls must be in place to minimize exposure to this compound.
-
Chemical Fume Hood: All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted in a properly functioning chemical fume hood.[6][7][8] This is crucial to prevent the inhalation of any dust or aerosols.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[1]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][6][8]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | NIOSH-approved respirator with a particulate filter (if dust is generated) |
| Conducting Reactions | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | As needed, based on the volatility of reactants and products |
| Handling Spills | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not typically required if handling sealed waste containers |
Eye and Face Protection
Given the potential for eye irritation from dusts and splashes, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling this compound. They must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Face Shield: A face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities of the material.[9][10]
Hand Protection
To prevent skin contact and absorption, appropriate hand protection is essential.
-
Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for providing short-term protection against a broad range of chemicals.[9] Always inspect gloves for any signs of damage before use.[9]
-
Proper Glove Technique: Gloves should be changed immediately if they become contaminated. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water.[6][11]
Body Protection
Protecting your skin and clothing from contamination is a critical step in preventing exposure.
-
Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times in the laboratory.[9][11]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting to protect your skin from potential spills.[9][11]
Respiratory Protection
Due to the "Toxic if inhaled" classification, respiratory protection is a key consideration.[1]
-
NIOSH-Approved Respirator: If there is a potential for generating dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[1][6] The use of a respirator may require a formal respiratory protection program, including fit testing and medical evaluation.[9]
Step-by-Step PPE Protocol: Donning and Doffing
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands.
-
Face Shield and Goggles: Remove your face shield and goggles from the back.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[6][11]
PPE Selection Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: A flowchart for determining the necessary PPE based on the specific handling task for this compound.
Disposal Plan: Handling Contaminated PPE and Chemical Waste
Proper disposal of contaminated materials is as important as safe handling.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated disposable materials should be placed in a designated hazardous waste container.[1]
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[1][12] Do not dispose of this chemical down the drain.[1][10] Follow all local, regional, and national regulations for hazardous waste disposal.[1]
Emergency Procedures: In Case of Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth. Do not induce vomiting.[1]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
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- BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
